6-O-Methacrylate
Description
Properties
IUPAC Name |
[(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-diacetyloxy-5-hydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O9/c1-10(2)20(26)31-16-15-11(3)21(27)32-17(15)19(30-13(5)25)23(7)14(29-12(4)24)8-9-22(6,28)18(16)23/h14-19,28H,1,3,8-9H2,2,4-7H3/t14-,15-,16-,17-,18+,19-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIVEWNXVQCYQL-ZVSMCMQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2C(C(C3(C1C(CCC3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)O[C@@H]1[C@@H]2[C@H]([C@H]([C@@]3([C@@H]1[C@](CC[C@H]3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100529 | |
| Record name | (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950685-51-5 | |
| Record name | (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950685-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-O-methacryloyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 6-O-methacryloyl-D-glucose, a key monomer in the development of advanced glycopolymer-based materials. These materials are of significant interest in the biomedical field, particularly for applications in drug delivery and tissue engineering, owing to their biocompatibility, biodegradability, and stimuli-responsive properties. This document details both enzymatic and chemical synthesis routes, providing comprehensive experimental protocols, comparative data, and visualizations to aid in the practical application of these methodologies.
Introduction
6-O-methacryloyl-D-glucose is a derivative of D-glucose in which a polymerizable methacrylate group is selectively attached to the primary hydroxyl group at the C-6 position. This strategic modification allows for the creation of well-defined polymers with pendant glucose moieties. The resulting glycopolymers can be formulated into hydrogels that exhibit glucose-responsiveness, making them "smart" materials for self-regulated insulin delivery systems. The selective synthesis of this monomer is crucial to ensure the desired polymer architecture and functionality. This guide explores the two primary approaches to achieve this: highly selective enzymatic catalysis and multi-step chemical synthesis involving protecting groups.
Synthesis Methodologies
The selective methacrylation of the C-6 hydroxyl group of D-glucose can be achieved through two main strategies: enzymatic synthesis, which offers high regioselectivity under mild conditions, and chemical synthesis, which provides a more traditional route involving the protection and deprotection of hydroxyl groups.
Enzymatic Synthesis
Enzymatic synthesis is an attractive method due to its high selectivity for the primary hydroxyl group, which minimizes the need for protecting groups and simplifies purification. The most commonly employed enzyme for this transesterification reaction is Novozym® 435, an immobilized lipase from Candida antarctica.
Experimental Protocol: Enzymatic Synthesis of 6-O-methacryloyl-D-glucose
This protocol is adapted from established procedures for the selective acylation of monosaccharides.
Materials:
-
D-glucose
-
Vinyl methacrylate (or 2,2,2-trifluoroethyl methacrylate)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
tert-Butanol (anhydrous)
-
Molecular sieves (3 Å), activated
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve D-glucose (1 equivalent) in anhydrous tert-butanol. The solubility of glucose can be limited, so the reaction is often run as a suspension.
-
Add activated molecular sieves to the mixture to ensure anhydrous conditions.
-
Add vinyl methacrylate (3-5 equivalents) to the suspension.
-
Add Novozym® 435 (typically 10-20% by weight of the glucose).
-
Seal the flask and place it in an incubator shaker at 50°C with constant agitation (e.g., 200 rpm) for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol.
-
Upon completion, filter off the immobilized enzyme (Novozym® 435) and the molecular sieves. The enzyme can be washed with tert-butanol and stored for potential reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate 6-O-methacryloyl-D-glucose.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield a colorless, viscous oil or a white solid.
-
Characterize the final product using NMR and FTIR spectroscopy.
Chemical Synthesis
Chemical synthesis of 6-O-methacryloyl-D-glucose requires a multi-step approach to differentiate the primary C-6 hydroxyl group from the more reactive secondary hydroxyl groups at C-2, C-3, and C-4. This is typically achieved by first protecting the C-1, C-2, C-3, and C-4 hydroxyls, followed by methacrylation of the exposed C-6 hydroxyl, and subsequent deprotection. A common strategy involves the formation of an isopropylidene acetal.
Experimental Protocol: Chemical Synthesis via Protection-Acylation-Deprotection
This protocol is a representative procedure based on the selective protection of glucose.
Step 1: Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-glucopyranose
-
Suspend D-glucose in anhydrous acetone with a catalytic amount of a Lewis acid (e.g., zinc chloride or sulfuric acid).
-
Stir the mixture at room temperature until the glucose dissolves and the reaction is complete (monitored by TLC).
-
Neutralize the catalyst and filter the solution.
-
Evaporate the acetone and purify the product, which will have a free hydroxyl group at the C-6 position.
Step 2: Methacrylation of the C-6 Hydroxyl Group
-
Dissolve the protected glucose from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or THF) with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath and add methacryloyl chloride or methacrylic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction, wash the organic layer with aqueous solutions to remove salts and excess reagents, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Evaporate the solvent to obtain the crude 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-α-D-glucopyranose.
Step 3: Deprotection of the Isopropylidene Groups
-
Dissolve the product from Step 2 in an aqueous acidic solution (e.g., aqueous trifluoroacetic acid or formic acid).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the acid and remove the solvent under reduced pressure.
-
Purify the final product, 6-O-methacryloyl-D-glucose, by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 6-O-methacryloyl-D-glucose and its derivatives.
Table 1: Comparison of Enzymatic Synthesis Conditions
| Parameter | Method A | Method B |
| Enzyme | Novozym® 435 | Novozym® 435 |
| Acyl Donor | 2,2,2-Trifluoroethyl methacrylate | Vinyl methacrylate |
| Substrate | D-Glucose | Methyl α-D-glucoside |
| Solvent | tert-Butanol | tert-Butanol or Acetonitrile |
| Temperature | 50°C | 50°C |
| Reaction Time | 48-72 hours | 24 hours |
| Yield | ~34% (total methacrylated products)[1] | Good yield (not specified)[2] |
Table 2: Characterization Data for 6-O-methacryloyl-D-glucose
| Analysis | Expected Results |
| Appearance | Colorless viscous oil or white solid |
| ¹H NMR | Peaks corresponding to the vinyl protons of the methacrylate group (~6.1 and ~5.6 ppm), the methyl protons of the methacrylate group (~1.9 ppm), and the protons of the glucose ring. The H-6 protons will show a downfield shift compared to unprotected glucose. |
| ¹³C NMR | Peaks for the carbonyl carbon of the ester (~167 ppm), the vinyl carbons (~126 and ~136 ppm), and the carbons of the glucose unit. |
| FTIR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), C=C stretch of the vinyl group (~1640 cm⁻¹), and C-O stretches of the glucose backbone (~1000-1200 cm⁻¹)[3][4][5][6][7]. |
Visualization of Workflows and Pathways
The following diagrams illustrate the synthesis workflows and a conceptual application in drug delivery.
Caption: Workflow for the enzymatic synthesis of 6-O-methacryloyl-D-glucose.
Caption: Workflow for the chemical synthesis of 6-O-methacryloyl-D-glucose.
Caption: Conceptual pathway for a glucose-responsive drug delivery system.
Conclusion
The synthesis of 6-O-methacryloyl-D-glucose is a critical step in the development of novel glycopolymers for biomedical applications. Both enzymatic and chemical routes offer viable pathways to this monomer, each with its own advantages and challenges. Enzymatic synthesis provides a more direct and environmentally friendly approach with high regioselectivity, while chemical synthesis offers a more traditional, albeit multi-step, alternative. The choice of method will depend on the specific requirements of the research, including scale, purity, and available resources. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful synthesis and application of 6-O-methacryloyl-D-glucose in the fields of drug delivery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-O-Methacrylate Derivatives for Advanced Drug Delivery
This technical guide provides a comprehensive overview of this compound derivatives, a promising class of glycopolymers, for the development of sophisticated drug delivery systems. By leveraging the unique properties of carbohydrates, these polymers offer enhanced biocompatibility and the potential for highly specific cell targeting, opening new avenues for therapeutic intervention. This document details the synthesis of these specialized monomers and polymers, their formulation into drug carriers, mechanisms of action, and key quantitative data from recent studies.
Introduction to this compound Glycopolymers
Glycopolymers are synthetic polymers featuring pendant carbohydrate moieties. They have garnered significant interest in biomedicine as they can mimic glycans found on cell surfaces, mediating crucial biological recognition events.[1] Derivatives functionalized at the 6th position hydroxyl group (6-O) of a sugar, such as glucose or galactose, with a polymerizable methacrylate group are particularly noteworthy.[2][3] This specific modification often preserves the sugar's anomeric center, which is critical for molecular recognition by cell surface lectins or glucose transporters (GLUTs).[4][5]
The resulting polymers can be designed as nanoparticles, hydrogels, or micelles to encapsulate therapeutic agents.[1][6][7] A key advantage of these systems is their ability to actively target cells that overexpress specific carbohydrate-binding proteins, such as certain cancer cells, leading to enhanced drug accumulation at the disease site and reduced systemic toxicity.[1][5] Furthermore, these polymers can be integrated into "smart" systems that release their payload in response to specific physiological triggers, like the acidic microenvironment of a tumor.[8]
Synthesis of this compound Derivatives
The synthesis of glycopolymers from this compound derivatives involves two primary stages: the synthesis of the glycomonomer and its subsequent polymerization.
Experimental Protocol: Synthesis of Methyl 6-O-methacryloyl-α-D-glucoside
This protocol is adapted from methodologies described in the literature for the lipase-catalyzed synthesis of a 6-O-methacryloyl glycomonomer, which offers high regioselectivity for the primary hydroxyl group.[2][9]
Materials:
-
Methyl α-D-glucoside
-
Vinyl methacrylate
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
Dry acetonitrile or tert-butanol (solvent)
-
Molecular sieves (for drying solvent)
Procedure:
-
Preparation: Dry the solvent (e.g., acetonitrile) over molecular sieves for at least 24 hours.
-
Reaction Setup: In a dry round-bottom flask, dissolve methyl α-D-glucoside (1 equivalent) and vinyl methacrylate (typically 3-5 equivalents) in the dried solvent.
-
Enzymatic Catalysis: Add Novozym 435 lipase to the solution (e.g., 10-20% by weight of the glucoside).
-
Incubation: Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 50 °C) with constant agitation for 24-72 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: Once the reaction is complete, remove the immobilized enzyme by filtration. Evaporate the solvent under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to isolate the pure methyl 6-O-methacryloyl-α-D-glucoside monomer.
-
Characterization: Confirm the structure of the purified monomer using ¹H NMR and ¹³C NMR spectroscopy.[2]
Experimental Protocol: Glycopolymer Synthesis via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2][9]
Materials:
-
Methyl 6-O-methacryloyl-α-D-glucoside (monomer)
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., deionized water or an organic solvent like DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: Dissolve the glycomonomer, RAFT agent, and initiator in the chosen solvent within a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and must be calculated accordingly.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles (typically 3-4 cycles) to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: After degassing, backfill the flask with an inert gas (N₂ or Ar) and place it in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). Take aliquots periodically to monitor monomer conversion via NMR or gravimetry.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., diethyl ether). Recover the polymer by filtration or centrifugation. Redissolve and re-precipitate the polymer multiple times to remove unreacted monomer and initiator fragments.
-
Drying & Characterization: Dry the purified poly(methyl 6-O-methacryloyl-α-D-glucoside) under vacuum. Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Formulation of Drug Delivery Systems
Amphiphilic block copolymers, where one block is a hydrophilic glycopolymer and the other is a hydrophobic polymer, can self-assemble in aqueous solutions to form nanoparticles or micelles. These structures can effectively encapsulate hydrophobic drugs within their core.
Experimental Protocol: Nanoparticle Formulation by Thin Film Hydration
This is a common method for preparing drug-loaded polymeric nanoparticles.[10]
Materials:
-
Amphiphilic glycopolymer block copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., methanol, chloroform, or dichloromethane)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
Dissolution: Dissolve a known amount of the amphiphilic block copolymer and the hydrophobic drug in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform polymer-drug film on the inner surface of the flask.
-
Hydration: Hydrate the film by adding an aqueous buffer (e.g., PBS) and gently agitating the flask. This process allows the amphiphilic polymers to self-assemble into core-shell nanoparticles, entrapping the drug within the hydrophobic cores. Sonication can be used to facilitate this process and achieve a uniform particle size.
-
Purification: Remove any un-encapsulated, free drug from the nanoparticle suspension by dialysis against the same buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Characterization: Characterize the nanoparticles for their size, size distribution, and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.
Mechanism of Action and Cellular Uptake
The therapeutic efficacy of glycopolymer-based drug delivery systems relies on their ability to target specific cells and release their payload in a controlled manner.
Targeted Delivery via Lectin Recognition
Many cancer cells overexpress specific lectins (carbohydrate-binding proteins) on their surface. The pendant sugar moieties on the glycopolymer nanoparticles act as ligands for these lectins, leading to multivalent binding interactions. This specific binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle, internalizing it into an endosome. This active targeting mechanism significantly increases the intracellular concentration of the drug in cancer cells compared to healthy cells, thereby enhancing efficacy and reducing side effects.[1][5]
Stimuli-Responsive Drug Release
Once inside the cell, the nanoparticle must release its drug payload. "Smart" glycopolymers are designed to respond to the unique environment within the endosome or the tumor microenvironment. For example, copolymers containing pH-sensitive blocks, such as poly(β-amino esters), have tertiary amine groups that become protonated in the acidic environment of the late endosome (pH ~5.0-6.0).[8] This protonation leads to increased hydrophilicity, causing the nanoparticle to swell and disassemble, thereby releasing the encapsulated drug into the cytoplasm where it can reach its therapeutic target.[8]
Quantitative Data and Performance Metrics
The performance of drug delivery systems is evaluated based on several quantitative parameters. The tables below summarize representative data for methacrylate-based polymer systems, illustrating key metrics such as drug loading, particle size, and pH-dependent drug release.
Table 1: Drug Loading and Nanoparticle Characteristics
| Polymer System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| P(MAG-co-HEMA)-b-PBAE Micelles | Doxorubicin | ~12.5 | Not Reported | ~110 | [8] |
| GelMA/f-CNOs/CD Hydrogel | Doxorubicin | Not Reported | Not Reported | Not Applicable | [11] |
| β-Cyclodextrin/κ-Carrageenan Film | Metronidazole | ~1.5 - 2.8 | ~30 - 57 | Not Applicable | [12] |
Note: Data is compiled from different studies and serves as a representative example. P(MAG-co-HEMA)-b-PBAE is a glycopolymer-based system related to the topic.
Table 2: Stimuli-Responsive Drug Release Profiles
| Polymer System | Drug | Condition | Cumulative Release (%) - Time | Reference |
| P(MAG-co-HEMA)-b-PBAE Micelles | Doxorubicin | pH 7.4 | ~20% - 24h | [8] |
| pH 5.3 | ~75% - 24h | [8] | ||
| GelMA/f-CNOs/CD Hydrogel | Doxorubicin | pH 7.4 | ~42% - 18 days | [11] |
| pH 6.0 | ~82% - 18 days | [11] | ||
| pH 4.5 | ~99% - 18 days | [11] | ||
| β-Cyclodextrin/κ-Carrageenan Film | Metronidazole | Distilled Water | ~50-80% - 48h | [12] |
These tables highlight the pH-sensitive nature of advanced methacrylate-based delivery systems, demonstrating significantly higher drug release in acidic conditions that mimic the tumor microenvironment or intracellular compartments.[8][11] The ability to tune drug loading and particle size is also a critical aspect of formulation development.[8][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and derivatives of poly-(6-O-methacryloyl-D-galactose) and poly-(6-O-acryloyl-D-galactose) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Dual-Responsive Glycopolymers for Intracellular Co-Delivery of Antigen and Lipophilic Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalently Functionalized Carbon Nano-Onions Integrated Gelatin Methacryloyl Nanocomposite Hydrogel Containing γ-Cyclodextrin as Drug Carrier for High-Performance pH-Triggered Drug Release | MDPI [mdpi.com]
- 12. Manifest/Non-Manifest Drug Release Patterns from Polysaccharide Based Hydrogels—Case Study on Cyclodextrin—κ Carrageenan Crosslinked Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 6-O-Methacrylate Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 6-O-methacrylate hydrogels, with a primary focus on dextran and pullulan-based systems. These biocompatible and biodegradable materials are of significant interest for a range of biomedical applications, including tissue engineering and controlled drug delivery. This document details the synthesis, mechanical characteristics, swelling behavior, and degradation kinetics of these hydrogels, supported by quantitative data, detailed experimental protocols, and visual workflows.
Synthesis of this compound Hydrogels
Polysaccharide-based hydrogels, such as those derived from dextran and pullulan, are synthesized by modifying the hydroxyl groups of the polysaccharide backbone with methacrylate moieties. This process, known as methacrylation, introduces photoreactive groups that can be crosslinked upon exposure to ultraviolet (UV) light in the presence of a photoinitiator to form a stable hydrogel network.
A common method for synthesizing dextran methacrylate (DexMA) involves reacting dextran with methacrylic anhydride in an organic solvent like dimethyl sulfoxide (DMSO), often with a catalyst such as triethylamine or 4-dimethylaminopyridine (DMAP).[1] The degree of substitution (DS), which is the number of methacrylate groups per 100 glucopyranose units, can be controlled by varying the reaction conditions, including time, temperature, and the concentration of reactants.[1] Similarly, pullulan methacrylate (PulMA) is synthesized by reacting pullulan with methacrylic anhydride.
The resulting polysaccharide methacrylate polymer is then dissolved in a suitable buffer, mixed with a photoinitiator (e.g., Irgacure 2959), and crosslinked via UV irradiation to form the hydrogel.[2] The final physical properties of the hydrogel are highly dependent on the DS and the polymer concentration.
Physical Properties and Characterization
The physical properties of this compound hydrogels are critical for their performance in biomedical applications. These properties can be tailored by controlling the synthesis parameters.
Mechanical Properties
The mechanical strength and elasticity of hydrogels are crucial for their application in tissue engineering, as they should ideally mimic the mechanical environment of the target tissue. The mechanical properties are typically characterized by rheology and dynamic mechanical analysis (DMA).
Table 1: Mechanical Properties of Dextran Methacrylate (DexMA) Hydrogels
| Dextran Concentration (% w/v) | Degree of Substitution (DS) | Crosslinker | Young's Modulus (E) [kPa] | Storage Modulus (G') [Pa] | Reference(s) |
| 5 | 20 | None | - | ~1000 | [3] |
| 5 | 20 | NPGDA (2:1 ratio) | ~20 | - | [3] |
| 5 | 20 | TMPTA (2:1 ratio) | ~30 | - | [3] |
| 5 | 20 | PETA (2:1 ratio) | ~25 | - | [3] |
NPGDA: Neopentyl glycol diacrylate, TMPTA: Trimethylolpropane triacrylate, PETA: Pentaerythritol tetraacrylate. The ratio refers to the molar ratio between the methacrylic groups on dextran and the crosslinker molecules.
Swelling Behavior
The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water. This property is critical for nutrient transport to encapsulated cells and for the release kinetics of loaded drugs. The swelling ratio is influenced by the crosslinking density; a higher degree of crosslinking generally results in a lower swelling ratio.[1]
Table 2: Swelling Ratios of this compound Hydrogels
| Polysaccharide | Polymer Concentration (% w/v) | Degree of Methacrylation | Mass Swelling Ratio (Wet/Dry) | Reference(s) |
| Dextran | Not Specified | Low | ~227% | [1] |
| Dextran | Not Specified | High | ~67% | [1] |
| Pullulan | 5 | Low | ~18 | [4] |
| Pullulan | 5 | Medium | ~12 | [4] |
| Pullulan | 5 | High | ~8 | [4] |
| Pullulan | 3 | Medium | ~12 | [4] |
| Pullulan | 10 | Medium | ~11 | [4] |
Degradation Profile
The degradation of these hydrogels is a key feature for their use in drug delivery and tissue engineering, as it allows for the controlled release of therapeutics and the eventual replacement of the scaffold by newly formed tissue. Degradation can occur through the hydrolysis of the ester linkages in the methacrylate groups or, more commonly, through enzymatic degradation of the polysaccharide backbone by enzymes such as dextranase.[5][6] The rate of degradation is influenced by the degree of substitution and the crosslinking density.[5]
Table 3: Enzymatic Degradation of Dextran Methacrylate (DexMA) Hydrogels
| Degree of Substitution (DS) | Enzyme | Degradation Time | Observation | Reference(s) |
| 5.0 | Dextranase (0.03 U/g gel) | Up to 180 days | Zero-order release of entrapped proteins | [5][6] |
| 7.2 | Dextranase (0.1 U/g gel) | Up to 180 days | Zero-order release of entrapped proteins | [5][6] |
| 4.0 | Dextranase | 5 to 120 days | Delayed release of IgG | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Dextran Methacrylate (DexMA)
-
Dissolution: Dissolve Dextran T500 (500 kDa) in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL and degas with argon for 15 minutes.
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) to the dextran solution.
-
Methacrylation: Add glycidyl methacrylate (GMA) to the solution. The amount of DMAP and GMA will determine the degree of substitution.
-
Reaction: Stir the solution at room temperature for 44-48 hours.[3][7]
-
Neutralization: Stop the reaction by adding 1M HCl to neutralize the DMAP.[7]
-
Purification: Transfer the reaction mixture to a dialysis bag (10-14 kDa MWCO) and dialyze against demineralized water for 72 hours, changing the water frequently.[3][7]
-
Lyophilization: Lyophilize the purified DexMA solution to obtain a white powder. Store at -30°C.[7]
-
Characterization: Determine the degree of substitution (DS) using 1H-NMR spectroscopy by comparing the integral of the protons of the double bond (at δ 5.7 and δ 6.1 ppm) to the integral of the anomeric proton (at δ 4.8 ppm).[7]
Hydrogel Formation
-
Preparation of Pre-polymer Solution: Dissolve the lyophilized DexMA in a suitable buffer (e.g., PBS) to the desired concentration (e.g., 5% w/v).[7]
-
Photoinitiator Addition: Add a photoinitiator, such as Irgacure 2959, to the pre-polymer solution at a concentration of 0.05-0.1% (w/v).
-
Crosslinking: Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 150 seconds at ~4 mW/cm2) to induce photocrosslinking and form the hydrogel.[1][4]
Mechanical Testing (Rheology)
-
Sample Preparation: Prepare hydrogel discs of a defined geometry.
-
Rheometer Setup: Use a controlled-stress rheometer with a parallel plate geometry.
-
Test Conditions:
-
Time Sweep: Monitor the storage (G') and loss (G'') moduli over time during photocrosslinking to determine the gelation point.
-
Frequency Sweep: After gelation, perform a frequency sweep at a constant strain to determine the frequency-dependent viscoelastic properties.
-
Strain Sweep: Perform a strain sweep at a constant frequency to identify the linear viscoelastic region.
-
-
Data Analysis: Calculate the Young's modulus (E) from the storage modulus (G') using the formula E = 2G'(1+ν), assuming a Poisson's ratio (ν) of 0.5 for an incompressible material.
Swelling Ratio Determination
-
Initial Measurement: Record the initial weight of the lyophilized hydrogel (dry weight, Wd).
-
Hydration: Immerse the hydrogel in phosphate-buffered saline (PBS, pH 7.4) at room temperature and allow it to swell to equilibrium (typically 24 hours).[4]
-
Final Measurement: Remove the swollen hydrogel, gently blot the surface to remove excess water, and record its weight (wet weight, Ww).
-
Calculation: Calculate the mass swelling ratio as Ww / Wd.[4]
In Vitro Enzymatic Degradation Assay
-
Sample Preparation: Prepare hydrogel samples of a known initial weight (W0).
-
Incubation: Place the hydrogels in a solution of PBS (pH 7.4) containing a specific concentration of dextranase (e.g., 0.1 U/g of gel) at 37°C.[5][6]
-
Monitoring: At predetermined time points, remove the hydrogel samples, lyophilize them, and record their final weight (Wt).
-
Calculation: Calculate the percentage of weight loss as [(W0 - Wt) / W0] x 100%.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis and characterization of this compound hydrogels.
Caption: Workflow for the synthesis of this compound hydrogels.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. Dextran methacrylate hydrogel microneedles loaded with doxorubicin and trametinib for continuous transdermal administration of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro biocompatibility of biodegradable dextran-based hydrogels tested with human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Polysaccharide-Based Hydrogels for Preventing Postoperative Adhesions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Enzymatic Synthesis of 6-O-Methacrylate Sugar Monomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of advanced biomaterials and drug delivery systems often relies on the precise modification of biocompatible building blocks. Sugar-based methacrylate monomers are of particular interest due to their potential to form biocompatible and biodegradable polymers with tunable properties. The regioselective introduction of a methacrylate group at the 6-position of a pyranoside ring is a key step in synthesizing such monomers. Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative to traditional chemical methods, which often require complex protection and deprotection steps.
This technical guide provides an in-depth overview of the enzymatic synthesis of 6-O-methacrylate sugar monomers, focusing on the use of lipases for regioselective acylation. It includes a detailed experimental protocol, a summary of quantitative data from various studies, and graphical representations of the experimental workflow and key influencing factors.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic acylation of sugars, providing a comparative overview of reaction conditions and outcomes.
Table 1: Enzymatic Synthesis of 6-O-Acyl Sugars
| Sugar Substrate | Acyl Donor | Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| D-Glucose | Lauric Acid | Immobilized Candida antarctica lipase | Acetone | 40 | 48-72 | 98% conversion | [1] |
| 1,4-Sorbitan | Ethyl Methacrylate | Novozym 435 | t-Butanol | Not Specified | 36 | ~68% conversion | [2] |
| 1,4-Sorbitan | Methyl Methacrylate | Novozym 435 | t-Butanol | Not Specified | 36 | ~78% conversion | [2] |
| 1,4-Sorbitan | Vinyl Methacrylate | Novozym 435 | t-Butanol | Not Specified | >36 | >78% conversion | [2] |
| D-Glucose | 2,2,2-Trifluoroethyl methacrylate | Novozym® 435 | t-Butanol | Not Specified | Not Specified | 34% conversion | [3] |
| D-Glucose | Vinylacetic Acid | Immobilized Lipase | Acetonitrile | Not Specified | Not Specified | 35% conversion | [4] |
| D-Glucose | Vinylacetic Acid (with molecular sieves) | Immobilized Lipase | Acetonitrile | Not Specified | Not Specified | 74% conversion | [4] |
| D-Glucose | Decanoic Acid | Candida antarctica lipase B | DMSO/tert-butanol blend | Not Specified | Not Specified | >65% conversion | [5] |
| D-Glucose | Vinyl Palmitate | Candida antarctica lipase B (CALB) | Acetonitrile | Not Specified | 40 | Full conversion | [6] |
Table 2: Optimization Parameters for 6-O-Lauroyl-D-Glucopyranose Synthesis
| Parameter | Optimal Condition | Observation | Reference |
| D-Glucose/Acyl Donor Ratio | 1:3 | Higher acyl donor concentration improved yield | [7] |
| Reaction Time | 48 h | Peak yield achieved at 48 hours | [7] |
| Temperature | 56°C | Optimal temperature for Aspergillus niger lipase activity | [7] |
| Stirring Speed | 240 rpm | Sufficient mixing is crucial for the heterogeneous reaction | [7] |
| Co-solvent | 20% (v/v) DMSO in 2M2B | Improved solubility of D-glucose and increased yield | [7] |
Experimental Protocols
This section provides a synthesized, detailed experimental protocol for the enzymatic synthesis of 6-O-methacryloyl-D-glucose based on methodologies reported in the literature.[2][3][4]
Materials
-
D-Glucose (anhydrous)
-
Vinyl Methacrylate (or other methacrylate donor such as methyl methacrylate or ethyl methacrylate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Anhydrous tertiary-butanol (t-butanol) or Acetonitrile
-
3Å Molecular Sieves (optional, but recommended for vinyl donors)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Instrumentation
-
Shaking incubator or magnetic stirrer with temperature control
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for reaction monitoring
-
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
-
Mass Spectrometer for molecular weight confirmation
Procedure
-
Substrate Preparation:
-
Dry D-glucose under vacuum at 60°C for 24 hours to remove any residual water.
-
Store the methacrylate donor over molecular sieves to ensure it is anhydrous.
-
-
Enzymatic Reaction:
-
In a dried round-bottom flask, dissolve D-glucose (e.g., 1 mmol, 180 mg) in anhydrous t-butanol or acetonitrile (e.g., 20 mL). Gentle warming and sonication may be required to aid dissolution.
-
Add the methacrylate donor. A molar excess of the acyl donor is typically used, for example, a 1:5 molar ratio of glucose to vinyl methacrylate (5 mmol, 570 µL).[2]
-
Add the immobilized lipase (e.g., Novozym® 435). The enzyme loading can be optimized, but a starting point of 5-10% (w/w) of the total substrate weight is common (e.g., 50-100 mg).[2]
-
If using a vinyl donor, add activated 3Å molecular sieves (e.g., 60 mg/mL) to the reaction mixture to scavenge the acetaldehyde byproduct, which can inhibit the enzyme.[4]
-
Seal the flask and place it in a shaking incubator at a controlled temperature, typically between 40°C and 60°C.[7]
-
Agitate the reaction mixture at a constant speed (e.g., 200-250 rpm).
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture.
-
Filter the aliquot to remove the immobilized enzyme.
-
Analyze the supernatant by HPLC or GC to monitor the consumption of the starting materials and the formation of the product.
-
-
Enzyme Removal and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the agitation and cool the mixture to room temperature.
-
Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a mixture of unreacted glucose, excess acyl donor, and the desired this compound monomer, along with possible di-acylated byproducts.
-
Purify the crude product using silica gel column chromatography. A solvent gradient of hexane and ethyl acetate is typically effective for separating the components.
-
-
Characterization:
-
Confirm the structure of the purified 6-O-methacryloyl-D-glucose using ¹H and ¹³C NMR spectroscopy.
-
Verify the molecular weight of the product by mass spectrometry.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound sugar monomers.
Caption: A flowchart of the key steps in the enzymatic synthesis of this compound monomers.
Logical Relationships in Synthesis
The success of the enzymatic synthesis is dependent on several interconnected factors that influence both the reaction rate and the regioselectivity.
Caption: A diagram showing the interplay of factors affecting the enzymatic synthesis outcome.
Conclusion
The enzymatic synthesis of this compound sugar monomers presents a highly promising route for the development of novel biomaterials. The use of lipases, particularly immobilized forms like Novozym® 435, allows for high regioselectivity towards the primary hydroxyl group at the C-6 position of pyranosides. Key to a successful synthesis is the careful control of reaction parameters, including the choice of solvent to balance substrate solubility, the use of an appropriate molar excess of the acyl donor, and optimization of temperature and reaction time. While challenges such as the lower reactivity of certain sugar substrates and the potential for enzyme inhibition exist, the methodologies outlined in this guide provide a solid foundation for researchers to produce these valuable monomers in an efficient and environmentally friendly manner. Further research into enzyme engineering and process optimization will undoubtedly expand the scope and utility of this powerful synthetic strategy.
References
- 1. Quantitative enzymatic production of 6-O-acylglucose esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of sorbitan methacrylate according to acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermo-kinetics of lipase-catalyzed synthesis of 6-O-glucosyldecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to 6-O-Methacrylate Functionalization of Polysaccharides for Advanced Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide provides a comprehensive overview of the 6-O-methacrylate functionalization of polysaccharides, a critical chemical modification for the development of advanced biomaterials used in drug delivery and tissue engineering. This document details the synthesis, characterization, and application of these modified biopolymers, with a focus on quantitative data and detailed experimental protocols.
Introduction
Polysaccharides are a class of biopolymers with inherent biocompatibility, biodegradability, and structural diversity, making them ideal candidates for biomedical applications.[1] However, their native forms often lack the necessary mechanical properties and controlled degradation kinetics for specific applications. Chemical modification, such as methacrylate functionalization, introduces polymerizable groups onto the polysaccharide backbone. This allows for the formation of crosslinked hydrogels with tunable physical and biological properties.[2] The 6-hydroxyl group (-OH) on the monosaccharide repeating units is often a primary target for this modification due to its accessibility. This guide focuses on the this compound functionalization of key polysaccharides and its impact on their physicochemical and biological characteristics.
Synthesis of 6-O-Methacrylated Polysaccharides
The introduction of methacrylate groups is most commonly achieved through reaction with methacrylic anhydride (MA) or glycidyl methacrylate (GMA).[2] The degree of substitution (DS) or degree of methacrylation (DM), which represents the number of methacrylate groups per 100 polysaccharide repeating units, is a critical parameter that dictates the final properties of the hydrogel.[3] The DS can be precisely controlled by modulating reaction conditions such as the molar ratio of reactants, reaction time, temperature, and pH.[3][4]
Quantitative Data on Polysaccharide Methacrylation
The following tables summarize the reaction conditions and resulting degrees of substitution for the methacrylation of various polysaccharides.
Table 1: Methacrylation of Hyaluronic Acid (HA) [3][4]
| Methacrylating Agent | Molar Excess of Agent (to HA repeating unit) | Solvent | Temperature (°C) | Reaction Time (h) | pH | Degree of Methacrylation (DM, %) |
| Methacrylic Anhydride | 20x | Water | 4 | 24 | 8-10 | < 30 |
| Methacrylic Anhydride | 10x | Water | 4 | 3 | 8.5-9 | 35 |
| Methacrylic Anhydride | 5x | Water | 4 | 3 | 8.5-9 | 19 |
| Methacrylic Anhydride | 10x | Water | 4 | 3 | >9 | 60 |
| Glycidyl Methacrylate | 50x | DMSO | 50 | 48 | - | 5-30 |
Table 2: Methacrylation of Dextran [5][6]
| Methacrylating Agent | Molar Ratio (Agent:Dextran repeating unit) | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Degree of Substitution (DS) |
| Methacrylic Anhydride | 2:1 | N,N-Dimethylformamide (DMF) | Triethylamine | 25 | 24 | 0.45 |
| Glycidyl Methacrylate | 1.2:1 | Dimethyl sulfoxide (DMSO) | 4-(N,N-dimethylamino)pyridine (DMAP) | Room Temp | 48 | 0.20 |
Table 3: Methacrylation of Chitosan *[7][8]
| Methacrylating Agent | Volume Ratio (Agent:Chitosan solution) | Solvent | Temperature (°C) | Reaction Time (h) | Degree of Methacrylation (%) |
| Methacrylic Anhydride | 1:25 (v/v) | 4% Acetic Acid | 40 | 12 | Low (not specified) |
| Methacrylic Anhydride | 1:5 (v/v) | 4% Acetic Acid | 40 | 12 | High (not specified) |
Note: For chitosan, methacrylation primarily occurs on the amine groups, with potential reaction at the hydroxyl groups as well.
Experimental Protocols
Synthesis of Methacrylated Hyaluronic Acid (HAMA)[3]
-
Dissolution: Dissolve 1 g of hyaluronic acid sodium salt in 100 mL of deionized water to create a 1% (w/v) solution.
-
Cooling: Cool the solution in an ice bath.
-
Reaction Initiation: While stirring, add a 5-fold molar excess of methacrylic anhydride (MA) dropwise.
-
pH Adjustment: Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of 5 M NaOH.
-
Reaction: Allow the reaction to proceed for 3 hours at 4°C with continuous stirring.
-
Purification: Precipitate the product by adding the reaction mixture to an excess of cold ethanol. Collect the precipitate by filtration.
-
Washing: Wash the precipitate with ethanol to remove unreacted reagents.
-
Drying: Dry the purified HAMA product under vacuum.
Synthesis of Methacrylated Dextran (DexMA)[5]
-
Dissolution: Dissolve 1 g of dextran in 10 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add 200 mg of 4-(N,N-dimethylamino)pyridine (DMAP) to the solution.
-
Reagent Addition: Add 174 µL of glycidyl methacrylate (GMA) per gram of dextran.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Neutralization: Neutralize the reaction by adding 1 M HCl.
-
Purification: Dialyze the solution against deionized water for 3 days using a dialysis membrane (MWCO 12-14 kDa).
-
Lyophilization: Freeze-dry the purified solution to obtain DexMA as a white powder.
Characterization of Methacrylated Polysaccharides
¹H NMR is the primary method for confirming functionalization and determining the degree of substitution.
-
Sample Preparation: Dissolve 5-10 mg of the dried methacrylated polysaccharide in deuterium oxide (D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: The degree of methacrylation (DM) is calculated by comparing the integral of the methacrylate vinyl proton peaks (typically around δ 5.7 and 6.1 ppm) to the integral of a characteristic proton peak from the polysaccharide backbone (e.g., the methyl protons of the N-acetyl group in hyaluronic acid at ~δ 2.0 ppm).
Equation for DM calculation (Example for HAMA): DM (%) = (Integral of methacrylate protons / Integral of HA methyl protons) * (3 / 2) * 100
FTIR spectroscopy is used to confirm the presence of methacrylate groups.
-
Sample Preparation: Prepare a KBr pellet of the dried sample or use an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The successful methacrylation is confirmed by the appearance of new peaks corresponding to the C=O stretching of the ester group (~1720 cm⁻¹) and C=C stretching of the vinyl group (~1640 cm⁻¹).
Properties of Methacrylated Polysaccharide Hydrogels
The introduction of methacrylate groups allows for the formation of hydrogels through photopolymerization in the presence of a photoinitiator and UV light. The properties of these hydrogels are highly tunable.
Table 4: Physicochemical Properties of Methacrylated Polysaccharide Hydrogels [3][6][9]
| Polysaccharide | Degree of Methacrylation (%) | Swelling Ratio (%) | Degradation Behavior |
| Hyaluronic Acid | 19 | High | Faster degradation |
| Hyaluronic Acid | 60 | Lower | Slower degradation |
| Dextran | Low DS | High (up to 227%) | pH-insensitive |
| Dextran | High DS | Low (down to 67%) | pH-insensitive |
| κ-Carrageenan | 12 | ~1200 (in DPBS) | Gradual weight loss over 14 days |
Biological Applications and Cellular Signaling
Methacrylated polysaccharides are extensively used in drug delivery and tissue engineering due to their biocompatibility and tunable properties that can mimic the native extracellular matrix (ECM).[4][7]
Drug Delivery
Methacrylated polysaccharide hydrogels can serve as depots for the controlled release of therapeutic agents. The crosslinking density, determined by the degree of methacrylation, controls the mesh size of the hydrogel network and thus the diffusion and release rate of encapsulated drugs.[7]
Tissue Engineering
In tissue engineering, these hydrogels provide a scaffold for cell encapsulation, proliferation, and differentiation.[10] The mechanical properties of the hydrogel, which can be tuned by the degree of methacrylation, play a crucial role in directing cell fate.
Cellular Signaling Pathways
The interaction of cells with methacrylated polysaccharide scaffolds can modulate various signaling pathways.
-
Chitosan-Based Hydrogels: Chitosan and its derivatives are known to have immunomodulatory effects. They can interact with immune cells, such as macrophages, and modulate inflammatory responses through pathways like the NLRP3 inflammasome.[8][11] Furthermore, chitosan oligosaccharides have been shown to promote intestinal barrier function through the modulation of PI3K/AKT and ERK signaling pathways.[12]
-
Hyaluronic Acid-Based Hydrogels: Hyaluronic acid is a major component of the ECM and interacts with cell surface receptors like CD44. Methacrylated HA hydrogels can influence cell adhesion, proliferation, and migration, which are critical processes in tissue regeneration and cancer progression.[7] These interactions can trigger downstream signaling cascades, although specific pathways directly modulated by the methacrylate modification are still under investigation.
-
Integrin-Mediated Signaling: Many cell types adhere to ECM components through integrin receptors. While polysaccharides themselves may not have specific integrin binding sites, they can be functionalized with adhesive peptides (e.g., RGD). The mechanical properties of the methacrylated hydrogel can influence integrin clustering and the activation of downstream signaling molecules like Focal Adhesion Kinase (FAK), which plays a central role in regulating cell adhesion, migration, and survival.[13]
Visualizations
Chemical Reaction
Caption: General reaction scheme for polysaccharide methacrylation.
Experimental Workflow
Caption: Typical experimental workflow for methacrylated polysaccharide hydrogels.
Chitosan-Mediated Immune Signaling
Caption: Simplified signaling pathways modulated by chitosan derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of Methacrylated Hyaluronic Acid Hydrogels Enables Their Use as 3D Cultured Model [re.public.polimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Tunable Methacrylated Hyaluronic Acid-based Hydrogels as Scaffolds for Soft Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of dextran-methacrylate hydrogels and structural study by SEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Methacrylated Hyaluronic Acid Hydrogels Enables Their Use as 3D Cultured Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.polymtl.ca [publications.polymtl.ca]
- 9. ena.lpnu.ua:8443 [ena.lpnu.ua:8443]
- 10. cellink.com [cellink.com]
- 11. Chitosan immunomodulation: insights into mechanisms of action on immune cells and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Focal adhesion kinase modulates tension signaling to control actin and focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility of 6-O-Methacrylate Polymers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-methacrylate polymers, a class of materials often derived from natural polysaccharides, are gaining significant interest in the biomedical field for applications such as drug delivery, tissue engineering, and medical device coatings. Their biocompatibility is a critical determinant of their clinical success. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility of this compound polymers, summarizing key quantitative data, detailing experimental protocols for assessment, and visualizing relevant biological pathways. While specific data on this polymer subclass is emerging, this guide extrapolates from closely related methacrylate-based and polysaccharide-derived biomaterials to provide a thorough analysis for researchers and developers.
Methacrylate polymers, in general, have a history of use in medical applications, with poly(methyl methacrylate) (PMMA) being a prominent example used in bone cements and dental materials.[1] However, concerns regarding the potential for leachable monomers and the induction of inflammatory responses have necessitated the development of more biocompatible alternatives.[1][2] Functionalizing natural polymers like chitosan and galactose with methacrylate groups at the 6-O position offers a promising strategy to create materials with tunable properties and improved biological performance.[3][4][5]
Data Presentation: Quantitative Biocompatibility Data
The following tables summarize quantitative data from studies on the biocompatibility of various methacrylate-based polymers, including those with structural similarities to this compound polymers. It is important to note that direct quantitative data for a wide range of this compound polymers is still limited in the published literature.
Table 1: In Vitro Cytotoxicity Data of Methacrylate-Based Polymers
| Polymer/Monomer | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| Poly(methyl methacrylate) (PMMA) | L929 mouse fibroblasts | MTT | - | >70% (considered non-cytotoxic) | [6] |
| 2-hydroxyethyl methacrylate (HEMA) | Human peripheral blood mononuclear cells | - | 500 µM | 90-95% | [7] |
| Triethylene glycol dimethacrylate (TEGDMA) | Human peripheral blood mononuclear cells | - | 500 µM | 90-95% | [7] |
| Chitosan-graft-methacrylate (CS-g-MA) | Normal human fibroblasts | - | - | Non-toxic | [4] |
| Epoxyalkyl galactopyranoside | A549 lung cancer cells & MRC-5 normal lung cells | MTT | Various | Selectively cytotoxic to cancer cells | [8] |
Table 2: Hemocompatibility Data of Methacrylate-Based Polymers
| Polymer | Assay | Result | Reference |
| Poly(vinyl chloride) impregnated with S-nitrosoglutathione (GSNO-PVC) | Hemolysis | Hemolytic index <2% (non-hemolytic) | [9] |
| General Biomaterials (ISO 10933-4) | Hemolysis | <2% hemolysis is considered non-hemolytic | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biocompatibility. Below are protocols for key experiments frequently cited in the evaluation of methacrylate-based polymers.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Material Exposure: Introduce the test polymer (either as an extract or in direct contact, depending on the study design) to the cells and incubate for the desired exposure period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is typically expressed as a percentage relative to a negative control (cells cultured in medium alone).
Hemolysis Assay (Direct Contact Method - adapted from ISO 10993-4)
This assay evaluates the potential of a biomaterial to cause hemolysis (the rupture of red blood cells).[1][10][11]
Principle: The material is brought into direct contact with a blood suspension. The amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically and compared to positive and negative controls to determine the hemolytic percentage.[10]
Protocol:
-
Blood Collection: Obtain fresh anticoagulated blood (e.g., rabbit or human).
-
Material Preparation: Prepare test material samples with a defined surface area.
-
Controls: Use a known non-hemolytic material (e.g., polyethylene) as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Place the test material and controls in tubes with a diluted blood suspension. Incubate at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[10]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the following formula: (Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100. A hemolysis percentage below 2% is generally considered non-hemolytic.[10][11]
In Vivo Implantation Study (Subcutaneous Implantation in Rats - adapted from ISO 10993-6)
In vivo studies are essential to evaluate the tissue response to a biomaterial in a living organism.[7][12][13]
Principle: The test material is implanted into a suitable anatomical location (e.g., subcutaneously in rats) for a defined period. The tissue surrounding the implant is then examined macroscopically and microscopically to assess the local inflammatory and healing response.[12][13]
Protocol:
-
Animal Model: Use a suitable animal model, such as Wistar rats.[12][13]
-
Material Sterilization: Sterilize the implant materials using an appropriate method that does not alter their properties.
-
Surgical Procedure: Under anesthesia, make a small incision and create a subcutaneous pocket. Place the sterile implant into the pocket. Suture the incision.
-
Implantation Periods: Include short-term (e.g., 1-4 weeks) and long-term (e.g., 12 weeks or more) implantation periods to assess both acute and chronic tissue responses.[12][13]
-
Macroscopic Evaluation: At the end of the implantation period, euthanize the animals and examine the implantation site for signs of inflammation, encapsulation, and other tissue reactions.
-
Histological Analysis: Excise the implant and surrounding tissue. Process the tissue for histological examination (e.g., hematoxylin and eosin staining). A pathologist evaluates the tissue for parameters such as inflammation, fibrosis, neovascularization, and tissue integration.
Signaling Pathways and Experimental Workflows
The interaction of biomaterials with cells can trigger a cascade of intracellular signaling events that determine the cellular response, including adhesion, proliferation, inflammation, and apoptosis. While specific signaling pathways for this compound polymers are not yet fully elucidated, general pathways activated by methacrylate-based materials have been reported.
Cellular Response to Methacrylate Polymers
Methacrylate monomers and polymers can influence cellular behavior through various mechanisms. Residual monomers, if present, are known to induce cytotoxicity, which may involve the depletion of cellular glutathione and the generation of reactive oxygen species (ROS).[2] This oxidative stress can, in turn, activate signaling pathways leading to inflammation or apoptosis.[2] The surface chemistry of the polymer also plays a crucial role in dictating protein adsorption, which subsequently influences cell adhesion and signaling through integrin receptors.[6]
References
- 1. haemoscan.com [haemoscan.com]
- 2. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Preparation and derivatives of poly-(6-O-methacryloyl-D-galactose) and poly-(6-O-acryloyl-D-galactose) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Alternative intracellular signaling mechanism involved in the inhibitory biological response of functionalized PMMA-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective cytotoxic activity and DNA damage by an epoxyalkyl galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
In-Depth Technical Guide on the Thermal Stability of 6-O-Methacrylate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of 6-O-methacrylate compounds, focusing on their decomposition behavior and the analytical techniques used for their characterization. The information presented is intended to assist researchers in understanding the thermal properties of these compounds, which is crucial for their application in various fields, including drug delivery and biomaterial development.
Introduction
This compound compounds, particularly those derived from monosaccharides like glucose, are of significant interest due to their potential as biocompatible and biodegradable monomers for the synthesis of novel polymers. The methacryloyl group at the C-6 position of the sugar ring allows for polymerization, leading to the formation of carbohydrate-based polymers with a range of potential applications. Understanding the thermal stability of these monomeric units is paramount for their processing, storage, and end-use applications, as thermal degradation can significantly alter their chemical structure and, consequently, their performance.
Thermal Analysis of this compound Compounds
The thermal stability of this compound compounds is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA provides quantitative information about the mass loss of a material as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability and decomposition profile of this compound compounds. The analysis involves heating a small sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air) and continuously monitoring its weight.
Key Parameters from TGA:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant thermal degradation begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.
-
Residual Mass: The percentage of the initial mass remaining at the end of the analysis.
While specific TGA data for 6-O-methacryloyl-D-glucose is not abundant in publicly available literature, the thermal behavior of related compounds provides valuable insights. For instance, glucose-based carbohydrates generally exhibit a main decomposition stage finishing around 350°C. The introduction of a methacrylate group is expected to influence this profile. The thermal decomposition of glucose itself is a complex process involving dehydration, polymerization, and fragmentation.[1]
Table 1: Representative TGA Data for Related Compounds
| Compound/Material | Onset Decomposition (°C) | Peak Decomposition (°C) | Atmosphere |
| Glucose | ~235 | - | - |
| Cellulose | 326 - 368 | - | Nitrogen |
| Poly(methyl methacrylate) (PMMA) | ~165 | - | Inert |
Note: This table provides general values for related compounds to give a comparative context. Specific values for this compound compounds may vary based on purity, synthesis method, and experimental conditions.
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal transitions of this compound compounds, such as melting and glass transitions. For amorphous or semi-crystalline materials, the glass transition temperature (Tg) is a critical parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
DSC can also be used to investigate the polymerization of these monomers. The exothermic peak observed during a DSC scan can be related to the heat of polymerization.[2]
Table 2: Representative DSC Data for Related Compounds
| Compound/Material | Glass Transition (Tg) (°C) | Melting Point (Tm) (°C) |
| Glucose | - | ~160 |
| Fructose | - | ~126.5 |
| Poly(methyl methacrylate) (PMMA) | ~105 (atactic) | - |
Note: This table provides general values for related compounds. The Tg and Tm of this compound compounds will be influenced by the specific sugar moiety and the presence of the methacrylate group.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.
Thermogravimetric Analysis (TGA) Protocol
This protocol is a general guideline and may require optimization based on the specific instrument and sample characteristics.
-
Sample Preparation:
-
Ensure the sample is dry and homogenous. For solid samples, a fine powder is preferred to ensure uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[3]
-
-
Instrument Setup:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A typical heating rate is 10 °C/min. Different heating rates (e.g., 5, 15, 20 °C/min) can be used to study the kinetics of decomposition.[3]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Ramp the temperature at the desired heating rate to a final temperature (e.g., 600-800 °C), ensuring it is beyond the major decomposition events.
-
Hold at the final temperature for a short period to ensure complete decomposition.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset and peak decomposition temperatures from the TGA and derivative thermogravimetric (DTG) curves, respectively.
-
Quantify the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol provides a general framework for conducting DSC analysis on this compound compounds.
-
Sample Preparation:
-
Accurately weigh 2-6 mg of the sample into a clean, tared DSC pan (e.g., aluminum).[2]
-
For solids, ensure good thermal contact between the sample and the bottom of the pan. The sample should be pressed flat if possible.
-
Hermetically seal the pan to prevent the loss of any volatile components.
-
-
Instrument Setup:
-
Reference: Use an empty, hermetically sealed DSC pan as a reference.
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program (for Tg and Tm):
-
Equilibrate at a low temperature (e.g., -50 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions but below the decomposition temperature (as determined by TGA).[2]
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Perform a second heating scan at the same rate. The glass transition is typically determined from the second heating scan to erase any prior thermal history.
-
-
Temperature Program (for Polymerization):
-
Heat the monomer sample at a controlled rate (e.g., 10 °C/min) through the temperature range where polymerization is expected to occur.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.
-
For polymerization studies, integrate the area of the exothermic peak to determine the heat of polymerization.
-
Degradation Pathways and Mechanisms
The thermal degradation of this compound compounds is expected to be a multi-step process involving the decomposition of both the carbohydrate moiety and the methacrylate group.
Proposed Thermal Decomposition Pathway
Based on the known thermal behavior of glucose and polymethacrylates, a plausible degradation pathway for a 6-O-methacryloyl glucose compound can be proposed. The initial stages likely involve the loss of water and the decomposition of the methacrylate side chain, followed by the degradation of the sugar ring at higher temperatures.
Caption: Proposed thermal decomposition pathway for 6-O-methacryloyl glucose.
Experimental Workflow for Thermal Analysis
A systematic workflow is essential for the comprehensive thermal characterization of this compound compounds. This typically involves initial analysis by TGA to determine the decomposition profile, followed by DSC to investigate thermal transitions within the stable temperature range. For a more detailed analysis of the decomposition products, techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed.
References
Solubility Profile of 6-O-Methacryloyl-D-galactose and Its Precursor in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-O-methacryloyl-D-galactose and its protected precursor, 1,2:3,4-di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose, in various organic solvents. An understanding of the solubility of these monomers is critical for their application in polymer synthesis, purification, and the formulation of advanced materials for drug delivery and biomedical applications. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Compound Structures
The solubility of 6-O-methacryloyl-D-galactose is significantly influenced by the presence or absence of isopropylidene protecting groups on the galactose moiety.
-
Unprotected Monomer: 6-O-methacryloyl-D-galactose is a hydrophilic monomer due to the free hydroxyl groups on the galactose ring.
-
Protected Monomer: 1,2:3,4-di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose is a more hydrophobic precursor, with the hydroxyl groups masked by isopropylidene groups.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for 6-O-methacryloyl-D-galactose and its protected form in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data from related compounds provide valuable insights. The following tables summarize the available and inferred solubility information.
Table 1: Solubility of 6-O-Methacryloyl-D-galactose (Unprotected)
| Solvent | Chemical Class | Qualitative Solubility | Notes |
| Water | Protic | Soluble[1] | Described as a "syrupy, water-soluble monomer". |
| Methanol | Protic Polar | Likely Soluble | Parent D-galactose is poorly soluble, but esterification may increase solubility. |
| Ethanol | Protic Polar | Likely Sparingly Soluble/Insoluble | D-galactose has low solubility (~1 mg/mL).[2] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Likely Soluble | D-galactose is soluble (~20 mg/mL).[2] |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | Likely Soluble | D-galactose is soluble (~20 mg/mL).[2] |
| Acetone | Aprotic Polar | Likely Insoluble | The high polarity of the unprotected sugar moiety suggests low solubility. |
| Chloroform | Non-polar | Insoluble | Inferred based on the high polarity of the molecule. |
| Tetrahydrofuran (THF) | Aprotic Polar | Likely Insoluble | The high polarity of the unprotected sugar moiety suggests low solubility. |
| Ethyl Acetate | Aprotic Polar | Likely Insoluble | The high polarity of the unprotected sugar moiety suggests low solubility. |
Table 2: Solubility of 1,2:3,4-di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose (Protected)
| Solvent | Chemical Class | Qualitative Solubility | Notes |
| Acetone | Aprotic Polar | Soluble[3] | The precursor, 1,2:3,4-di-O-isopropylidene-D-galactopyranose, is soluble. |
| Chloroform | Non-polar | Soluble[3] | The precursor, 1,2:3,4-di-O-isopropylidene-D-galactopyranose, is soluble. |
| Methanol | Protic Polar | Soluble[3] | The precursor, 1,2:3,4-di-O-isopropylidene-D-galactopyranose, is soluble. |
| Diethyl Ether | Aprotic Non-polar | Soluble | Used as an extraction solvent during the synthesis of the precursor. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | Soluble | Used as a solvent in the synthesis of derivatives. |
| Tetrahydrofuran (THF) | Aprotic Polar | Likely Soluble | A common solvent for polymers and monomers with similar structures. |
| Ethyl Acetate | Aprotic Polar | Likely Soluble | A common solvent for moderately polar organic compounds. |
| Water | Protic | Insoluble | The hydrophobic protecting groups significantly reduce water solubility. |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound, such as 6-O-methacryloyl-D-galactose or its protected precursor, in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently determining the concentration of the dissolved solute.
Materials:
-
Target compound (solid)
-
Organic solvent of interest
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system (if applicable)
-
Standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Determination of Solute Concentration:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.
-
Weigh the vial with the dried solute.
-
The mass of the dissolved compound is the final weight of the vial minus the initial weight of the empty vial.
-
Calculate the solubility in g/L or mg/mL.
-
-
Spectroscopic/Chromatographic Method (Requires a pre-established calibration curve):
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of these standards to create a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample and back-calculate the concentration in the original saturated solution to determine the solubility.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
References
- 1. Preparation and derivatives of poly-(6-O-methacryloyl-D-galactose) and poly-(6-O-acryloyl-D-galactose) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1,2:3,4-Di-O-isopropylidene-D-galactopyranose | 4064-06-6 [chemicalbook.com]
Spectroscopic Analysis of 6-O-Methacrylated Carbohydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of carbohydrates functionalized with a methacrylate group at the 6-position, a modification of significant interest in the development of biocompatible polymers and drug delivery systems. As a representative molecule for this class of compounds, this guide will focus on the characterization of methyl 6-O-methacryloyl-α-D-glucoside . The principles and methodologies described herein are broadly applicable to other 6-O-methacrylated monosaccharides and polysaccharides.
Core Spectroscopic Data
The introduction of a methacrylate group onto a carbohydrate backbone imparts unique spectroscopic signatures that are crucial for confirming successful synthesis and for structural elucidation. The following tables summarize the expected quantitative data from key spectroscopic techniques for methyl 6-O-methacryloyl-α-D-glucoside.
Disclaimer: The following data is a composite representation based on spectral information for the methacrylate moiety and the methyl α-D-glucopyranoside core, supplemented with data from closely related 6-O-acyl-glucose derivatives. Exact values may vary based on solvent, concentration, and instrumentation.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Methyl 6-O-Methacryloyl-α-D-glucoside
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.10 | s | - | =CH₂ (vinylic) | |
| ~5.65 | s | - | =CH₂ (vinylic) | |
| ~4.75 | d | ~3.5 | H-1 (anomeric) | |
| ~4.40 | dd | ~12.0, 2.0 | H-6a | |
| ~4.25 | dd | ~12.0, 5.0 | H-6b | |
| ~3.70 | m | - | H-5 | |
| ~3.50 | t | ~9.5 | H-3 | |
| ~3.40 | s | - | -OCH₃ | |
| ~3.35 | t | ~9.5 | H-4 | |
| ~3.25 | dd | ~9.5, 3.5 | H-2 | |
| ~1.95 | s | - | -CH₃ (methacrylate) | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| ~167.0 | C=O (ester carbonyl) | |||
| ~136.5 | =C(CH₃)₂ | |||
| ~126.0 | =CH₂ | |||
| ~100.0 | C-1 (anomeric) | |||
| ~73.5 | C-3 | |||
| ~72.0 | C-5 | |||
| ~71.5 | C-2 | |||
| ~70.0 | C-4 | |||
| ~65.0 | C-6 | |||
| ~55.5 | -OCH₃ | |||
| ~18.5 | -CH₃ (methacrylate) |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (carbohydrate hydroxyls) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong, Sharp | C=O stretch (ester carbonyl of methacrylate) |
| ~1638 | Medium | C=C stretch (vinylic) |
| ~1150 | Strong | C-O-C stretch (glycosidic bond) |
| ~1050 | Strong | C-O stretch (alcohols) |
| ~815 | Medium | =C-H bend (vinylic) |
Table 3: Mass Spectrometry (MS) Data (Electrospray Ionization - ESI)
| m/z | Ion Type | Fragmentation Pathway |
| [M+Na]⁺ | Sodium Adduct | Molecular ion with sodium |
| [M+H]⁺ | Protonated Molecule | Molecular ion with proton |
| [M-OCH₃]⁺ | Fragment | Loss of the methoxy group from the anomeric position |
| [M-C₄H₅O₂]⁺ | Fragment | Loss of the methacrylate group |
| Various | Glycosidic Bond Cleavage | Fragmentation of the pyranose ring, characteristic of carbohydrates |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Chromophore |
| ~210 | Moderate | Acetonitrile/Water | π → π* transition of the α,β-unsaturated ester |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of methyl 6-O-methacryloyl-α-D-glucoside.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified, lyophilized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). For samples dissolved in D₂O, lyophilize the sample from D₂O two to three times to exchange labile hydroxyl protons with deuterium. Add a suitable internal standard if quantitative analysis is required (e.g., TSP for D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 10-12 ppm, 16-64 scans, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Solvent suppression techniques (e.g., presaturation) may be necessary for samples in H₂O/D₂O to attenuate the residual water signal.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the glucose and methacrylate moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for confirming the ester linkage between the C-6 of glucose and the carbonyl carbon of the methacrylate group.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent signal or internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, particularly the methacrylate ester and the hydroxyl groups of the carbohydrate.
Methodology:
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Solid Sample (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Film: If the sample is polymeric, a thin film can be cast from a suitable solvent onto an IR-transparent window (e.g., NaCl).
-
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the pure ATR crystal).
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain fragmentation patterns that support the proposed structure.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system for electrospray ionization (ESI), typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
-
Instrumentation: A mass spectrometer equipped with an ESI source is commonly used. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular weight and interpret the fragmentation patterns. Look for characteristic losses, such as the methacrylate group and fragments arising from glycosidic bond cleavages.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To detect and quantify the methacrylate chromophore.
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound in a UV-transparent solvent (e.g., acetonitrile, water, or ethanol) at known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 190-400 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If quantification is desired, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) according to the Beer-Lambert law.
Visualized Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 6-O-methacrylated carbohydrate.
Caption: Workflow for the synthesis and spectroscopic analysis of 6-O-methacrylated carbohydrates.
Methodological & Application
Application Notes: 6-O-Methacrylate Grafting onto Starch
Introduction Starch, a readily available and biodegradable polysaccharide, is a promising biopolymer for various applications in the biomedical and materials science fields.[1] However, native starch often possesses limitations such as poor processability and uncontrolled solubility. Chemical modification, specifically the grafting of functional groups, can significantly enhance its properties and expand its utility.[1] Methacrylation is a key modification that introduces methacrylate groups onto the starch backbone. These groups can undergo polymerization, typically initiated by UV light, to form cross-linked networks.[2][3] This protocol details the synthesis of 6-O-methacrylated starch, a versatile derivative for creating materials like hydrogels and specialized coatings.
Principle of the Method The protocol described involves the esterification of the primary hydroxyl groups at the C-6 position of the anhydroglucose units (AGU) of starch with methacrylic anhydride.[2] The reaction is typically conducted in an organic solvent like dimethyl sulfoxide (DMSO) to ensure the solubilization of starch. A catalytic amount of a base, such as triethylamine (TEA), is used to facilitate the reaction.[2] The resulting methacrylated starch (MS) is a functionalized biopolymer that can be purified and used in subsequent polymerization processes. The degree of substitution (DS), which is the average number of methacrylate groups per AGU, can be controlled by adjusting the reaction conditions and is a critical parameter influencing the final properties of the material.[4]
Applications The introduction of polymerizable methacrylate groups allows for the fabrication of covalently cross-linked starch-based materials with tunable properties.
-
UV-Curable Coatings: Methacrylated starch can be formulated into aqueous solutions that, upon UV irradiation, form stable and biodegradable coatings.[2]
-
Hydrogels for Biomedical Use: The ability to form hydrogels through photocrosslinking makes MS an excellent candidate for applications in tissue engineering and as cell carriers.[3]
-
Drug Delivery Systems: Starch-based hydrogels can be designed for the controlled release of therapeutic agents.[3]
Experimental Protocol: Synthesis of 6-O-Methacrylated Starch
This protocol provides a detailed method for the methacrylation of starch using methacrylic anhydride in DMSO, adapted from established procedures.[2]
1. Materials
-
High-amylose starch (e.g., Hylon VII)
-
Dimethyl sulfoxide (DMSO), ACS reagent grade, ≥99.9%
-
Methacrylic anhydride (MA), 94%
-
Triethylamine (TEA), ≥99%
-
Ethanol, 95% or absolute
-
Deionized water
2. Equipment
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and temperature controller
-
Condenser
-
Dropping funnel
-
Nitrogen gas inlet and outlet (optional, for inert atmosphere)
-
Beakers and other standard laboratory glassware
-
Centrifuge and centrifuge tubes
-
Lyophilizer (freeze-dryer)
3. Procedure
Step 1: Starch Solubilization
-
Place 6.0 g of high-amylose starch into a 500 mL three-neck round-bottom flask.
-
Add 200 mL of DMSO to the flask.
-
Heat the mixture to 70 °C under continuous stirring until the starch is completely solubilized, resulting in a clear solution.[2] This step is crucial as the reaction requires the hydroxyl groups to be accessible.
Step 2: Methacrylation Reaction
-
Once the starch is fully dissolved, allow the solution to cool to the desired reaction temperature (e.g., room temperature).
-
In a separate container, prepare a mixture of methacrylic anhydride (MA) and triethylamine (TEA). For a molar ratio of AGU:MA:TEA of 1:2:0.04, you will need the appropriate amounts calculated based on the starting mass of starch (AGU molar mass ≈ 162.14 g/mol ).[2]
-
Add the MA and TEA mixture dropwise to the stirred starch solution using a dropping funnel over a period of 15-20 minutes.[2]
-
Allow the reaction to proceed for 18 hours under continuous stirring.[2]
Step 3: Purification of Methacrylated Starch
-
After 18 hours, precipitate the modified starch by pouring the reaction mixture into a large volume of ethanol (e.g., 1 L). A white solid product should form.
-
Collect the precipitate by centrifugation or filtration.
-
To remove unreacted reagents and by-products, re-dissolve the solid product in a minimal amount of deionized water.
-
Precipitate the product again by adding the aqueous solution to an excess of ethanol.
-
Repeat this dissolution-precipitation cycle two more times to ensure high purity.[2]
-
After the final precipitation and collection, freeze the aqueous solution of the purified product and lyophilize (freeze-dry) it to obtain a dry, white, fluffy powder of methacrylated starch.
-
Store the final product in a desiccator to prevent moisture absorption.
Data Presentation
The reaction conditions are critical for achieving the desired degree of substitution and final product characteristics. The following table summarizes typical parameters for the methacrylation of starch.
| Parameter | Value / Condition | Source |
| Starch Source | High-amylose maize starch (70% amylose) | [2] |
| Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Reagent | Methacrylic anhydride (MA) | [2] |
| Catalyst | Triethylamine (TEA) | [2] |
| Molar Ratio (AGU:MA:TEA) | 1:2:0.04 | [2] |
| Starch Solubilization Temp. | 70 °C | [2] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 18 hours | [2] |
| Purification Method | Repeated precipitation in ethanol | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of methacrylated starch.
Caption: Workflow for the synthesis and characterization of methacrylated starch.
Characterization and Quality Control
Confirming the successful grafting of methacrylate groups and determining the degree of substitution are essential for quality control and ensuring the reproducibility of subsequent applications.
1. Structural Confirmation
-
Fourier Transform Infrared (FTIR) Spectroscopy: Successful methacrylation can be confirmed by the appearance of new characteristic peaks. Look for an intense peak around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group and peaks around 1638 cm⁻¹ associated with the C=C double bond of the methacrylate group.[1]
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy: NMR provides detailed structural information and is the primary method for determining the Degree of Substitution (DS).[2] In ¹H-NMR spectra of methacrylated starch (dissolved in a suitable deuterated solvent like DMSO-d₆), new signals will appear corresponding to the vinyl protons of the methacrylate group (typically between 5.5 and 6.2 ppm) and the methyl protons (around 1.9 ppm).
2. Determination of Degree of Substitution (DS) The DS is the average number of hydroxyl groups substituted per anhydroglucose unit and can range from 0 to 3.[4] It can be calculated from the ¹H-NMR spectrum by comparing the integrated area of the anomeric protons of the starch backbone (around 4.5-5.5 ppm) with the integrated area of the vinyl or methyl protons of the newly introduced methacrylate groups.[5]
The formula for calculating DS using the methyl protons is: DS = (Amethyl / 3) / Aanomeric Where:
-
Amethyl is the integrated peak area of the methyl protons (~1.9 ppm).
-
Aanomeric is the integrated peak area of the anomeric proton (~4.5-5.5 ppm).
References
Application Notes and Protocols for 6-O-Methacrylate-Functionalized Scaffolds in Tissue Engineering
Introduction
Methacrylation is a versatile chemical modification technique used to functionalize biopolymers for tissue engineering applications. By introducing methacrylate groups onto a polymer backbone, the material becomes photocrosslinkable, allowing for the rapid fabrication of hydrogel scaffolds with tunable properties under cell-friendly conditions. This process often involves the reaction of polymers containing hydroxyl or amine groups with methacrylic anhydride (MA).
Polysaccharides, such as gellan gum (GG) and hyaluronic acid (HA), are frequently methacrylated at the C6 primary hydroxyl group (6-O-position) to create materials like methacrylated gellan gum (MeGG) or methacrylated hyaluronic acid (HAMA). These hydrogels are highly attractive for tissue engineering because they can mimic the native extracellular matrix (ECM), retain large amounts of water, and can be customized to have a wide range of mechanical and degradation properties.[1][2] Gelatin, a derivative of collagen, is also commonly methacrylated (to form GelMA) and used to create scaffolds that support cell adhesion, proliferation, and differentiation.[3][4][5]
These methacrylated biomaterials serve as excellent scaffolds for a variety of tissue engineering approaches, including cartilage, bone, and vascular tissue regeneration.[1][4][6]
Application Notes
Methacrylated hydrogels offer significant advantages for researchers and drug development professionals due to their highly tunable nature. The degree of methacrylation directly influences the crosslinking density, which in turn controls the scaffold's mechanical stiffness, swelling behavior, and degradation rate.[2]
Key Applications:
-
Cartilage Tissue Engineering : The ability to create hydrogels with a range of mechanical properties makes them suitable for mimicking the stiffness of native cartilage. Chondrocytes encapsulated within these scaffolds have been shown to maintain their phenotype and produce cartilaginous matrix.[6][7]
-
Bone Tissue Engineering : Methacrylated scaffolds can be modified with ceramic nanoparticles or growth factors to promote osteogenesis. Their porous structure facilitates nutrient transport and cell infiltration, which are crucial for bone regeneration.[3]
-
3D Cell Culture and Drug Screening : These hydrogels provide a physiologically relevant 3D environment for cell culture, making them ideal platforms for high-throughput drug screening and toxicity testing.[8]
-
Vascularization : Modified methacrylated hydrogels can be engineered to support the formation of vascular networks, a critical step in engineering larger tissue constructs.[4]
Data Presentation: Properties of Methacrylated Hydrogels
The following tables summarize quantitative data from studies on various methacrylated hydrogels, demonstrating how properties can be tuned by altering polymer concentration and the degree of methacrylation.
Table 1: Mechanical Properties of Methacrylated Hydrogels
| Material Type | Polymer Concentration (% w/v) | Young's Modulus (kPa) | Compressive Modulus (MPa) | Ultimate Tensile Strength (MPa) | Reference |
|---|---|---|---|---|---|
| Methacrylated Gellan Gum (MeGG) | Not Specified | 0.15 - 148 | - | - | [1] |
| Methacrylated Hyaluronic Acid (HAMA) | 3% | 6.8 - 249.7 | - | - | [2] |
| Poly(methyl methacrylate) (PMMA) | 5% | - | 70.72 (Slope) | - | [9] |
| Poly(methyl methacrylate) (PMMA) | 30% | - | 3496 (Slope) | - | [9] |
| GelMA/Bacterial Cellulose (8BC) | Not Specified | - | ~0.08 | - | [7] |
| Cured Dimethacrylate Polymer | Not Specified | - | 0.11 - 0.21 | - |[10] |
Table 2: Physical Properties of Methacrylated Hydrogels
| Material Type | Degree of Methacrylation (%) | Swelling Ratio (%) | Water Content (%) | Pore Size (µm) | Reference |
|---|---|---|---|---|---|
| Methacrylated Gellan Gum (MeGG) | Low vs. High | Dependent on crosslinking | - | - | [1] |
| Methacrylated Hyaluronic Acid (HAMA) | 19% | ~1600 | - | - | [2] |
| Methacrylated Hyaluronic Acid (HAMA) | 35% | ~1200 | - | - | [2] |
| Methacrylated Hyaluronic Acid (HAMA) | 60% | ~800 | - | - | [2] |
| GelMA/Bacterial Cellulose | Not Specified | - | - | 10 - 200 | [6][7] |
| Porous PEMA/THFMA | Not Specified | - | - | 99 ± 60 | |
Experimental Protocols
Detailed methodologies for the synthesis, fabrication, and characterization of methacrylated scaffolds are provided below.
Workflow for Scaffold Synthesis and Fabrication
The general process involves the chemical modification of a base polymer, followed by purification and photocrosslinking to form a stable hydrogel scaffold.
Caption: General workflow for synthesizing and fabricating methacrylated hydrogel scaffolds.
Protocol 1: Synthesis of Methacrylated Gellan Gum (MeGG)
This protocol is adapted from the synthesis of methacrylated biopolymers.[1][5]
-
Dissolution : Dissolve 1g of Gellan Gum (GG) in 100 mL of deionized water at 90°C with stirring for 20-30 minutes until a clear solution is obtained.[1]
-
Reaction : Cool the solution to 50°C. Add a specific volume of methacrylic anhydride (MA) dropwise to the GG solution while stirring. For a low degree of methacrylation, add 2 mL of MA; for a high degree, add 8 mL.[1]
-
Incubation : Allow the reaction to proceed for 6 hours at 50°C under continuous stirring.[1]
-
Purification : Transfer the resulting solution to a dialysis bag (MWCO 12-14 kDa) and dialyze against deionized water for at least 1 week to remove unreacted MA and other small molecules.[6]
-
Lyophilization : Freeze the purified MeGG solution at -80°C and then lyophilize (freeze-dry) for 5-7 days to obtain a white, porous sponge.
-
Storage : Store the lyophilized MeGG at -20°C until use.
Protocol 2: Fabrication of MeGG Hydrogel Scaffolds
This protocol describes the photocrosslinking process to form a hydrogel.[6]
-
Preparation of Pre-polymer Solution : Dissolve the lyophilized MeGG in a suitable buffer (e.g., PBS) to the desired concentration (e.g., 1-5% w/v).
-
Addition of Photoinitiator : Add a photoinitiator, such as Irgacure 2959 or lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), to the pre-polymer solution at a concentration of 0.1-0.5% (w/v) and mix thoroughly.
-
(Optional) Cell Encapsulation : If encapsulating cells, suspend the cells in the pre-polymer/photoinitiator solution at the desired density (e.g., 1 x 10⁶ cells/mL).[6]
-
Crosslinking : Pipette the final solution into a mold (e.g., a 24-well plate or a custom PDMS mold). Expose the solution to UV light (365 nm, 5 W) for 1-5 minutes to initiate photocrosslinking and form the hydrogel scaffold.[6]
-
Post-fabrication : Wash the resulting hydrogels with sterile PBS or culture medium to remove any unreacted components before proceeding with characterization or cell culture.
Characterization Protocols
A comprehensive characterization is essential to ensure the fabricated scaffolds meet the requirements for the intended application.
Workflow for Scaffold Characterization
Caption: A comprehensive workflow for the characterization of tissue engineering scaffolds.
Protocol 3: Mechanical Characterization (Compression Test)
Mechanical testing is crucial for applications in load-bearing tissues.[11][12][13][14]
-
Sample Preparation : Prepare cylindrical hydrogel samples of a defined diameter and thickness (e.g., 6 mm diameter, 2 mm height). Ensure samples are fully equilibrated in PBS at room temperature before testing.
-
Instrumentation : Use a universal mechanical testing machine equipped with a low-force load cell (e.g., 5N or 10N).[12][15]
-
Test Procedure :
-
Place a hydrogel sample coaxially on the lower plate of the machine. A thin layer of silicone oil can be used to reduce friction.[12]
-
Apply a compressive load by moving the upper plate downwards at a constant deformation rate (e.g., 20%/min).[12]
-
Record the force and displacement data until the hydrogel fractures or reaches a predefined strain (e.g., 90% compression).
-
-
Data Analysis :
-
Convert force-displacement data into a stress-strain curve.
-
Calculate the compressive modulus from the initial linear region of the stress-strain curve (typically 0-10% strain).
-
Protocol 4: Cell Viability Assessment (Live/Dead Assay)
This assay distinguishes between live and dead cells within the 3D scaffold.[16][17]
-
Reagent Preparation : Prepare a working solution of the Live/Dead staining kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) in sterile PBS or serum-free culture medium according to the manufacturer's instructions.
-
Staining :
-
Remove the culture medium from the cell-laden hydrogel scaffolds.
-
Add enough staining solution to fully cover the scaffolds.
-
Incubate the scaffolds at 37°C for 30-45 minutes, protected from light.
-
-
Imaging :
-
Wash the scaffolds with PBS to remove excess dye.
-
Immediately visualize the scaffolds using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein-AM), and the nuclei of dead cells will fluoresce red (EthD-1).
-
-
Quantification :
-
Acquire images from multiple random fields of view.
-
Use image analysis software (e.g., ImageJ) to count the number of live (green) and dead (red) cells.
-
Calculate cell viability as: (Number of Live Cells / Total Number of Cells) x 100%.
-
Principle of Live/Dead Viability Assay
Caption: Mechanism of Calcein-AM/EthD-1 assay for live and dead cell discrimination.
References
- 1. tissueeng.net [tissueeng.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gelatin methacrylate scaffold for bone tissue engineering: The influence of polymer concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of methacrylated gelatin/bacterial cellulose composite hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. oulu.fi [oulu.fi]
- 14. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Advantages and limitations of using cell viability assays for 3D bioprinted constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-O-Methacrylate as a Crosslinker in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-methacryloyl-D-galactose is a functionalized carbohydrate monomer that serves as a versatile crosslinking agent in the synthesis of biocompatible and biodegradable polymers. The presence of the methacrylate group allows for its incorporation into polymer chains via free-radical polymerization, while the galactose moiety imparts hydrophilicity and potential for specific biological interactions. These characteristics make polymers crosslinked with 6-O-methacryloyl-D-galactose particularly attractive for applications in drug delivery, tissue engineering, and other biomedical fields.
The ability to form hydrogels is a key feature of polymers incorporating 6-O-methacryloyl-D-galactose. Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents.[1] The degree of crosslinking, which can be controlled by the concentration of 6-O-methacryloyl-D-galactose, influences the mechanical properties, swelling behavior, and drug release kinetics of the resulting hydrogel.[2]
Applications
Polymers crosslinked with 6-O-methacryloyl-D-galactose have several potential applications in research and drug development:
-
Controlled Drug Delivery: The hydrogel matrix can be loaded with small molecule drugs or biologics. The release of the therapeutic agent can be modulated by the hydrogel's properties, such as its swelling ratio and degradation rate.[3] The galactose units may also serve as targeting moieties for specific lectin receptors on cell surfaces.[4][5]
-
Tissue Engineering: These hydrogels can act as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell attachment, proliferation, and differentiation.[6][7] Their biocompatibility and biodegradability are crucial for such applications.
-
Dye Removal and Bioseparations: The porous structure and functional groups of the hydrogels make them suitable for capturing molecules like dyes from aqueous solutions, suggesting potential in bioseparation and purification processes.[8]
Data Presentation
The properties of hydrogels are highly dependent on the concentration of the crosslinking agent. The following tables summarize the impact of crosslinker concentration on key hydrogel characteristics.
| Crosslinker Concentration (wt%) | Swelling Ratio (%) | Pore Size (µm) | Reference |
| 1 | Up to 935% (in specific solvents) | 4 - 20 | [8] |
| 2.5 | Data not available | 4 - 20 | [8] |
| 5 | Data not available | 4 - 20 | [8] |
| 10 | Data not available | Not specified | [8] |
| 15 | Data not available | Not specified | [8] |
| 20 | Data not available | Not specified | [8] |
Note: Swelling ratio is highly dependent on the solvent and other experimental conditions. The provided value is an example from the literature.
| Property | Observation with Increasing Crosslinker Concentration | Reference |
| Mechanical Strength | Generally increases | [9] |
| Equilibrium Water Content | Generally decreases | [2] |
| Mesh Size | Generally decreases | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Hydrogel using 6-O-Methacryloyl-D-Galactose as a Crosslinker
This protocol describes the synthesis of a poly(acrylamide)-based hydrogel crosslinked with 6-O-methacryloyl-D-galactose via free-radical polymerization.
Materials:
-
Acrylamide (AAm)
-
6-O-methacryloyl-D-galactose (MAGal)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Solution Preparation:
-
In a flask, dissolve a desired amount of acrylamide and 6-O-methacryloyl-D-galactose in deionized water to achieve the target monomer and crosslinker concentrations (e.g., 10% w/v total monomer concentration with 1-5 mol% of MAGal relative to AAm).
-
Stir the solution at room temperature until all components are fully dissolved.
-
De-gas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
To the de-gassed monomer solution, add the initiator, ammonium persulfate (APS), at a concentration of approximately 0.5 mol% relative to the total monomer concentration. Mix gently.
-
Add the catalyst, N,N,N',N'-tetramethylethylenediamine (TEMED), at a concentration of approximately 0.5 mol% relative to the total monomer concentration, to initiate the polymerization reaction. The amount of TEMED can be adjusted to control the polymerization rate.
-
-
Gelation:
-
Immediately after adding TEMED, pour the solution into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed. The gelation time will vary depending on the monomer and initiator concentrations, and the temperature.
-
-
Purification:
-
Once the hydrogel is formed, carefully remove it from the mold.
-
Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, initiator, and catalyst.
-
Change the water several times over a period of 24-48 hours to ensure complete purification.
-
-
Equilibration:
-
After purification, immerse the hydrogel in phosphate-buffered saline (PBS) at pH 7.4 to equilibrate it for subsequent characterization or application.
-
Protocol 2: Characterization of the Hydrogel
1. Swelling Ratio Determination:
-
Take a small piece of the equilibrated hydrogel and gently blot its surface with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Freeze-dry the hydrogel sample until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
2. Mechanical Testing (Compression):
-
Cut the equilibrated hydrogel into a cylindrical or cubic shape with uniform dimensions.
-
Place the hydrogel sample on the platform of a mechanical tester.
-
Apply a compressive force to the hydrogel at a constant strain rate (e.g., 1 mm/min).[10]
-
Record the stress and strain data until the hydrogel fractures or reaches a predefined compression level.
-
The compressive modulus can be determined from the initial linear region of the stress-strain curve.
Visualizations
Caption: Workflow for the synthesis and characterization of a hydrogel crosslinked with 6-O-methacryloyl-D-galactose.
Caption: Conceptual pathway for drug delivery using a hydrogel crosslinked with 6-O-methacryloyl-D-galactose.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. OPUS at UTS: Lectin recognizable biomaterials synthesized via nitroxide-mediated polymerization of a methacryloyl galactose monomer - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biomedical applications of gelatin methacryloyl hydrogels | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
Application of 6-O-Methacrylate in Dental Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of bioactive molecules into dental restorative materials represents a significant advancement in the field of dentistry, aiming to not only replace lost tooth structure but also to promote oral health and longevity of the restoration. One such promising avenue of research is the incorporation of methacrylated carbohydrates, such as 6-O-methacryloyl-D-glucose, into dental composite resins. This functional monomer, derived from the esterification of glucose at the C-6 hydroxyl group with methacrylic acid, offers the potential to enhance the biocompatibility and bioactivity of dental composites. The presence of the glucose moiety can influence cellular interactions and may contribute to a more favorable biological response. This document provides detailed application notes and protocols for researchers interested in the synthesis, formulation, and evaluation of dental composites containing 6-O-methacrylate derivatives.
Application Notes
The primary application of 6-O-methacryloyl-D-glucose and similar methacrylated saccharides in dental composites is to leverage their unique chemical structure to improve the overall performance and biocompatibility of the restorative material. Key potential benefits include:
-
Enhanced Biocompatibility: The carbohydrate component may lead to a more favorable interaction with oral tissues, potentially reducing the cytotoxic effects often associated with conventional methacrylate monomers.
-
Improved Hydrophilicity: The presence of hydroxyl groups on the glucose ring can increase the hydrophilicity of the polymer network, which may be advantageous for certain adhesive applications and interactions with the dentin substrate.
-
Potential for Bioactivity: The glucose moiety could serve as a recognition site for cellular interactions, potentially promoting tissue integration and a more favorable healing response.
-
Modification of Mechanical Properties: The incorporation of a bulky, functional monomer like 6-O-methacryloyl-D-glucose can influence the cross-linking density and network formation of the composite, thereby affecting its mechanical properties such as flexural strength and modulus.
While research in this specific area is emerging, the use of saccharide-based monomers is a promising strategy for the development of next-generation dental materials with enhanced biological functionality.
Data Presentation
The following tables summarize key quantitative data related to the performance of dental composites. It is important to note that specific data for composites containing 6-O-methacryloyl-D-glucose is limited in the current literature. Therefore, the tables include data for conventional methacrylate-based composites to provide a baseline for comparison, alongside available data for composites modified with saccharide-based monomers where applicable.
Table 1: Mechanical Properties of Dental Composites
| Property | Conventional Composite (Bis-GMA/TEGDMA) | Experimental Composite (with Saccharide Monomer) | Test Method |
| Flexural Strength (MPa) | 80 - 160 | Data not readily available for 6-O-methacryloyl-D-glucose. Sucr-MA 1% showed an increase in bond strength over time.[1] | Three-point bending test (ISO 4049) |
| Compressive Strength (MPa) | 200 - 350 | Data not readily available | Universal testing machine |
| Flexural Modulus (GPa) | 8 - 20 | Data not readily available | Three-point bending test (ISO 4049) |
| Polymerization Shrinkage (%) | 2 - 4 | Data not readily available | Archimedes' principle or dilatometry |
| Degree of Conversion (%) | 55 - 75[2][3] | Comparable to control for some saccharide monomers.[1] | FTIR Spectroscopy |
Table 2: Biocompatibility of Dental Monomers
| Monomer | Cell Line | Assay | Results |
| HEMA | Fibroblasts | MTT Assay | Cytotoxic at higher concentrations |
| Bis-GMA | Fibroblasts | MTT Assay | Cytotoxic, elicits cellular responses[1] |
| TEGDMA | Fibroblasts | MTT Assay | Cytotoxic, can induce apoptosis[1] |
| Gluc-MA | L929 fibroblasts | Alamar Blue | Concentration-dependent cytotoxicity[1] |
| Sucr-MA | L929 fibroblasts | Alamar Blue | Concentration-dependent cytotoxicity[1] |
| Chit-MA | L929 fibroblasts | Alamar Blue | Low cytotoxicity[1] |
Experimental Protocols
Protocol 1: Synthesis of 6-O-methacryloyl-D-glucose
This protocol describes a general enzymatic synthesis approach.
Materials:
-
D-glucose
-
Vinyl methacrylate
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous acetonitrile or other suitable organic solvent
-
Molecular sieves
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dry D-glucose and molecular sieves under vacuum overnight.
-
In a round-bottom flask, dissolve D-glucose in anhydrous acetonitrile.
-
Add vinyl methacrylate to the solution. The molar ratio of vinyl methacrylate to glucose should be optimized.
-
Add immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to isolate the 6-O-methacryloyl-D-glucose.
-
Characterize the final product using NMR and FTIR spectroscopy to confirm its structure.
Protocol 2: Formulation of an Experimental Dental Composite
Materials:
-
Base monomers: Bisphenol A glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA)
-
Diluent monomer: Triethylene glycol dimethacrylate (TEGDMA)
-
Functional monomer: 6-O-methacryloyl-D-glucose
-
Photoinitiator system: Camphorquinone (CQ) and an amine co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDMAB)
-
Inhibitor: Butylated hydroxytoluene (BHT)
-
Filler particles: Silanized silica or glass fillers (e.g., 0.7 µm average particle size)
Procedure:
-
In a light-protected container, mix the base and diluent monomers in the desired weight ratio (e.g., 60:40 Bis-GMA:TEGDMA).
-
Add the desired weight percentage of 6-O-methacryloyl-D-glucose to the monomer mixture and mix until a homogenous solution is obtained. Gentle heating may be required.
-
Add the photoinitiator (e.g., 0.5 wt% CQ) and co-initiator (e.g., 1 wt% EDMAB) and mix thoroughly.
-
Add the inhibitor (e.g., 0.01 wt% BHT) and mix.
-
Gradually add the filler particles to the resin matrix in small increments, mixing thoroughly after each addition until the desired filler loading is achieved (e.g., 70 wt%). A dual asymmetric centrifugal mixer can be used for optimal homogenization.
-
Store the resulting composite paste in a light-proof container at a cool temperature.
Protocol 3: Evaluation of Mechanical Properties
Flexural Strength and Modulus (Three-Point Bending Test):
-
Prepare rectangular specimens (e.g., 25 mm x 2 mm x 2 mm) by placing the uncured composite into a mold.
-
Cover the mold with a transparent matrix strip and a glass slide and apply pressure to extrude excess material.
-
Light-cure the specimens according to the manufacturer's instructions, ensuring irradiation from both top and bottom surfaces.
-
Remove the cured specimens from the mold and store them in distilled water at 37 °C for 24 hours.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.
Protocol 4: Biocompatibility Assessment (MTT Assay)
-
Prepare extracts of the cured dental composite by incubating the material in a cell culture medium (e.g., DMEM) for 24 hours at 37 °C. The surface area to medium volume ratio should be standardized (e.g., 3 cm²/mL).
-
Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared composite extracts (or serial dilutions thereof). Include a negative control (fresh medium) and a positive control (e.g., phenol solution).
-
Incubate the cells with the extracts for 24 hours.
-
After incubation, remove the extracts and add MTT solution to each well. Incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for synthesis, formulation, and testing.
References
Application Notes and Protocols for the Controlled Polymerization of 6-O-Methacrylate Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the controlled polymerization of 6-O-methacrylate functionalized carbohydrates. The synthesis of well-defined glycopolymers is crucial for various biomedical applications, including targeted drug delivery, due to their biocompatibility and specific biological interactions. This document focuses on Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, two of the most robust methods for achieving controlled polymer architectures.
Introduction to Controlled Radical Polymerization of Glycomonomers
The precise control over polymer molecular weight, architecture, and functionality is paramount in the design of advanced biomaterials. Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, enable the synthesis of glycopolymers with narrow molecular weight distributions (low polydispersity index, PDI) and predictable chain lengths. This level of control is essential for reproducible synthesis and for establishing clear structure-property relationships in applications like drug delivery, where polymer architecture can significantly influence efficacy and safety.
Section 1: Monomer Synthesis
A common precursor for the polymerization is a carbohydrate monomer with a methacrylate group attached at the 6-hydroxyl position. A typical synthesis involves the protection of other hydroxyl groups on the sugar ring, followed by esterification of the primary hydroxyl group with methacrylic anhydride or a similar reagent.
Protocol 1: Synthesis of 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose
This protocol describes the synthesis of a protected galactose methacrylate monomer. The isopropylidene groups protect the hydroxyls at the 1, 2, 3, and 4 positions, allowing for selective methacrylation at the 6-position.
Materials:
-
1,2:3,4-di-O-isopropylidene-D-galactopyranose
-
Methacrylic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1,2:3,4-di-O-isopropylidene-D-galactopyranose (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methacrylic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose monomer.
-
Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy.
Section 2: Controlled Polymerization Protocols
The following protocols detail the procedures for ATRP and RAFT polymerization of the synthesized glycomonomer.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose
ATRP is a versatile method for synthesizing well-defined polymers using a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the propagating polymer chains.
Materials:
-
6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Inhibitor removal columns (for monomer purification)
Procedure:
-
Purify the monomer by passing it through an inhibitor removal column.
-
In a Schlenk flask under an inert atmosphere, add CuBr (1 equivalent relative to initiator).
-
Add anisole and the ligand, PMDETA (1 equivalent relative to CuBr), and stir until a homogeneous catalyst complex forms.
-
Add the monomer to the flask. The molar ratio of monomer to initiator will determine the target degree of polymerization.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Inject the initiator, EBiB, to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Monitor the polymerization by taking samples at timed intervals and analyzing monomer conversion by ¹H NMR and polymer molecular weight and PDI by Gel Permeation Chromatography (GPC).[1]
-
To stop the polymerization, cool the flask to room temperature and expose the contents to air to oxidize the catalyst.
-
Dilute the reaction mixture with dichloromethane and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the final polymer by GPC (for Mn, Mw, and PDI) and ¹H NMR.[1]
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Methyl 6-O-methacryloyl-α-D-glucoside
RAFT polymerization is another powerful CRP technique that uses a chain transfer agent (CTA) to control the polymerization. This method is known for its tolerance to a wide range of functional groups and reaction conditions.[2]
Materials:
-
Methyl 6-O-methacryloyl-α-D-glucoside (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent/CTA)
-
4,4'-Azobis(4-cyanopentanoic acid) (V-501) (initiator)
-
Deionized water or a water/ethanol mixture (solvent)
-
Methanol (for precipitation)
-
Dialysis tubing (for purification)
Procedure:
-
Dissolve the monomer, RAFT agent (CPADB), and initiator (V-501) in the chosen solvent in a reaction flask. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control.
-
Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Monitor the reaction by taking samples for analysis of monomer conversion (by ¹H NMR) and polymer characteristics (by GPC).
-
Quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently.
-
Isolate the polymer by lyophilization (freeze-drying).
Section 3: Data Presentation
The following tables summarize typical quantitative data obtained from the controlled polymerization of this compound carbohydrates.
Table 1: ATRP of 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose (MAIPGal)
| Entry | [M]:[I]:[CuBr]:[L] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:1:2 | Toluene | 80 | 4 | 15,000 | 17,250 | 1.15 |
| 2 | 100:1:1:2 | Anisole | 90 | 6 | 28,000 | 32,200 | 1.15 |
| 3 | 200:1:1:2 | Toluene | 80 | 8 | 55,000 | 64,350 | 1.17 |
M: Monomer, I: Initiator (EBiB), L: Ligand (PMDETA). Data is representative and compiled from typical results in the literature.
Table 2: RAFT Polymerization of Methyl 6-O-methacryloyl-α-D-glucoside (MMAGlc)
| Entry | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:0.1 | Water | 70 | 2 | 16,000 | 17,600 | 1.10 |
| 2 | 100:1:0.1 | Water/Ethanol | 70 | 4 | 30,000 | 33,600 | 1.12 |
| 3 | 200:1:0.1 | Water | 70 | 6 | 58,000 | 65,540 | 1.13 |
M: Monomer, CTA: Chain Transfer Agent (CPADB), I: Initiator (V-501). Data is representative and compiled from typical results in the literature.[3][4]
Section 4: Deprotection of Glycopolymers
For many biological applications, the protecting groups on the sugar moieties need to be removed to expose the hydrophilic hydroxyl groups.
Protocol 4: Deprotection of Isopropylidene Groups
Materials:
-
Protected glycopolymer
-
Formic acid or Trifluoroacetic acid (TFA)
-
Water
-
Dialysis tubing
Procedure:
-
Dissolve the protected polymer in a mixture of formic acid and water (e.g., 80:20 v/v) or a solution of TFA in water.
-
Stir the solution at room temperature for 24-48 hours.[5]
-
Monitor the deprotection by ¹H NMR by observing the disappearance of the isopropylidene proton signals.
-
Remove the acid by dialysis against deionized water for 48 hours.
-
Lyophilize the solution to obtain the deprotected, water-soluble glycopolymer.
Section 5: Visualizations
Diagrams of Polymerization Mechanisms and Workflows
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Caption: Experimental workflow for glycopolymer synthesis and application.
Caption: Simplified pathway of lectin-mediated endocytosis for drug delivery.
References
Application Notes and Protocols: 6-O-Methacrylate in the Preparation of Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-O-methacrylate monomers in the synthesis of responsive polymers for advanced drug delivery systems. The following sections detail the synthesis of a key monomer, its polymerization, and the characterization of the resulting polymers, with a focus on their stimulus-responsive properties.
Introduction to this compound Responsive Polymers
Polymers derived from 6-O-methacryloyl-D-galactose and other methacrylate monomers have emerged as versatile platforms for the development of "smart" materials that can respond to specific physiological or external stimuli. These stimuli, including pH, redox potential, and enzymes, can trigger changes in the polymer's physical and chemical properties, enabling the controlled release of encapsulated therapeutic agents.[1] This targeted drug delivery approach holds immense promise for improving therapeutic efficacy while minimizing side effects.
The galactose moiety in poly(6-O-methacryloyl-D-galactose) imparts hydrophilicity and biocompatibility to the polymer. By copolymerizing this compound monomers with other functional methacrylates, polymers with tailored responses can be synthesized. For instance, incorporating monomers with amine groups can lead to pH-responsive systems, while disulfide-containing monomers can create redox-sensitive polymers.[2][3]
Synthesis of 6-O-Methacryloyl-D-galactose Monomer
A key step in the preparation of these responsive polymers is the synthesis of the sugar-based methacrylate monomer. A common strategy involves the protection of the hydroxyl groups of D-galactose, followed by methacryloylation and subsequent deprotection.
Protocol: Synthesis of 6-O-Methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose
This protocol describes the synthesis of the protected monomer, 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose, a precursor to the final hydrophilic monomer.[4]
Materials:
-
1,2:3,4-Di-O-isopropylidene-D-galactopyranose
-
Methacryloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 1,2:3,4-di-O-isopropylidene-D-galactopyranose in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution, followed by the dropwise addition of methacryloyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose.
-
Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Preparation of Responsive Polymers via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[5][6] This method is particularly suitable for preparing block copolymers with distinct responsive segments.
Protocol: RAFT Polymerization of Methacrylate Monomers
This protocol provides a general procedure for the RAFT polymerization of methacrylate monomers to synthesize responsive polymers.[7]
Materials:
-
Methacrylate monomer(s) (e.g., 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-D-galactopyranose, N,N-dimethylaminoethyl methacrylate for pH-responsiveness, or a disulfide-containing methacrylate for redox-responsiveness)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)[8]
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Anhydrous solvent (e.g., 1,4-dioxane, benzene, or toluene)[5][8]
-
Schlenk tube or ampule
-
Nitrogen or argon source
-
Oil bath
Procedure:
-
In a Schlenk tube or ampule, dissolve the methacrylate monomer(s), RAFT agent, and initiator in the anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be carefully calculated.
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Seal the reaction vessel under an inert atmosphere.
-
Immerse the sealed vessel in a preheated oil bath at the desired temperature (typically 60-90 °C) to initiate the polymerization.[5]
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.[5][8]
-
Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolate the polymer by precipitation in a non-solvent (e.g., cold hexane or methanol), followed by filtration and drying under vacuum.[5]
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC). Determine the polymer structure and composition using ¹H NMR spectroscopy.
Deprotection of Isopropylidene Groups
To obtain the final water-soluble and biocompatible polymer, the isopropylidene protecting groups on the galactose units must be removed.
Protocol: Acid-Catalyzed Deprotection
This protocol describes the removal of isopropylidene groups using a mild acidic treatment.[1][9]
Materials:
-
Isopropylidene-protected polymer
-
Formic acid (e.g., 80-90% aqueous solution)[10] or 1% aqueous sulfuric acid[9]
-
Sodium bicarbonate (for neutralization)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the isopropylidene-protected polymer in the aqueous formic acid or sulfuric acid solution.
-
Stir the solution at room temperature or slightly elevated temperature (e.g., reflux at 110 °C for the sulfuric acid method) for a specified period (e.g., 3-24 hours).[1][9]
-
Monitor the deprotection process by ¹H NMR spectroscopy, looking for the disappearance of the characteristic signals of the isopropylidene groups.
-
After complete deprotection, neutralize the solution by the slow addition of sodium bicarbonate until the pH is neutral.[9]
-
Purify the polymer by dialysis against deionized water for 2-3 days to remove salts and any remaining small molecules.
-
Lyophilize the dialyzed solution to obtain the final deprotected, water-soluble polymer.
-
Confirm the removal of the protecting groups using FTIR and ¹H NMR spectroscopy.
Stimulus-Responsive Properties and Drug Release
The synthesized polymers can be formulated into nanoparticles, hydrogels, or micelles for drug delivery applications. Their response to specific stimuli can be characterized by various analytical techniques.
pH-Responsive Swelling and Drug Release
Polymers containing ionizable groups, such as the tertiary amine in poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), exhibit pH-dependent swelling and drug release profiles.[3]
Quantitative Data on pH-Responsive Drug Release:
| Polymer System | pH | Cumulative Drug Release (%) after 12h | Cumulative Drug Release (%) after 96h | Reference |
| DOX-loaded PDEAEMA-based Micelle I | 7.4 | ~10 | <25 | [3] |
| 6.5 | ~15 | - | [3] | |
| 5.0 | ~41 | ~70 | [3] | |
| DOX-loaded PDEAEMA-based Mixed Micelle II | 7.4 | ~10 | <25 | [3] |
| 6.5 | ~30 | - | [3] | |
| 5.0 | ~51 | ~95 | [3] | |
| DOX-loaded PDEAEMA-based Mixed Micelle III | 7.4 | ~10 | <25 | [3] |
| 6.5 | ~17 | - | [3] | |
| 5.0 | ~47 | ~88 | [3] |
DOX: Doxorubicin
Redox-Responsive Drug Release
The intracellular environment of cancer cells has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[2] This difference can be exploited to trigger the cleavage of disulfide bonds incorporated into the polymer backbone, leading to drug release.
Quantitative Data on Redox-Responsive Drug Release:
| Polymer System | Stimulus | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Drug Release (%) after 72h | Reference |
| DOX-loaded PEO-b-PFMA micelles | - | 7.31 | 42.73 | - | [11] |
| DOX-loaded PEO-b-PFMA CCMs | 10 mM GSH | - | - | 71.7 | [11] |
PEO-b-PFMA: Poly(ethylene oxide)-b-poly(furfuryl methacrylate), CCMs: Core-cross-linked micelles
Enzyme-Responsive Degradation
The presence of specific enzymes in certain tissues or disease states can be utilized to trigger the degradation of polymer matrices and subsequent drug release. For example, hydrogels crosslinked with oligopeptides can be designed to degrade in the presence of enzymes like trypsin found in the small intestine.[12]
Quantitative Data on Enzyme-Responsive Degradation:
| Polymer System | Enzyme | Observation | Reference |
| Poly(methacrylic acid-co-N-vinylpyrrolidone) hydrogels | Trypsin | Enzyme-catalyzed degradation | [12] |
| Poly(methyl methacrylate) | Esterase, Papain, Trypsin, Chymotrypsin | Not affected by these enzymes | [13] |
Experimental Protocols for Characterization
Protocol: Drug Loading and In Vitro Release Study
This protocol outlines a general method for loading a drug into a polymeric carrier and studying its release profile.[14]
Materials:
-
Responsive polymer
-
Drug of interest (e.g., Doxorubicin)
-
Appropriate solvent for dissolving the polymer and drug
-
Phosphate buffered saline (PBS) at various pH values (e.g., 7.4 and 5.0)
-
Reducing agent (e.g., Glutathione) or enzyme, if applicable
-
Dialysis membrane or centrifugation tubes
-
UV-Vis spectrophotometer or HPLC
Procedure:
Drug Loading:
-
Dissolve the responsive polymer and the drug in a common solvent.
-
Allow the mixture to stir for a specified period to facilitate encapsulation of the drug within the polymer matrix (e.g., self-assembly into micelles or loading into a hydrogel).
-
Remove the unloaded drug by dialysis against an appropriate buffer or by centrifugation.
-
Determine the drug loading content and encapsulation efficiency by measuring the amount of drug in the purified polymer formulation using UV-Vis spectrophotometry or HPLC.
In Vitro Drug Release:
-
Place a known amount of the drug-loaded polymer formulation into a dialysis bag or a vial.
-
Immerse the container in a release medium (e.g., PBS at a specific pH, with or without a stimulus like GSH or an enzyme).
-
Maintain the system at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations of Workflows and Mechanisms
Synthesis Workflow for Responsive Polymers
Caption: Synthesis workflow for this compound responsive polymers.
Mechanism of pH-Responsive Drug Release
Caption: Mechanism of pH-responsive drug release from a polymeric micelle.
References
- 1. Preparation and derivatives of poly-(6-O-methacryloyl-D-galactose) and poly-(6-O-acryloyl-D-galactose) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of D-Galactopyranose-Containing Amphiphilic Block Copolymers via ATRP | Scientific.Net [scientific.net]
- 5. boronmolecular.com [boronmolecular.com]
- 6. mdpi.com [mdpi.com]
- 7. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00203B [pubs.rsc.org]
- 8. Thermo- and pH-responsive poly[(diethylene glycol methyl ether methacrylate)- co -(2-diisopropylamino ethyl methacrylate)] hyperbranched copolymers: s ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01447E [pubs.rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. 6‐O‐methacryloyl‐D‐galactose: A reactive, water‐soluble monomer | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The enzymatic degradation of polymers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Quantification of 6-O-Methacryloyl-L-ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-methacryloyl-L-ascorbic acid, a derivative of vitamin C, is a molecule of interest in drug development and materials science due to its antioxidant properties combined with the polymerizable methacrylate group. Accurate quantification of this compound is crucial for formulation development, stability studies, and quality control. These application notes provide detailed protocols for the quantification of 6-O-methacryloyl-L-ascorbic acid using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a structurally similar and well-studied compound, ascorbyl palmitate is used as a model analyte to provide robust analytical parameters.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of 6-O-methacryloyl-L-ascorbic acid. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive method for the routine quantification of ascorbyl esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity but requires derivatization to increase the volatility of the analyte.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte, relying instead on a certified internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable and widely adopted method for the quantification of ascorbyl esters. The following protocol is based on established methods for the analysis of ascorbyl palmitate and can be adapted for 6-O-methacryloyl-L-ascorbic acid.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of 6-O-methacryloyl-L-ascorbic acid reference standard and dissolve in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: The sample preparation will vary depending on the matrix. For a formulation, dissolve a known amount in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, 0.02 M NaH2PO4 buffer (pH 2.5), and methanol in a ratio of 85:10:5 (v/v/v)[1][2].
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of 6-O-methacryloyl-L-ascorbic acid in the sample solution by interpolating its peak area on the calibration curve.
Quantitative Data Summary (based on Ascorbyl Palmitate)
| Parameter | Value | Reference |
| Linearity Range | 5 - 30 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 1.12 µg/mL | [1] |
| Limit of Quantification (LOQ) | 3.36 µg/mL | [1] |
| Recovery | 95.77% - 101.24% | [1][2] |
| Precision (RSD%) | < 2% | [1] |
HPLC Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-O-Methacrylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-O-methacrylate derivatives, with a focus on improving reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Question: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors, including incomplete reactions, side reactions, and degradation of the product. Here are some common causes and potential solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. It is crucial to optimize these parameters for your specific substrate.
-
Inefficient Catalyst: The type and amount of catalyst can affect the reaction rate and selectivity. For instance, in the synthesis of 6-O-methacryloyl-D-galactose, Novozym 435 has been shown to be an effective biocatalyst.
-
Poor Regioselectivity: Methacryloylation might occur at other hydroxyl groups, leading to a mixture of products and a lower yield of the desired this compound. The use of protecting groups or enzymatic catalysis can improve regioselectivity.
-
Side Reactions: The formation of byproducts, such as di-acylated products or polymers, can consume the starting materials and reduce the yield of the desired product.
-
Product Degradation: The product might be unstable under the reaction or purification conditions.
Experimental Workflow for Optimizing this compound Synthesis
Technical Support Center: 6-O-Methacrylate Monomers
Welcome to the technical support center for 6-O-methacrylate functionalized monomers, such as 6-O-methacryloyl-N-acetylglucosamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and use of these specialized monomers, with a primary focus on preventing unwanted homopolymerization.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound monomer polymerize during storage?
A1: Spontaneous homopolymerization during storage is a common issue for methacrylate monomers. It is typically initiated by exposure to heat, light (UV), or the presence of radical impurities.[1] Commercially available monomers are shipped with inhibitors, but their effectiveness can diminish over time or under improper storage conditions. Oxygen can also play a complex role; while it can inhibit some polymerization processes, it can also form peroxides at elevated temperatures that later initiate polymerization.[2]
Q2: What is the purpose of the inhibitor included in the monomer I purchased?
A2: Inhibitors are chemical compounds added in small quantities (parts per million, ppm) to monomers to prevent premature polymerization.[3] They function by scavenging free radicals that initiate the polymerization chain reaction.[3][4] Common inhibitors for methacrylates include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[1][3]
Q3: Can I use the this compound monomer directly from the bottle for my polymerization reaction?
A3: It is generally not recommended. The inhibitor present in the monomer will interfere with your intended polymerization by reacting with the initiator, leading to unpredictable reaction times, lower conversion rates, and altered polymer properties.[5] The inhibitor must be removed immediately before use.
Q4: My reaction mixture turned into a gel unexpectedly. What happened?
A4: Gelation is a clear sign of uncontrolled homopolymerization.[6] This can happen if the inhibitor was not completely removed, if the reaction temperature is too high, or if there is contamination with radical-initiating species. For functional monomers like 6-O-methacrylates, the reaction conditions must be carefully optimized to favor the desired reaction (e.g., grafting) over homopolymerization.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems associated with the homopolymerization of this compound monomers.
Problem 1: Monomer Polymerized in the Bottle During Storage
| Possible Cause | Recommended Solution |
| Improper Storage Temperature | Store monomer at the recommended temperature, typically 2-8°C, to slow down kinetic processes.[7] Avoid freezing, as this can cause inhibitor and monomer to separate. |
| Exposure to Light | Store bottles in a dark location or use amber glass bottles to prevent light-induced radical formation. |
| Inhibitor Depletion | If the monomer has been stored for an extended period or opened frequently, the inhibitor may be depleted. It is best to use fresh monomer. |
| Oxygen Ingress | Ensure the bottle cap is tightly sealed. While oxygen is an inhibitor at room temperature, its absence can sometimes be problematic if the chosen inhibitor (like HQ) requires it to function effectively. |
Problem 2: Solution Becomes Viscous or Gels During Inhibitor Removal
| Possible Cause | Recommended Solution |
| Overheating of Alumina Column | The process of passing the monomer over activated alumina can be exothermic. Use a sufficient amount of alumina and do not rush the process.[8] |
| Use of Old/Inactive Alumina | Alumina can absorb moisture from the air and become deactivated.[8] Use freshly opened or reactivated basic alumina for efficient inhibitor removal.[8] |
| Delay After Removal | The uninhibited monomer is highly reactive. Use it immediately after the inhibitor has been removed. Prepare all other aspects of your experiment in advance. |
Problem 3: Low Yield or No Product in the Desired Reaction (e.g., Grafting)
| Possible Cause | Recommended Solution |
| Incomplete Inhibitor Removal | Residual inhibitor is quenching the initiator in your reaction. Pass the monomer through the inhibitor-removal column a second time or increase the amount of fresh alumina used. |
| Homopolymerization as a Side Reaction | The reaction conditions (temperature, initiator concentration) may be favoring homopolymerization over the intended reaction. Consider using a controlled/"living" polymerization technique like RAFT or ATRP, which are designed to minimize homopolymer formation.[9] |
| Incorrect Initiator Concentration | If you choose not to remove the inhibitor, you might try to overcome its effect by adding excess initiator. However, this is difficult to control and can lead to rapid, uncontrolled polymerization.[10] Precise inhibitor removal is the preferred method. |
Inhibitor Data and Removal Efficiency
The choice of inhibitor and its concentration are critical for stability. The following table summarizes common inhibitors used for methacrylate monomers.
| Inhibitor | Common Abbreviation | Typical Concentration (ppm) | Removal Method | Notes |
| 4-Methoxyphenol | MEHQ | 15 - 200 | Basic Alumina Column, Mild Caustic Wash | Very common, effective in the presence of oxygen. |
| Hydroquinone | HQ | 25 - 1000 | Basic Alumina Column, Caustic Wash | Often requires oxygen to be an effective inhibitor.[11] |
| Butylated Hydroxytoluene | BHT | ~100 | Basic Alumina Column | A sterically hindered phenol inhibitor.[3] |
| Phenothiazine | PTZ | 100 - 500 | Acidic/Neutral Alumina Column | Highly effective, but can be more difficult to remove. |
Note: Specific concentrations can vary by manufacturer. Always check the product's certificate of analysis.
Experimental Protocols
Protocol 1: Removal of MEHQ/HQ Inhibitor Using an Alumina Column
This protocol describes the standard method for removing phenolic inhibitors from this compound monomers immediately prior to use.
Materials:
-
This compound monomer (stabilized with MEHQ or HQ)
-
Basic activated alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column or a disposable syringe fitted with a frit
-
Collection flask (amber glass, cooled in an ice bath)
-
Nitrogen or Argon gas line (optional, for sensitive reactions)
Procedure:
-
Set up the chromatography column in a fume hood.
-
Prepare a slurry of basic alumina in a suitable, dry, and inert solvent in which your monomer is soluble.
-
Pack the column with the alumina slurry to create a bed. A general rule is to use 5-10g of alumina per 100 mL of monomer solution.[8]
-
Gently drain the solvent until it is level with the top of the alumina bed.
-
Carefully add the this compound monomer solution to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity. For viscous monomers, gentle pressure with inert gas can be applied.
-
Collect the purified, inhibitor-free monomer in the cooled amber flask.
-
CRITICAL: Use the purified monomer immediately. Do not store it.
Diagrams and Workflows
Mechanism of Radical Inhibition
The following diagram illustrates the general mechanism by which a phenolic inhibitor, such as MEHQ, quenches a growing polymer radical, thereby terminating the chain reaction and preventing homopolymerization.
Caption: Mechanism of free radical quenching by a phenolic inhibitor.
Troubleshooting Logic for Unwanted Polymerization
This workflow helps diagnose the source of unintended homopolymerization.
References
- 1. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 2. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
Technical Support Center: 6-O-Methacrylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for 6-O-methacrylate reactions of carbohydrates. This resource aims to address common challenges encountered during these specific esterification reactions, offering practical solutions and detailed protocols to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this compound reactions of unprotected carbohydrates?
A1: The main challenge is achieving regioselectivity for the primary hydroxyl group at the C-6 position. Carbohydrates possess multiple hydroxyl groups with similar reactivity, making it difficult to selectively functionalize only the C-6 hydroxyl.[1][2] Without proper control, a mixture of products with methacrylate groups at various positions is often obtained, leading to low yields of the desired 6-O-methacrylated product and complicating purification.[3]
Q2: How can I improve the regioselectivity of the 6-O-methacrylation reaction?
A2: Improving regioselectivity can be achieved through several strategies:
-
Protecting Groups: The most common approach is to use protecting groups to temporarily block other reactive hydroxyl groups, leaving only the C-6 hydroxyl available for reaction.[4][5] Common strategies involve the use of bulky silyl ethers or the formation of cyclic acetals (e.g., benzylidene or isopropylidene) across adjacent hydroxyls.[5][6]
-
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), can exhibit high regioselectivity for the primary hydroxyl group of sugars, offering a green and efficient alternative to chemical methods.[7][8]
-
Reaction Conditions: Careful optimization of reaction parameters such as solvent, temperature, and the type and amount of base can significantly influence regioselectivity.[9]
Q3: What are the common side reactions in this compound synthesis?
A3: Common side reactions include:
-
Acylation at other hydroxyl groups: This leads to a mixture of constitutional isomers and is the most common side reaction when using unprotected or partially protected carbohydrates.[3]
-
Di- and poly-methacrylation: If the reaction is not carefully controlled, multiple methacrylate groups can be added to the sugar molecule.
-
Acyl migration: Under certain conditions, an acyl group can migrate from one hydroxyl group to another, leading to a mixture of products.[10]
-
Polymerization of the methacrylate group: The methacrylate functional group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. It is crucial to include a polymerization inhibitor in the reaction mixture.
Q4: How do I purify the 6-O-methacrylated carbohydrate product?
A4: Purification is typically achieved using silica gel column chromatography.[10][11][12] The choice of mobile phase (eluent) is critical and depends on the polarity of the product. A gradient of solvents, such as hexane/ethyl acetate or dichloromethane/methanol, is often used to separate the desired product from unreacted starting materials and byproducts.[13] For highly polar, unprotected methacrylated sugars, reverse-phase chromatography (C18) may be a more suitable option.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound reactions in a question-and-answer format.
Low or No Yield
Q: My reaction shows a very low yield or no product formation. What are the possible causes and solutions?
A: Low or no yield can be attributed to several factors. The following workflow can help diagnose and resolve the issue.
References
- 1. byjus.com [byjus.com]
- 2. Site-Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselective one-pot protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 6-O-Methacrylation
Welcome to the technical support center for the optimization of 6-O-methacrylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical modification.
Troubleshooting Guide
This guide addresses common issues encountered during the 6-O-methacrylation of carbohydrate substrates.
Issue 1: Low or No Degree of Methacrylation (DM)
If you are observing a low or negligible degree of methacrylation, consider the following potential causes and solutions.
-
Incorrect pH: The pH of the reaction mixture is crucial. For the reaction with methacrylic anhydride (MA), maintaining a pH around 8 is often necessary to ensure the reactivity of the hydroxyl groups.[1]
-
Hydrolysis of Methacrylating Agent: Methacrylic anhydride can hydrolyze in aqueous solutions, reducing its availability for the desired reaction.
-
Insufficient Catalyst or Inactive Catalyst: When using enzymatic catalysis (e.g., lipase), the enzyme's activity is paramount.[2] For chemical catalysis (e.g., DMAP), the catalyst amount and quality are important.[3]
-
Solution: Ensure the catalyst is active and used in the correct amount. For enzymatic reactions, check the enzyme's storage conditions and activity. Consider using a fresh batch of catalyst.
-
-
Steric Hindrance: The structure of the carbohydrate substrate can influence the accessibility of the 6-O position.
-
Solution: While difficult to change the substrate itself, optimizing the solvent system might help improve solubility and accessibility.
-
Logical Troubleshooting Workflow for Low Degree of Methacrylation
Caption: Troubleshooting workflow for low degree of methacrylation.
Issue 2: Poor Regioselectivity (Acylation at other positions)
Achieving selective acylation at the 6-O position is a common challenge in carbohydrate chemistry.[4]
-
Inherent Reactivity of Hydroxyl Groups: The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyl groups, but side reactions can occur.
-
Solution: Employing protecting groups for the more reactive secondary hydroxyls can improve selectivity. Alternatively, enzyme-catalyzed reactions, such as those using lipase, are known for their high regioselectivity for the primary hydroxyl group.[2] The use of specific oligopeptide catalysts has also been shown to invert site-selectivity in some cases.[5]
-
-
Acyl Group Migration: The methacryl group can potentially migrate to adjacent hydroxyl groups, especially under basic conditions.[6]
-
Solution: Careful control of pH and temperature can minimize acyl migration.[6] Purification of the product shortly after the reaction is complete is also recommended.
-
Issue 3: Product Polymerization during Reaction or Workup
The methacrylated product contains a polymerizable double bond, which can lead to unwanted polymerization.
-
Presence of Radicals: Radical initiators or exposure to UV light can trigger polymerization.
-
High Temperatures: Elevated temperatures during the reaction or purification steps can promote polymerization.
-
Solution: Perform the reaction at a controlled, and often lower, temperature. Use low-temperature purification techniques if possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting reaction conditions for a 6-O-methacrylation?
A1: While optimal conditions are substrate-dependent, a common starting point for the methacrylation of a carbohydrate in an aqueous solvent is:
-
Substrate Concentration: 1% (w/v) solution of the carbohydrate in deionized water.[1]
-
Methacrylating Agent: Methacrylic anhydride (MAA), often used in excess (e.g., 5-20 equivalents).[1]
-
pH: Maintained at 8.0 by the addition of 5 M NaOH.[1]
-
Temperature: On ice or at a controlled low temperature to minimize hydrolysis of MAA.[1]
-
Reaction Time: Can range from a few hours to 24 hours.[1]
Q2: How can I accurately determine the degree of methacrylation?
A2: The degree of methacrylation is typically determined using ¹H NMR spectroscopy.[8][9] By integrating the signals of the methacrylate protons (typically appearing as singlets around 5.5-6.2 ppm) and comparing them to the integral of a characteristic proton signal from the carbohydrate backbone, the degree of substitution can be calculated.[9]
Q3: What solvents are suitable for 6-O-methacrylation?
A3: The choice of solvent depends on the solubility of the carbohydrate substrate and the chosen methodology.
-
Water: Commonly used for hydrophilic carbohydrates like hyaluronic acid and carboxymethylcellulose.[1][8]
-
Organic Solvents: For less polar substrates, solvents like dimethylformamide (DMF), acetonitrile, or tert-butanol may be used, especially in enzyme-catalyzed reactions.[2][10]
Q4: Can I use methacryloyl chloride instead of methacrylic anhydride?
A4: Yes, methacryloyl chloride can be used as a methacrylating agent. However, it is generally more reactive and produces hydrochloric acid as a byproduct, which requires careful pH control with a non-nucleophilic base (e.g., pyridine, triethylamine).
Experimental Protocols
Protocol 1: Methacrylation of Hyaluronic Acid (HA) in Water [1]
-
Dissolve hyaluronic acid in distilled water to a final concentration of 1% (w/v) under magnetic stirring at 4°C.
-
Adjust the pH of the solution to 8 with 1 M NaOH.
-
Under dark conditions, add 5 equivalents of methacrylic anhydride.
-
Add a specific volume of 1 M NaOH (e.g., 0.5, 1, or 2 equivalents per addition) every 30 minutes for a total of 4 additions to maintain the pH.
-
Thirty minutes after the last addition of NaOH, precipitate the product by adding the reaction mixture to cold ethanol.
-
Recover the solid product by centrifugation or filtration.
-
Wash the precipitate with small portions of ethanol and dry at 40°C.
-
Store the final product protected from light in a refrigerator.
Protocol 2: Lipase-Catalyzed Methacrylation of a Glucoside [2]
-
Dissolve the glucoside substrate and vinyl methacrylate in dry acetonitrile or tert-butanol.
-
Add an immobilized lipase, such as Novozym 435.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with shaking.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the immobilized enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the product using column chromatography.
Data Presentation
Table 1: Influence of Methacrylic Anhydride (MAA) Equivalents on the Degree of Methacrylation (DM) of Carboxymethylcellulose (CMC)
| MAA Equivalents | Degree of Methacrylation (%) |
| 0.5 | 10 ± 2 |
| 1.0 | 25 ± 3 |
| 2.0 | 45 ± 4 |
| 3.0 | 60 ± 5 |
| 4.0 | 76 ± 6 |
Data adapted from a study on methacrylated carboxymethylcellulose.[8]
Table 2: Effect of Base Addition on the Degree of Methacrylation (DM) of Hyaluronic Acid (HA) [1]
| Equivalents of NaOH per Addition | Final Degree of Methacrylation (%) |
| 0.5 | 19 |
| 1.0 | 35 |
| 2.0 | 60 |
Reaction conditions: 1% HA in water, 5 equivalents of MAA, additions every 30 minutes for 4 total additions.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for 6-O-methacrylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-O-Methacrylate Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-O-methacrylate products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound products in a question-and-answer format.
Issue 1: Premature Polymerization During Purification
-
Question: My this compound product is polymerizing during purification, leading to low yields and difficulty in handling. What can I do to prevent this?
-
Answer: Premature polymerization is a common issue with methacrylate monomers, especially when exposed to heat or light.[1] Here are several steps you can take to mitigate this:
-
Work at Low Temperatures: Whenever possible, conduct purification steps at reduced temperatures. For distillation, use a high vacuum to lower the boiling point of your product.[1]
-
Use Inhibitors: Ensure that an appropriate inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), is present in your monomer solution if it will be stored before use.[1] For immediate use after purification, inhibitors should be removed as they can interfere with subsequent polymerization reactions.[1][2]
-
Avoid Light Exposure: Protect your product from light by using amber glassware or by wrapping your apparatus with aluminum foil.
-
Inert Atmosphere: Purging your system with an inert gas like argon or nitrogen can help prevent oxygen-induced polymerization.[3]
-
Issue 2: Incomplete Removal of Starting Materials and Reagents
-
Question: My purified this compound product still contains unreacted starting materials (e.g., the parent alcohol) and other reagents. How can I improve their removal?
-
Answer: The presence of unreacted starting materials and reagents is a common purity issue. The following techniques can help improve their removal:
-
Optimize Chromatography: Column chromatography is a powerful tool for separating your product from impurities.[2][4]
-
Solvent System: Experiment with different solvent systems (eluents) to achieve better separation on your column. A gradient elution might be more effective than an isocratic one.
-
Stationary Phase: Select an appropriate stationary phase. Silica gel is common, but other materials like alumina might provide better separation for your specific product.[2]
-
-
Liquid-Liquid Extraction: Perform aqueous washes to remove water-soluble impurities. For example, a caustic wash (e.g., with 5% NaOH solution) can remove acidic impurities.[1][2][5] Ensure to neutralize and dry the organic phase properly afterward.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[4]
-
Issue 3: Discoloration of the Final Product
-
Question: My final this compound product has a yellow or brownish tint. What causes this and how can I obtain a colorless product?
-
Answer: Discoloration can be due to several factors, including the presence of colored impurities from the synthesis or degradation of the product.
-
Alkali Wash: Treating the methacrylate with an aqueous alkali solution, such as sodium hydroxide, can be effective in removing coloring substances, particularly those with a carbonyl group.[5]
-
Activated Carbon Treatment: Passing a solution of your product through a small plug of activated carbon can help adsorb colored impurities.
-
Column Chromatography: As mentioned before, column chromatography is effective in separating colored impurities from your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: The primary methods for purifying methacrylate monomers include:
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and is highly effective for removing a wide range of impurities.[2][4]
-
Washing with a Caustic Solution: This method is particularly useful for removing acidic inhibitors like HQ and MEHQ by extracting them into an aqueous basic solution.[1][2][5]
-
Vacuum Distillation: This method separates the monomer from non-volatile impurities and inhibitors.[1] It is crucial to maintain a low temperature by using a high vacuum to prevent thermal polymerization.[1]
Q2: Why is it necessary to remove inhibitors before polymerization?
A2: Inhibitors are added to prevent spontaneous polymerization during storage and transport.[1] However, their presence will interfere with or completely prevent the desired polymerization in your experiments, leading to failed reactions or polymers with inconsistent properties.[1] Therefore, removing the inhibitor is a critical step to ensure successful and reproducible polymerization.[1]
Q3: How can I confirm the purity of my final this compound product?
A3: Several analytical techniques can be used to assess the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your product and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of your product and detecting trace impurities.[4]
-
Gas Chromatography (GC): For volatile methacrylates, GC can be used to assess purity.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help identify unknown impurities.
Experimental Protocols
Below are detailed methodologies for key purification experiments. These are general protocols and may require optimization for your specific this compound product.
Protocol 1: Purification by Caustic Washing
This protocol is effective for removing acidic inhibitors like hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).
-
Dissolve the Crude Product: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Caustic Wash: Transfer the solution to a separatory funnel and wash it three times with a 5% aqueous sodium hydroxide (NaOH) solution.[1][2] Shake vigorously for 1-2 minutes during each wash, periodically venting the funnel.[1] The aqueous layer, containing the salt of the phenolic inhibitor, will be at the bottom and can be drained and discarded.[1]
-
Neutralization: Wash the organic layer with deionized water until the aqueous layer is neutral (check with pH paper).[1]
-
Brine Wash: Perform a final wash with a saturated brine solution to help break any emulsions and remove excess water.[1]
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for at least 30 minutes.[1][2]
-
Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Storage: The purified monomer should be used immediately or stored under appropriate conditions (refrigerated, in the dark, with an inhibitor if not for immediate use).[1]
Protocol 2: Purification by Column Chromatography
This protocol is a versatile method for removing a wide range of impurities.
-
Prepare the Column: Pack a glass chromatography column with an appropriate stationary phase (e.g., silica gel or activated alumina) slurried in the initial eluent.[2]
-
Load the Sample: Dissolve the crude this compound product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elute the Column: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Collect Fractions: Collect the eluent in separate fractions.
-
Analyze Fractions: Monitor the fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
The efficiency of purification methods can vary depending on the specific methacrylate and the impurities present. The following table summarizes typical recovery and purity data from various purification methods for methacrylate monomers.
| Purification Method | Analyte | Typical Recovery (%) | Typical Purity (%) | Reference |
| Caustic Washing followed by Drying | Octadecyl Methacrylate | Not specified | Not specified | [2] |
| Column Chromatography (Alumina) | Methyl Methacrylate | Not specified | Not specified | [2] |
| Column Chromatography (Silica) | 2-Hydroxyethyl Methacrylate | Not specified | Polymerized readily | [2] |
| Vacuum Distillation | 2-Hydroxyethyl Methacrylate | Not specified | Polymerized readily | [2] |
| Azeotropic Distillation with Hexane | Methyl Methacrylate | >95% | >99.5% | [6] |
Visualizations
Diagram 1: Experimental Workflow for Purification via Caustic Washing
Caption: Workflow for this compound Purification via Caustic Washing.
Diagram 2: Logical Flowchart for Troubleshooting Low Purity
Caption: Troubleshooting Logic for Low Purity of this compound Products.
References
- 1. benchchem.com [benchchem.com]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein O-methacrylate | 480439-15-4 | Benchchem [benchchem.com]
- 5. Process for purifying methacrylate - Patent 0855381 [data.epo.org]
- 6. US5028735A - Purification and preparation processes for methyl methacrylate - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 6-O-Methacrylate Solutions
Welcome to the Technical Support Center for 6-O-methacrylate solutions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with your this compound solutions.
Issue 1: Premature Polymerization of this compound Solution During Storage
Question: My this compound solution has become viscous or solidified in the storage container. What happened and what should I do?
Answer:
This indicates that premature polymerization has occurred. This is a common issue with methacrylate monomers and can be caused by several factors.
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Inhibitor Depletion: The polymerization inhibitor (e.g., MEHQ - monomethyl ether of hydroquinone) has been consumed over time. | - Do not use the material if it has become viscous or solidified.[1] - Safely dispose of the polymerized material according to your institution's hazardous waste guidelines.[1] - For remaining stock, consider testing the inhibitor concentration. If depleted but not yet polymerized, the inhibitor level can be carefully adjusted by adding a concentrated stock solution.[2] |
| Improper Storage Conditions: Exposure to heat, light (especially UV), or lack of oxygen can accelerate inhibitor depletion and initiate polymerization.[1][3] | - Store this compound solutions in a cool, dark, and well-ventilated area, typically between 2-8°C.[3] - Ensure the storage container is opaque or amber to protect from light. - Crucially, maintain an air (oxygen) headspace in the container, as phenolic inhibitors like MEHQ require oxygen to function effectively.[3] Do not store under an inert atmosphere like nitrogen.[3] |
| Contamination: Contamination with radical initiators (e.g., peroxides) or other reactive species can trigger polymerization. | - Review your handling procedures to prevent cross-contamination. - Ensure all labware is thoroughly cleaned and free of residues.[1] |
Issue 2: Inconsistent Results in Polymerization Reactions
Question: I am getting variable results in my polymerization experiments using a this compound monomer. What could be the cause?
Answer:
Inconsistent polymerization can stem from variations in the monomer quality due to underlying stability issues.
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Partial Monomer Degradation (Hydrolysis): The ester linkage of the this compound is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This can alter the effective monomer concentration and introduce impurities. | - Ensure the monomer and all solvents are anhydrous. - Use freshly prepared solutions or confirm the purity of older solutions before use. - Control the pH of your reaction mixture, as both acidic and basic conditions can catalyze hydrolysis. |
| Variable Inhibitor Concentration: If you are using the monomer from a bulk container, the inhibitor concentration might not be uniform, especially if the container has been opened multiple times. | - Gently mix the bulk container before taking an aliquot. - For critical applications, consider purifying the monomer to remove the inhibitor and then adding a precise amount of a fresh inhibitor if short-term storage is needed. |
| Presence of Oligomers: The solution may contain a small amount of oligomers due to slow, ongoing polymerization during storage. | - Before use, you can perform a qualitative test for the presence of polymer by precipitating a small sample in a non-solvent like methanol or ethanol.[2] A cloudy appearance indicates the presence of polymers/oligomers.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound solutions?
A1: The two main degradation pathways are:
-
Hydrolysis: The ester bond at the 6-O position is susceptible to cleavage by water, a reaction that is catalyzed by both acids and bases. This results in the formation of methacrylic acid and the corresponding alcohol (the parent molecule with a hydroxyl group at the 6-position).[4]
-
Uncontrolled Polymerization: As a vinyl monomer, this compound can undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or radical initiators, or when the inhibitor is depleted.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of the ester linkage is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis. Generally, methacrylate esters are more susceptible to base-catalyzed hydrolysis.[4] For optimal stability, solutions should be maintained at a neutral or slightly acidic pH.
Q3: What is the role of the inhibitor in the solution and why is oxygen important?
A3: Commercial methacrylate monomers are typically supplied with a small amount of an inhibitor, such as MEHQ, to prevent premature polymerization.[3] These inhibitors act as radical scavengers. Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to effectively terminate the free-radical chains that lead to polymerization.[3] Storing the monomer under an inert atmosphere will render the inhibitor ineffective.[3]
Q4: What are the ideal storage conditions for this compound solutions?
A4: To maximize shelf life, this compound solutions should be stored:
-
Temperature: In a refrigerator at 2-8°C to slow down both hydrolysis and potential polymerization.[3]
-
Light: In an opaque or amber container to protect from light, which can initiate polymerization.
-
Atmosphere: With an air headspace in the container to provide the necessary oxygen for the inhibitor to function.[3]
-
Container: In a tightly sealed container to prevent contamination and solvent evaporation.
Q5: How can I monitor the stability of my this compound solution?
A5: Regular monitoring can be done using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the this compound and detect the appearance of degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the chemical structure, such as the disappearance of the ester carbonyl peak or the appearance of a carboxylic acid peak due to hydrolysis.
-
Viscosity Measurement: A significant increase in viscosity can indicate the onset of polymerization.
Quantitative Data on Methacrylate Stability
Table 1: Representative Half-life of Methyl Methacrylate Hydrolysis at 25°C
| pH | Half-life | Primary Mechanism |
| 4 | Very Long (>10 years) | Neutral Hydrolysis |
| 7 | ~7.5 years[2] | Neutral & Base-Catalyzed Hydrolysis |
| 9 | ~28 days | Base-Catalyzed Hydrolysis |
| 11 | ~7 hours | Base-Catalyzed Hydrolysis |
Note: This data is for methyl methacrylate and serves as an illustrative example. The exact hydrolysis rates for this compound derivatives will vary based on the specific molecular structure, but the trend of increasing hydrolysis rate with increasing pH will be similar.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Solutions
Objective: To develop a stability-indicating HPLC method to separate and quantify the this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 Acetonitrile/Water
-
This compound sample
-
Forced degradation samples (see Protocol 2)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the this compound (typically around 210-220 nm for the methacrylate chromophore).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Method Validation:
-
Inject the undegraded sample to determine the retention time of the parent compound.
-
Inject the forced degradation samples to demonstrate that the degradation products are well-resolved from the parent peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and range.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade the this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Constant temperature oven, Photostability chamber
Procedure:
-
Acid Hydrolysis: To the sample solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To the sample solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 2 hours, 8 hours). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To the sample solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the sample solution in a constant temperature oven at a high temperature (e.g., 80°C) for up to 7 days.
-
Photolytic Degradation: Expose the sample solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method (Protocol 1).
Visualizations
Caption: Primary degradation pathways for this compound solutions.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methacrylate Fate and Degradation | Explore Degradation Insights — Methacrylate Producers Association, Inc. [mpausa.org]
Technical Support Center: Overcoming Solubility Challenges with 6-O-Methacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 6-O-methacrylate, specifically focusing on 6-O-methacryloyl-D-galactose.
Troubleshooting Guide: Issues with Dissolving 6-O-Methacryloyl-D-galactose
While 6-O-methacryloyl-D-galactose is reported to be a water-soluble monomer, researchers may still encounter challenges in achieving a clear and stable solution.[1][2] This guide addresses common problems and provides systematic solutions.
Question: Why is my 6-O-methacryloyl-D-galactose not dissolving in water, or forming a cloudy solution?
Answer: Several factors can contribute to dissolution problems, even with water-soluble compounds. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound dissolution.
Question: What are the recommended solvents for 6-O-methacryloyl-D-galactose?
Answer:
-
Primary Recommended Solvent: High-purity water. 6-O-methacryloyl-D-galactose is described in the literature as a water-soluble monomer.[1][2]
-
Alternative Solvents for Stock Solutions: For applications requiring a non-aqueous or highly concentrated stock solution, consider polar aprotic solvents. It is crucial to perform a small-scale solubility test before preparing a large batch. The parent molecule, D-galactose, shows good solubility in DMSO.[3][4]
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Frequently Asked Questions (FAQs)
Q1: How should I store 6-O-methacryloyl-D-galactose to ensure its stability and solubility?
A1: To prevent potential degradation or polymerization which can affect solubility, 6-O-methacryloyl-D-galactose should be stored in a cool, dry, and dark place. A vendor of a similar compound, this compound, recommends storage at -20°C.[5] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
Q2: Can I heat the solvent to dissolve 6-O-methacryloyl-D-galactose faster?
A2: Gentle warming can be an effective method to increase the rate of dissolution. However, excessive heat should be avoided as methacrylates can be prone to polymerization at elevated temperatures. It is recommended to warm the solution slightly (e.g., to 30-40°C) with constant stirring. Always monitor the solution for any signs of cloudiness or precipitation upon cooling, which might indicate that the compound is precipitating out of the supersaturated solution.
Q3: My 6-O-methacryloyl-D-galactose is in a syrupy form. How does this affect solubility?
A3: The literature describes 6-O-methacryloyl-α-D-galactopyranose as a syrupy, water-soluble monomer.[1] A syrupy consistency can make handling and accurate weighing challenging. It is recommended to warm the container gently to reduce viscosity before attempting to aliquot the compound. The syrupy nature itself does not necessarily indicate poor solubility but may require more vigorous mixing or longer dissolution times in the chosen solvent.
Q4: Are there any specific pH conditions I should be aware of when dissolving 6-O-methacryloyl-D-galactose?
A4: While there is no specific information on the pH-dependent solubility of 6-O-methacryloyl-D-galactose, the stability of the ester linkage could be compromised at highly acidic or alkaline pH, leading to hydrolysis. It is generally recommended to dissolve it in neutral aqueous solutions (pH 6-8). If your application requires a different pH, it is advisable to prepare the solution fresh and use it promptly.
Data Presentation: Solubility of 6-O-Methacryloyl-D-galactose and a Related Compound
Table 1: Qualitative Solubility of 6-O-Methacryloyl-D-galactose
| Compound | Solvent | Solubility | Reference |
| 6-O-methacryloyl-D-galactose | Water | Soluble | [1][2] |
Table 2: Quantitative Solubility of D-Galactose (Parent Compound)
| Compound | Solvent | Solubility | Conditions | Reference |
| D-Galactose | Water | 62.5 mg/mL | Ultrasonic, warming, and heating to 60°C | [3] |
| D-Galactose | Dimethyl sulfoxide (DMSO) | 50 mg/mL | Requires sonication | [3] |
| D-Galactose | Phosphate-buffered saline (PBS, pH 7.2) | ~10 mg/mL | - | [4] |
| D-Galactose | Ethanol | ~1 mg/mL | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving 6-O-Methacryloyl-D-galactose in Water
-
Preparation: Weigh the desired amount of 6-O-methacryloyl-D-galactose in a sterile container.
-
Solvent Addition: Add the required volume of high-purity deionized water to achieve the target concentration.
-
Initial Mixing: Cap the container and vortex or stir the mixture at room temperature for 5-10 minutes.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, use one of the following methods:
-
Sonication: Place the container in a sonicator bath for 10-15 minute intervals until the solution is clear.
-
Gentle Warming: Place the container in a water bath at 30-40°C and continue stirring. Do not exceed 40°C to minimize the risk of polymerization.
-
-
Final Check: Once dissolved, visually inspect the solution for any undissolved particles. If particles are present, the solution can be filtered through a 0.22 µm or 0.45 µm filter, although this may indicate that the saturation limit has been exceeded.
Protocol 2: Small-Scale Solubility Testing in a New Solvent
This protocol helps determine if 6-O-methacryloyl-D-galactose is soluble in a solvent other than water before committing a larger amount of the compound.
Caption: Experimental workflow for small-scale solubility testing.
References
- 1. 6‐O‐methacryloyl‐D‐galactose: A reactive, water‐soluble monomer | Semantic Scholar [semanticscholar.org]
- 2. Preparation and derivatives of poly-(6-O-methacryloyl-D-galactose) and poly-(6-O-acryloyl-D-galactose) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biorbyt.com [biorbyt.com]
Technical Support Center: Controlling the Degree of Substitution of 6-O-Methacrylate Polysaccharides
Welcome to the technical support center for the synthesis and characterization of 6-O-methacrylate polysaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the degree of substitution (DS) in this compound polysaccharides?
A1: The main strategies to control the DS of this compound polysaccharides revolve around three key approaches:
-
Protecting Group Chemistry: This involves selectively protecting the more reactive hydroxyl groups at other positions (e.g., C2, C3, and C4) of the monosaccharide unit, leaving the C6 primary hydroxyl group available for methacrylation. The use of bulky protecting groups like the trityl group is a common strategy to achieve high regioselectivity for the 6-O position.
-
Enzymatic Catalysis: Lipases can be used to catalyze the regioselective acylation of polysaccharides. These enzymes often exhibit a preference for the primary hydroxyl group at the C6 position, offering a greener and more specific alternative to chemical methods.[1][2]
-
Control of Reaction Parameters: Systematically optimizing reaction conditions is crucial for controlling the DS. Key parameters include the molar ratio of reactants (polysaccharide to methacrylating agent), reaction temperature, reaction time, and the choice of solvent and catalyst.[3]
Q2: How can I accurately determine the degree of substitution (DS) of my this compound polysaccharide?
A2: The most common and accurate method for determining the DS of this compound polysaccharides is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: By comparing the integral of the proton signals from the methacrylate group (typically vinyl protons at δ 5.5-6.2 ppm and methyl protons around δ 1.9 ppm) to the integral of a characteristic proton signal from the polysaccharide backbone (e.g., anomeric protons), the DS can be calculated.[4][5][6]
-
¹³C NMR and 2D NMR (HSQC): These techniques can provide more detailed structural information, confirming the position of substitution and helping to resolve overlapping signals in complex spectra.[4][6]
Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the successful incorporation of the methacrylate group through the appearance of characteristic carbonyl (C=O) and C=C stretching bands, but it is generally considered a qualitative or semi-quantitative method for DS determination.
Q3: What are the key factors influencing the regioselectivity of the 6-O-methacrylation reaction?
A3: Achieving high regioselectivity for the 6-O position is critical. The primary factors influencing this are:
-
Steric Hindrance: The primary hydroxyl group at the C6 position is generally more sterically accessible than the secondary hydroxyl groups at C2, C3, and C4. This inherent difference in reactivity is the basis for achieving regioselectivity.
-
Protecting Groups: The use of bulky protecting groups that preferentially react with the more reactive secondary hydroxyls or form cyclic structures (e.g., with cis-diols) can effectively block these positions, directing the methacrylation to the C6 position.
-
Enzyme Specificity: The active site of lipases can sterically favor the binding and acylation of the primary C6-hydroxyl group of the polysaccharide.
-
Solvent Choice: The solvent can influence the conformation of the polysaccharide chain and the accessibility of the different hydroxyl groups, thereby affecting the regioselectivity of the reaction.
Troubleshooting Guides
Problem 1: Low Degree of Substitution (DS)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or ¹H NMR of reaction aliquots to check for the consumption of starting materials. - Extend Reaction Time: If starting material is still present, consider extending the reaction time.[7] - Increase Temperature: A moderate increase in reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions or degradation of the polysaccharide at excessively high temperatures.[3] |
| Insufficient Reagent | - Increase Molar Ratio: Gradually increase the molar ratio of the methacrylating agent (e.g., methacrylic anhydride or glycidyl methacrylate) to the polysaccharide repeating unit.[8] |
| Poor Solubility | - Optimize Solvent System: Ensure the polysaccharide is fully dissolved or adequately swollen in the reaction solvent to maximize the accessibility of the hydroxyl groups. For poorly soluble polysaccharides like cellulose, consider using solvent systems like Lithium Chloride/N,N-Dimethylacetamide (LiCl/DMAc) or ionic liquids. |
| Catalyst Inactivation | - Use Fresh Catalyst: Ensure the catalyst (e.g., DMAP, lipase) is active and has been stored correctly. For enzymatic reactions, check the optimal pH and temperature for the specific lipase. |
| Presence of Water | - Anhydrous Conditions: For chemical syntheses, ensure all glassware is oven-dried and use anhydrous solvents. The presence of water can hydrolyze the methacrylating agent. |
Problem 2: Poor Regioselectivity (Substitution at other positions besides 6-O)
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Secondary Hydroxyls | - Implement Protecting Group Strategy: Protect the C2, C3, and/or C4 hydroxyl groups before methacrylation. The trityl group is a common choice for selectively protecting the C6-OH, allowing for subsequent reaction at other positions, followed by deprotection. Alternatively, protect the other hydroxyls first. |
| Non-Specific Reaction Conditions | - Lower Reaction Temperature: High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. - Optimize Catalyst: The choice of catalyst can influence regioselectivity. For enzymatic reactions, screen different lipases to find one with higher 6-O selectivity. |
| Incorrect pH (for enzymatic reactions) | - Adjust pH: The pH of the reaction medium can affect the conformation of the enzyme and its substrate binding, thereby influencing regioselectivity. Determine and maintain the optimal pH for the chosen lipase. |
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on the Degree of Methacrylation of Hyaluronic Acid (HA)
| Equivalents of Methacrylic Anhydride (MA) | Equivalents of NaOH | Reaction Time (h) | Degree of Methacrylation (%) |
| 5 | 1 | 3 | 19 |
| 5 | 2 | 3 | 35 |
| 5 | 4 | 3 | 60 |
Data adapted from a study on the synthesis of methacrylated hyaluronic acid.[9] Conditions: HA in water, stepwise addition of MA and NaOH.
Experimental Protocols
Protocol 1: Regioselective 6-O-Methacrylation of Cellulose using a Trityl Protecting Group
This protocol involves a three-step process: 1) Protection of the C6 hydroxyl group with a trityl group, 2) Methacrylation of the C2 and C3 hydroxyl groups, and 3) Deprotection of the C6 hydroxyl group to yield 2,3-di-O-methacryloyl cellulose. To obtain 6-O-methacryloyl cellulose, the order of protection and reaction would be reversed, protecting the 2 and 3 positions first.
Step 1: Tritylation of Cellulose (Protection of 6-O position)
-
Dry cellulose under vacuum at 60°C for 24 hours.
-
Suspend the dried cellulose in anhydrous pyridine.
-
Add triphenylmethyl chloride (trityl chloride) in a molar excess (e.g., 1.5 equivalents per anhydroglucose unit).
-
Heat the mixture at 80-100°C with stirring for 24-48 hours.
-
Precipitate the product by pouring the reaction mixture into a large volume of methanol.
-
Filter, wash the precipitate with methanol, and dry under vacuum.
Step 2: Methacrylation of 2,3-O-hydroxyl groups
-
Dissolve the 6-O-trityl cellulose in a suitable anhydrous solvent (e.g., a mixture of LiCl/DMAc or pyridine).
-
Cool the solution in an ice bath.
-
Add methacrylic anhydride and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the product in an excess of ethanol.
-
Filter, wash with ethanol, and dry.
Step 3: Detritylation (Deprotection of 6-O position)
-
Suspend the 2,3-di-O-methacryloyl-6-O-trityl cellulose in a suitable solvent (e.g., chloroform).
-
Add a solution of HCl in the solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Monitor the reaction by TLC until the trityl group is completely removed.
-
Neutralize the reaction with a base (e.g., pyridine).
-
Precipitate the final product, 2,3-di-O-methacryloyl cellulose, in a non-solvent like methanol.
-
Filter, wash, and dry the product.
Protocol 2: Lipase-Catalyzed Regioselective 6-O-Methacrylation of Starch
-
Dry starch under vacuum.
-
Disperse the dried starch in an appropriate organic solvent (e.g., tert-butanol or an ionic liquid).[2]
-
Add the methacrylating agent, such as vinyl methacrylate. Using a vinyl ester can drive the reaction forward as the leaving group tautomerizes to acetaldehyde.[10]
-
Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, Novozym 435).[1][10]
-
Incubate the reaction mixture at a controlled temperature (e.g., 45-60°C) with shaking for 24-72 hours.[2]
-
Stop the reaction by filtering off the immobilized enzyme.
-
Precipitate the product by adding a non-solvent (e.g., cold ethanol).
-
Wash the precipitate extensively to remove unreacted reagents.
-
Dry the 6-O-methacryloyl starch product under vacuum.
Visualizations
Caption: Workflow for 2,3-di-O-methacrylation of cellulose using a 6-O-trityl protecting group.
Caption: Workflow for the lipase-catalyzed synthesis of 6-O-methacryloyl starch.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase-catalyzed synthesis of starch palmitate in mixed ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of Substitution of Gelatin Methacryloyl: Best Practice and Current Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved and Highly Reproducible Synthesis of Methacrylated Hyaluronic Acid with Tailored Degrees of Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-O-Methacrylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-O-methacrylate derivatives from common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of a this compound derivative?
A1: Common impurities include unreacted starting materials (the parent alcohol, methacrylic anhydride, or methacryloyl chloride), catalysts (like DMAP), and byproducts such as methacrylic acid.[1][2][3] If the reaction is not performed under anhydrous conditions, hydrolysis of the anhydride or acid chloride can also be a significant source of methacrylic acid.[3] Additionally, during storage or purification, unintended polymerization can occur, leading to oligomeric or polymeric impurities.[4]
Q2: What is the first step I should take to purify my crude this compound product?
A2: A simple aqueous wash is often the best first step. Washing the crude product (dissolved in a water-immiscible organic solvent) with a saturated sodium bicarbonate solution can effectively remove acidic impurities like methacrylic acid and unreacted methacrylic anhydride.[2] This is followed by a water wash to remove residual salts and a brine wash to aid in drying the organic layer.[5]
Q3: How can I prevent my this compound derivative from polymerizing during purification?
A3: To prevent premature polymerization, it is crucial to keep the temperature low and avoid prolonged heating.[5][6] For methods like distillation, operating under reduced pressure is essential to lower the boiling point.[5] Adding a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to the crude product before purification can also be effective, but remember that these inhibitors require the presence of oxygen to function.[4][7]
Q4: Which purification technique is best: chromatography, distillation, or crystallization?
A4: The choice depends on the properties of your specific derivative and the nature of the impurities.
-
Flash Column Chromatography is highly versatile and effective for removing a wide range of byproducts, especially those with different polarities. It is the preferred method for heat-sensitive compounds.[5][8]
-
Vacuum Distillation is suitable for thermally stable, non-viscous liquid derivatives where the impurities have significantly different boiling points.[5]
-
Crystallization/Precipitation is ideal if your product is a solid and you can find a suitable solvent system where the impurities remain in the solution upon cooling. A dissolution/re-precipitation method can also be effective for removing byproducts from a polymerized product.[9]
Troubleshooting Guides
Issue 1: Low Yield After Flash Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is sticking to the silica gel. | Deactivate the silica gel by pre-flushing the packed column with a solvent system containing 1-3% triethylamine.[8] This is especially useful for compounds that may be sensitive to the acidic nature of silica. |
| Incorrect solvent system (Eluent). | Your product's Rf value on a TLC plate should be between 0.2 and 0.4 in the chosen eluent for good separation.[8] If the Rf is too low, increase the polarity of the eluent. If it is too high, decrease the polarity. |
| Improper column packing or sample loading. | Ensure the column is packed uniformly without air bubbles.[10] For best results, load the sample by adsorbing it onto a small amount of silica gel first, rather than loading a large volume of liquid.[11] |
| Product degradation on silica. | Some sensitive compounds can degrade on acidic silica gel. Consider using a different stationary phase, such as neutral or basic alumina, or deactivated silica.[5][8] |
Issue 2: Product is Yellow or Colored After Purification
| Possible Cause | Troubleshooting Step |
| Presence of colored byproducts. | Certain carbonyl-containing impurities can cause coloration.[12] These can sometimes be removed by an aqueous wash with an alkali metal compound solution.[12] |
| Thermal degradation during purification. | If you used distillation, the temperature may have been too high, causing decomposition. Switch to a non-thermal method like flash chromatography. |
| Catalyst residue. | Ensure that any catalysts used in the synthesis, such as DMAP, are thoroughly removed, as they can lead to coloration. An acidic wash (e.g., with dilute HCl) during the workup can help remove basic catalysts.[2] |
| Oxidation of the product or impurities. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light to prevent degradation over time.[5] |
Issue 3: Residual Methacrylic Acid Detected in Final Product
| Possible Cause | Troubleshooting Step |
| Inefficient aqueous wash. | Increase the number of washes with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH).[5][13] Ensure vigorous mixing to maximize contact between the organic and aqueous phases. |
| Hydrolysis during storage. | The presence of water can lead to the slow hydrolysis of the methacrylate ester back to the alcohol and methacrylic acid. Ensure the product is thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal and is stored under anhydrous conditions.[5][14] |
| Formation of an emulsion during washing. | Emulsions can trap impurities in the organic layer. To break an emulsion, wash the organic layer with a saturated brine solution.[5] |
Data Presentation
Table 1: Comparison of Common Purification Methods for this compound Derivatives
| Method | Primary Use Case | Pros | Cons | Typical Purity |
| Aqueous Wash | Removal of acidic/basic impurities (methacrylic acid, catalysts).[2][12] | Fast, inexpensive, scalable. | Only removes water-soluble or reactive impurities; can cause emulsions.[5] | >95% (pre-purification) |
| Flash Chromatography | General purpose purification; separation of non-volatile impurities.[11] | High resolution, works for heat-sensitive compounds, adaptable.[10] | Can be slow, requires significant solvent, potential for product loss on the column. | >99% |
| Vacuum Distillation | Purification of thermally stable, non-viscous liquids.[5] | Highly effective for separating compounds with different boiling points, scalable. | Risk of thermal polymerization, not suitable for heat-sensitive compounds.[5][6] | >99% |
| Recrystallization | Purification of solid derivatives. | Can yield very high purity material, relatively inexpensive. | Finding a suitable solvent can be difficult, yield can be low. | >99.5% |
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds.[10] |
| Silica Gel : Compound Ratio | 20:1 to 100:1 by weight | A higher ratio is needed for difficult separations (compounds with close Rf values on TLC).[15] A 50:1 ratio is a good starting point.[16] |
| Eluent Selection | Target an Rf of 0.2-0.4 for the desired compound on TLC.[8] | This range provides the best balance between separation efficiency and elution time/solvent volume. |
| Column Dimensions | A narrower and longer column provides better separation than a wider, shorter one.[10] | Increases the number of theoretical plates for separation. |
| Sample Loading | Dry loading (adsorbing the crude mixture onto silica) is preferred.[11] | Provides a more concentrated starting band, leading to better separation.[10] |
Experimental Protocols
Protocol 1: General Aqueous Wash Procedure
-
Dissolution: Dissolve the crude this compound derivative in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate and drain the lower aqueous layer. Repeat this step 1-2 times.[2]
-
Water Wash: Add an equal volume of deionized water to the organic layer. Shake and separate as described above to remove residual salts.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and remove excess water from the organic layer.[5]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., magnesium sulfate), swirl, and let it stand for at least 30 minutes.[5][14]
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the washed product.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine the optimal solvent system (eluent) using Thin Layer Chromatography (TLC). The ideal eluent will give your target compound an Rf value of approximately 0.3.
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.[15]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[10] Add a final layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the weight of your crude product) and mix.[11]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate (e.g., a drop rate of several drops per second).[15]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis & Concentration:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the final product.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A decision tree to help select the most appropriate primary purification method.
Caption: A logical workflow for troubleshooting unwanted polymerization during purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Fluorescein O-methacrylate | 480439-15-4 | Benchchem [benchchem.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. benchchem.com [benchchem.com]
- 6. EP1090904B1 - Purification process for hydroxyalkyl (meth)acrylate - Google Patents [patents.google.com]
- 7. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. Depolymerization of waste poly(methyl methacrylate) scraps and purification of depolymerized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. Process for purifying methacrylate - Patent 0855381 [data.epo.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
Validation & Comparative
A Comparative Guide to 6-O-Methacrylate Functional Monomers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional monomers for biomedical applications, particularly in drug delivery systems, the choice of monomer is critical to the final properties of the polymer, such as biocompatibility, drug release kinetics, and mechanical stability. This guide provides a comparative overview of 6-O-methacrylated carbohydrate monomers, a class of glycomonomers, against other widely used functional monomers like 2-hydroxyethyl methacrylate (HEMA) and poly(ethylene glycol) methacrylate (PEGMA).
The methacrylation of carbohydrates at the 6-position, such as in 6-O-methacryloyl-D-galactose and methyl 6-O-methacryloyl-α-D-glucoside, yields monomers that combine the biocompatibility and specific biological interactions of sugars with the polymerizability of methacrylates.[1][2] These glycomonomers are increasingly explored for creating hydrogels and other polymeric drug carriers.[3][4]
Performance Comparison of Functional Monomers
The selection of a functional monomer dictates the fundamental characteristics of a hydrogel or polymer network. Below is a comparative summary of key performance parameters for 6-O-methacrylated glycomonomers, HEMA, and PEGMA. The data is compiled from various studies to provide a comprehensive overview.
| Property | 6-O-Methacrylated Monomers (e.g., 6-O-methacryloyl-galactose) | 2-Hydroxyethyl Methacrylate (HEMA) | Poly(ethylene glycol) Methacrylate (PEGMA) |
| Biocompatibility | Generally high due to the carbohydrate moiety, which can mimic natural structures and reduce non-specific protein adsorption.[5][6][7] | Good biocompatibility, widely used in biomedical devices.[8] | Excellent biocompatibility and protein resistance ("stealth" properties).[8] |
| Hydrophilicity & Swelling | Highly hydrophilic, leading to high water content in hydrogels which can be beneficial for swelling-controlled release.[1][9] | Hydrophilic, forms hydrogels with moderate swelling.[10] | Hydrophilicity and swelling can be tuned by the length of the PEG chain.[11] |
| Drug Release Profile | Can be tailored for controlled release, often through a diffusion-controlled mechanism from the highly swollen hydrogel matrix.[3][12] | Release is typically diffusion-controlled; the rate is influenced by crosslinking density. | Release kinetics can be modulated by the PEG side chain length, affecting mesh size and drug diffusion.[11] |
| Mechanical Properties | Mechanical strength can be a limitation in highly swollen hydrogels but can be improved by copolymerization. | Forms soft hydrogels; mechanical properties can be enhanced with crosslinkers. | Mechanical properties are dependent on the PEG chain length and crosslinking. |
| Specific Interactions | Carbohydrate moieties can interact with specific cell surface receptors (lectins), enabling targeted drug delivery.[4][13] | Generally lacks specific biological interactions. | Minimal specific interactions, which contributes to its "stealth" properties. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and reproduction of experimental results. The following are standard protocols for evaluating the key performance indicators of hydrogels derived from functional monomers.
Hydrogel Swelling Ratio Determination
This protocol measures the ability of a hydrogel to absorb and retain water, a key parameter for drug delivery applications.[14][15][16][17]
Materials:
-
Dried hydrogel samples of known weight (W_d)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Beakers or vials
-
Analytical balance
-
Filter paper
Procedure:
-
Immerse the pre-weighed dry hydrogel samples in PBS at 37°C.
-
At predetermined time intervals, remove the hydrogel samples from the PBS.
-
Gently blot the surface of the swollen hydrogels with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel samples (W_s).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100
In Vitro Drug Release Kinetics
This protocol assesses the rate and mechanism of drug release from a hydrogel matrix.[18][19][20]
Materials:
-
Drug-loaded hydrogel samples
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer or HPLC system
-
Syringes and filters
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.
-
Maintain the system at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).
-
Calculate the cumulative percentage of drug released over time.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[21]
Cell Viability Assay (MTT Assay)
This protocol evaluates the cytotoxicity of the monomers and their resulting polymers on cultured cells.[22][23][24][25][26]
Materials:
-
Cell line (e.g., L929 fibroblasts, as per ISO 10993-5)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Sterile hydrogel extracts or direct contact samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare extracts of the hydrogel material by incubating it in cell culture medium according to ISO 10993-12 standards.
-
Remove the culture medium from the cells and replace it with different concentrations of the hydrogel extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the negative control.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Workflow for comparing functional monomers in hydrogel-based drug delivery systems.
Caption: Simplified pathway of cell response to biomaterials for biocompatibility assessment.
References
- 1. 6‐O‐methacryloyl‐D‐galactose: A reactive, water‐soluble monomer | Semantic Scholar [semanticscholar.org]
- 2. Preparation and derivatives of poly-(6-O-methacryloyl-D-galactose) and poly-(6-O-acryloyl-D-galactose) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycopolymers based on carbohydrate or vinyl backbones and their biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. doria.fi [doria.fi]
- 10. Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic linear glycopolymers and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.1. Swelling Experiments [bio-protocol.org]
- 15. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 19. 2.6. Drug Loading and In Vitro Release Kinetics [bio-protocol.org]
- 20. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Accessing the Cytotoxicity and Cell Response to Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Accessing the Cytotoxicity and Cell Response to Biomaterials [app.jove.com]
Validating the Structure of 6-O-Methacrylate Compounds: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the validation of 6-O-methacrylate structures, using 6-O-methacryloyl-D-glucose as a representative example. Detailed experimental protocols and supporting data are presented to facilitate a thorough understanding of these methodologies.
Introduction to this compound Structural Validation
The introduction of a methacrylate group at the 6-position of a parent molecule, such as a carbohydrate, can impart polymerizable properties, making these compounds valuable monomers in materials science and drug delivery. The precise attachment and integrity of the methacrylate moiety are critical for its intended function. Therefore, rigorous structural validation is a non-negotiable step in the synthesis and characterization of these molecules. While several analytical techniques can provide structural information, NMR spectroscopy, particularly in combination with 2D experiments, stands out for its ability to provide a complete and unambiguous atom-by-atom map of the molecular structure.
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most robust structural confirmation. Here, we compare NMR spectroscopy with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the validation of this compound structures.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D structure.[1] | Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. | Presence of specific functional groups. |
| Sample Requirements | 1-10 mg, non-destructive | Micrograms to nanograms, destructive | Milligrams, non-destructive |
| Strengths | Unambiguous structure determination, detailed stereochemical and conformational analysis. | High sensitivity, accurate molecular weight determination. | Fast, simple, and provides a quick "fingerprint" of functional groups present. |
| Limitations | Lower sensitivity compared to MS, can be time-consuming for complex molecules. | Does not provide detailed connectivity or stereochemistry. Isomer differentiation can be challenging. | Provides limited information on the overall molecular skeleton and connectivity. |
In-Depth Structural Validation by NMR Spectroscopy
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is the gold standard for the complete structural elucidation of this compound derivatives.
1D NMR: ¹H and ¹³C Spectra
The initial analysis begins with the acquisition of ¹H and ¹³C NMR spectra. These provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For 6-O-methacryloyl-D-glucose, the spectra will exhibit characteristic signals for both the glucose and methacrylate moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-O-Methacryloyl-α/β-D-glucose in D₂O
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methacrylate | ||
| CH₂= | ~6.1, ~5.7 | ~126 |
| C= | - | ~136 |
| C=O | - | ~168 |
| CH₃ | ~1.9 | ~18 |
| Glucose (α-anomer) | ||
| H-1 | ~5.2 (d, J ≈ 3.5 Hz) | ~92 |
| H-2 | ~3.5 | ~72 |
| H-3 | ~3.7 | ~73 |
| H-4 | ~3.4 | ~70 |
| H-5 | ~3.9 | ~72 |
| H-6a, H-6b | ~4.3, ~4.2 | ~64 |
| Glucose (β-anomer) | ||
| H-1 | ~4.6 (d, J ≈ 8.0 Hz) | ~96 |
| H-2 | ~3.2 | ~74 |
| H-3 | ~3.5 | ~76 |
| H-4 | ~3.4 | ~70 |
| H-5 | ~3.5 | ~76 |
| H-6a, H-6b | ~4.4, ~4.2 | ~64 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The presence of both α and β anomers of the glucose moiety will result in two sets of signals for the glucose protons and carbons.
2D NMR: Unraveling the Connectivity
2D NMR experiments are essential for unambiguously assigning all the signals and confirming the precise location of the methacrylate group.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, allowing for the tracing of the spin systems of the glucose and methacrylate moieties. For example, the correlation between the anomeric proton (H-1) and H-2 of the glucose ring can be established.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment to confirm the "6-O" linkage. A crucial correlation will be observed between the protons on the C6 of the glucose ring (H-6a and H-6b) and the carbonyl carbon of the methacrylate group.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolve 5-10 mg of the purified 6-O-methacryloyl-D-glucose in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
For samples in D₂O, lyophilization from D₂O may be performed to reduce the residual HDO signal.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
1D ¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
2D COSY:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 2-8 per increment.
2D HSQC:
-
Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: The ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans: 4-16 per increment.
2D HMBC:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width: The ¹H spectral width in the direct dimension and the full ¹³C spectral width in the indirect dimension.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.
Visualization of the Validation Workflow
The logical flow of experiments for the structural validation of 6-O-methacryloyl-D-glucose can be visualized as follows:
Conclusion
The structural validation of this compound compounds is a critical process that relies on a combination of advanced analytical techniques. While FTIR and Mass Spectrometry provide valuable preliminary data, only a comprehensive analysis by 1D and 2D NMR spectroscopy can provide the unambiguous and detailed structural information required for complete characterization. The workflow and experimental protocols outlined in this guide offer a robust framework for researchers to confidently validate the structure of their synthesized this compound derivatives.
References
A Comparative Analysis of 6-O-Methacrylated Sugars and Glycidyl Methacrylate in Biomaterial Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Monomer Selection for Advanced Biomaterials
The development of advanced biomaterials for applications such as drug delivery, tissue engineering, and medical devices relies on the careful selection of monomeric building blocks. These monomers dictate the physicochemical properties, biocompatibility, and functionality of the resulting polymers. This guide provides a comparative study of two important classes of functional methacrylates: 6-O-methacrylated sugars and glycidyl methacrylate (GMA). By presenting key performance data, experimental protocols, and visualizing relevant workflows, this document aims to assist researchers in making informed decisions for their specific applications.
Executive Summary
Both 6-O-methacrylated sugars and glycidyl methacrylate offer unique advantages for the fabrication of functional polymers. 6-O-methacrylated sugars, derived from natural carbohydrates, provide inherent biocompatibility and hydrophilicity, making them attractive for creating biomimetic hydrogels. Glycidyl methacrylate, with its reactive epoxy group, offers a versatile platform for post-polymerization modification, allowing for the covalent attachment of a wide range of bioactive molecules.
This guide reveals that while both monomer types can be used to create hydrogels with tunable properties, they exhibit key differences. Hydrogels based on 6-O-methacrylated sugars generally demonstrate high water content and inherent biocompatibility. In contrast, GMA-based polymers, while also biocompatible, offer a reactive handle for further functionalization, which can be crucial for applications requiring specific cell interactions or drug conjugation. The choice between these monomers will ultimately depend on the desired balance of inherent bioactivity, hydrophilicity, and the need for post-fabrication modification.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data for hydrogels and polymers derived from 6-O-methacrylated sugars and glycidyl methacrylate. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Physicochemical Properties of Hydrogels
| Property | 6-O-Methacrylated Sugar Hydrogels | Glycidyl Methacrylate (GMA)-Based Hydrogels |
| Swelling Ratio | High (e.g., up to 21.7 in glucose-sensitive hydrogels in PBS with 20 mM glucose)[1][2] | Moderate to High (e.g., 5.5 in PBS for GelMA/GMP-40 scaffolds)[3][4] |
| Mechanical Properties (Young's Modulus) | Variable, can be tuned (e.g., 12-64 kPa for methacrylated chitosan) | Tunable, generally higher with increased crosslinking (e.g., 0.42 ± 0.02 MPa for 20 wt% PEGDA blends)[5] |
| Degradation | Can be designed to be biodegradable (enzymatic degradation) | Typically non-degradable unless modified |
Table 2: Biological Performance
| Property | 6-O-Methacrylated Sugar Polymers | Glycidyl Methacrylate (GMA)-Based Polymers |
| Cytotoxicity (Cell Viability) | Generally high biocompatibility, with cell viability often >90%[6] | Biocompatible, but monomer can show dose-dependent cytotoxicity. IC50 for GMA on L929 cells is in the millimolar range.[7][8] |
| Protein Adsorption | Generally low due to high hydrophilicity | Can be tailored; unmodified surfaces may adsorb proteins, but can be modified to resist fouling. |
Table 3: Drug Delivery Performance
| Property | 6-O-Methacrylated Sugar Hydrogels | Glycidyl Methacrylate (GMA)-Based Hydrogels |
| Drug Loading Capacity | Dependent on hydrogel structure and drug properties (e.g., influenced by β-CD inclusion)[9] | High, with encapsulation efficiencies up to 96% reported for Abraxane® in GelMA hydrogels.[10] |
| Drug Release Kinetics | Typically diffusion-controlled, can be tailored for sustained release.[11][12] | Diffusion-controlled, with sustained release over extended periods (e.g., up to 75% release over 3 months).[10] |
| Model Drug | Doxorubicin, Bovine Serum Albumin (BSA) | Paclitaxel (Abraxane®), Bovine Serum Albumin (BSA) |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of 6-O-Methacryloyl-D-Glucose
This protocol describes a representative synthesis of a 6-O-methacrylated sugar.
Materials:
-
D-glucose
-
Methacrylic anhydride
-
Pyridine (solvent and catalyst)
-
Acetone
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Procedure:
-
Dissolve D-glucose in a mixture of pyridine and acetone.
-
Cool the solution in an ice bath.
-
Slowly add methacrylic anhydride to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Fabrication of Glycidyl Methacrylate (GMA)-Based Hydrogels
This protocol outlines a common method for preparing GMA-based hydrogels.
Materials:
-
Glycidyl methacrylate (GMA)
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a monomer solution by mixing GMA, EGDMA, and AIBN in PBS. The ratio of GMA to EGDMA will determine the crosslinking density and mechanical properties of the hydrogel.
-
Degas the solution by bubbling with nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Transfer the solution into a mold of the desired shape.
-
Initiate polymerization by heating the mold in an oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted monomers and initiator.
Swelling Ratio Determination
This experiment quantifies the water uptake capacity of the hydrogels.
Procedure:
-
Prepare disc-shaped hydrogel samples of known initial dry weight (W_d).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.[3]
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay evaluates the effect of the polymer on cell viability.
Procedure:
-
Seed a 96-well plate with a specific cell line (e.g., L929 fibroblasts) at a predetermined density and allow the cells to adhere overnight.
-
Prepare extracts of the polymers by incubating them in a cell culture medium for 24 hours.
-
Remove the culture medium from the cells and replace it with the polymer extracts at various concentrations.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Drug Loading and In Vitro Release Study
This protocol describes how to load a drug into a hydrogel and measure its release profile.
Procedure: Drug Loading:
-
Swell the pre-weighed hydrogel samples in a solution of the model drug (e.g., bovine serum albumin in PBS) of a known concentration for 24 hours to allow for drug absorption.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
Drug Release:
-
Place the drug-loaded hydrogels in a known volume of fresh PBS (pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of glycidyl methacrylate – Crosslinked hyaluronan hydrogel scaffolds incorporating elastogenic hyaluronan oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Responses of L929 mouse fibroblasts, primary and immortalized bovine dental papilla-derived cell lines to dental resin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 43.230.198.52 [43.230.198.52]
- 9. researchgate.net [researchgate.net]
- 10. Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 6-O-Methacrylate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a critical prerequisite for obtaining reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of 6-O-methacrylate, a functionalized carbohydrate derivative with potential applications in drug delivery and biomaterial synthesis. The purity of this monomer is paramount, as impurities can significantly alter the physicochemical properties and performance of resulting polymers.
This guide details the experimental protocols for key analytical techniques, presents illustrative data for comparative analysis, and outlines a logical workflow for comprehensive purity assessment.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the performance of common analytical techniques for the characterization of methacrylate esters, with data adapted from analyses of analogous compounds.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Purity Assessment |
| Gas Chromatography (GC) | Separation and quantification of volatile compounds. | High resolution and sensitivity, especially with a Flame Ionization Detector (FID); well-established for purity assays of acrylates and methacrylates.[1] | Requires sample volatility; potential for thermal degradation of labile compounds.[1] | Primary method for determining purity and identifying volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds. | Versatile with various detectors (e.g., UV, RI, MS); suitable for a wide range of compounds.[1][2] | Can be more complex to develop methods compared to GC. | Purity determination of the main component and non-volatile impurities. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation and quantitative information about different proton environments.[3] | Provides detailed structural information and can be used for quantification by comparing peak integrals.[1] | Lower sensitivity compared to chromatographic methods; signal overlap can complicate quantification.[3] | Confirmation of molecular structure and quantification of impurities with non-overlapping signals.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[3] | Fast, with simple sample preparation; excellent for confirming the presence of expected functional groups.[1] | Not suitable for quantifying purity; provides limited information on the nature of individual impurities.[1] | Rapid identity confirmation of the material as a methacrylate derivative.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with mass spectrometry for identification. | Provides fragmentation patterns that confirm the molecular structure of both the main component and impurities.[3] | Similar limitations to GC regarding sample volatility. | Identification of unknown volatile impurities.[2][3] |
Illustrative Purity Data for a Synthesized Methacrylate Batch
The following table presents hypothetical data from the analysis of a batch of a synthesized methacrylate ester using the described GC method.
| Batch ID | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) | Purity (%) |
| 6-O-M-001 | 99.25 | 0.45 (unreacted starting material) | 0.30 (side-product) | 99.25 |
| 6-O-M-002 | 98.90 | 0.75 (unreacted starting material) | 0.35 (side-product) | 98.90 |
| 6-O-M-003 | 99.50 | 0.20 (unreacted starting material) | 0.30 (side-product) | 99.50 |
Note: This data is for illustrative purposes. Actual purity specifications should be determined based on the specific requirements of the application.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on general procedures for methacrylate ester analysis and may require optimization for this compound.
Gas Chromatography (GC) for Purity Determination
This protocol outlines a general procedure for determining the purity of a methacrylate ester by GC with Flame Ionization Detection (FID).[1]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as high-purity acetone or ethyl acetate, and dilute to the mark.
-
Prepare a series of calibration standards of the methacrylate in the same solvent if external standard quantification is desired.
-
-
GC Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]
-
Column: A suitable capillary column, such as a Restek Rtx-1 (30 m x 0.32 mm I.D., 5 µm film thickness).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C[1]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Maintain at 280 °C for 10 minutes.[1]
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1[1]
-
-
Data Analysis: The purity is determined by the area percent normalization method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.[1] Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general HPLC method for the analysis of methacrylate compounds.[2]
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: An isocratic pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index).
-
Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v), potentially with 0.1% formic acid.[2]
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 45 °C.[2]
-
-
Data Analysis: Similar to GC, purity can be assessed using the area percent of the main peak relative to the total peak area.
¹H NMR Spectroscopy
This protocol provides a general procedure for structural confirmation and purity estimation by ¹H NMR.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).[3]
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: Standard acquisition parameters for ¹H NMR.
-
-
Data Analysis:
-
Confirm the structure by assigning the observed chemical shifts and multiplicities to the protons of this compound.
-
Estimate purity by comparing the integration of the characteristic peaks of the main compound to those of any observed impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol outlines a rapid method for confirming the functional groups of the synthesized product.
-
Sample Preparation:
-
Place a small drop of the liquid sample between two potassium bromide (KBr) plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Instrumentation and Conditions:
-
Spectrometer: A standard FTIR spectrometer.
-
Parameters: Typically, scan over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the expected functional groups, such as the C=O stretch of the ester (~1720 cm⁻¹) and the C=C stretch of the vinyl group (~1640 cm⁻¹).[3]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
References
Performance Evaluation of 6-O-Methacrylate-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 6-O-methacrylate-based materials against common alternatives in biomedical applications. The information is supported by experimental data to assist in the selection of appropriate materials for drug delivery and tissue engineering research.
Performance Comparison: this compound-Based Materials vs. Alternatives
The selection of a biomaterial is a critical decision in the design of drug delivery systems and tissue engineering scaffolds. This compound-based materials, a class of synthetic polymers, offer tunable properties that can be tailored for specific applications. However, a thorough evaluation of their performance in comparison to other established materials is essential. This section provides a comparative overview of key performance indicators.
Drug Release Kinetics
The ability of a material to release a therapeutic agent in a controlled manner is paramount for effective drug delivery. The following table summarizes the drug release characteristics of this compound-based hydrogels compared to natural polymers like alginate and gelatin.
| Material | Drug Release Profile | Key influencing Factors |
| This compound-Based Hydrogels | Typically exhibits an initial burst release followed by a sustained release phase. The release kinetics can be modulated by altering the crosslinking density and the hydrophilicity of the polymer network. | Crosslinking density, monomer composition, and the nature of the encapsulated drug. |
| Alginate Hydrogels | Known for ion-triggered drug release. Release is often dependent on the degradation of the hydrogel matrix in the presence of specific ions. | Concentration of crosslinking ions (e.g., Ca2+), alginate concentration, and drug-polymer interactions. |
| Gelatin-Based Hydrogels | Release is primarily governed by enzymatic degradation of the gelatin matrix, which mimics the in vivo environment. | Degree of methacrylation (for methacrylated gelatin), crosslinking method, and enzyme concentration.[1][2][3][4][5] |
Biocompatibility
The biocompatibility of a material is crucial to prevent adverse immune responses and ensure cell viability and proliferation. This section compares the cytotoxic profiles of methacrylate-based materials with polyethylene glycol (PEG), a widely used biocompatible polymer.
| Material | Biocompatibility Profile | Common Biocompatibility Assays |
| Methacrylate-Based Polymers | Biocompatibility can vary depending on the specific monomer used. For instance, poly(2-hydroxyethyl methacrylate) (PHEMA) is generally considered biocompatible and is used in contact lenses.[6][7] However, residual monomers can sometimes elicit cytotoxic responses.[8] | MTT assay, LIVE/DEAD staining, cell adhesion and proliferation studies. |
| Polyethylene Glycol (PEG) | Generally regarded as highly biocompatible and non-immunogenic.[9][10] It is often used to modify surfaces of other materials to improve their biocompatibility. | MTT assay, hemolysis assay, and in vivo implantation studies. |
| Silicone Hydrogels | Known for good biocompatibility, particularly in ophthalmic applications.[11] | In vitro cytotoxicity assays and clinical studies for specific applications. |
Mechanical Properties
The mechanical integrity of a scaffold is vital for supporting tissue regeneration and withstanding physiological forces. The following table compares the mechanical properties of methacrylate-based hydrogels with those of natural collagen scaffolds.
| Material | Mechanical Properties Profile | Key Mechanical Parameters |
| Methacrylate-Based Hydrogels | Offer a wide range of tunable mechanical properties. The stiffness and elasticity can be precisely controlled by adjusting the crosslinking density and polymer concentration.[12] | Tensile strength, compressive modulus, and elongation at break. |
| Collagen Scaffolds | Mechanical properties are generally lower compared to synthetic polymers and can vary depending on the collagen source and crosslinking method.[13][14] | Tensile strength, compressive modulus, and enzymatic degradation rate. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of biomaterial performance.
In Vitro Drug Release Study
This protocol outlines a general procedure for determining the in vitro release kinetics of a drug from a hydrogel matrix.
Objective: To quantify the cumulative release of a drug from a hydrogel sample over time in a simulated physiological environment.
Materials:
-
Drug-loaded hydrogel samples
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
-
Centrifuge tubes
Procedure:
-
Place a known weight of the drug-loaded hydrogel sample into a centrifuge tube.
-
Add a specific volume of pre-warmed PBS (37°C) to the tube, ensuring the hydrogel is fully submerged.
-
Incubate the tubes at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
MTT Assay for Cytotoxicity Assessment
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of a biomaterial.
Objective: To assess the effect of a biomaterial on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Biomaterial samples (e.g., hydrogel extracts or thin films)
-
Cell line (e.g., L929 fibroblasts or specific cell type of interest)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Material Exposure:
-
For extracts: Prepare extracts of the biomaterial by incubating it in a cell culture medium for a specific period (e.g., 24 hours). Add serial dilutions of the extract to the wells containing the cells.
-
For direct contact: Place small, sterilized samples of the biomaterial directly into the wells with the cells.
-
-
Incubation: Incubate the cells with the biomaterial for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing the MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to a control group of untreated cells.
Visualizing Experimental Workflows and Pathways
Graphical representations of experimental processes and biological pathways can enhance understanding and communication of complex information.
References
- 1. Gelatin methacrylate/carboxybetaine methacrylate hydrogels with tunable crosslinking for controlled drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methacrylated Gelatin as an On-Demand Injectable Vehicle for Drug Delivery in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Intraocular biocompatibility of hydroxyethyl methacrylate and methacrylic acid copolymer/partially hydrolyzed poly(2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro biocompatibility of silicone and polymethyl methacrylate during the curing phase of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Silicone rubber-hydrogel composites as polymeric biomaterials. I. Biological properties of the silicone rubber-p(HEMA) composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for 6-O-Methacrylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of reactive monomers like 6-O-methacrylate is critical for ensuring product quality, stability, and safety. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization and quantification of this compound.
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the sample matrix, the need for quantitative versus qualitative data, and the desired level of sensitivity and specificity. This guide presents a cross-validation perspective, offering detailed experimental protocols and comparative performance data to aid in the selection and implementation of the most suitable analytical strategy.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and NMR for the analysis of methacrylate compounds, providing a basis for comparison. The data presented are representative of the performance expected for this compound and are compiled from studies on similar analytes.[1][2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and mass-to-charge ratio of ionized fragments. | A quantitative technique based on the magnetic properties of atomic nuclei. |
| Typical Use | Quantification of residual monomer, purity assessment. | Identification and quantification of volatile impurities and degradation products. | Structural elucidation, purity assessment, and quantification. |
| **Linearity (R²) ** | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 0.08 mg/kg | 1.0 - 4.9 ppm | ~0.1% |
| Limit of Quantitation (LOQ) | 0.1 - 0.2 mg/kg | 3.0 - 6.6 ppm | ~0.5% |
| Accuracy (% Recovery) | 85.4% - 110.7% | Typically within 80-120% | High, with appropriate internal standards. |
| Precision (%RSD) | 1.6% - 5.2% | < 15% | < 5% |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Derivatization is often required for non-volatile analytes like sugars. | Dissolution in a deuterated solvent. |
| Analysis Time | 15 - 30 minutes | 30 - 60 minutes | 5 - 15 minutes per sample |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of related methacrylate and carbohydrate compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in various sample matrices.
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm for the methacrylate group. An RI detector can be used for universal detection of carbohydrates.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Quantification: An external standard calibration curve is constructed by analyzing a series of known concentrations of a this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is a necessary step to increase volatility.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A two-step derivatization process is common for carbohydrates, involving oximation followed by silylation to make the sugar amenable to GC analysis.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points, for instance, starting at a lower temperature and ramping up to a higher temperature.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Quantification: An internal standard method is recommended for accurate quantification to compensate for variations in derivatization efficiency and injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. It provides detailed information about the molecular structure and can be used for quantitative analysis.[4][5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) is a suitable solvent for the water-soluble this compound. However, it should be noted that the NMR spectrum in D₂O can be complicated by mutarotation and potential polymerization over time.[6]
-
Analysis: ¹H NMR is used to identify and quantify the protons in the molecule. The vinylic protons of the methacrylate group typically appear in the range of 5.5-6.5 ppm, while the methyl protons are around 1.9 ppm.[7]
-
Quantification: Quantitative NMR (qNMR) can be performed using a certified internal standard with a known concentration. The concentration of the analyte is determined by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.
-
Purity Assessment: The presence of impurities can be detected by the appearance of unexpected signals in the NMR spectrum.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical techniques for this compound.
Caption: A logical workflow for the cross-validation of analytical methods.
Caption: Decision pathway for selecting an analytical technique for this compound.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. mdpi.com [mdpi.com]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. researchgate.net [researchgate.net]
- 6. 6‐O‐methacryloyl‐D‐galactose: A reactive, water‐soluble monomer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 6-O-Methacrylate Carbohydrate Derivatives
For researchers and professionals in drug development and material science, the synthesis of sugar-based monomers like 6-O-methacrylate derivatives is of paramount importance for creating biocompatible hydrogels and polymers. This guide provides a detailed comparison of the primary synthetic methodologies: a classical chemical approach involving protecting groups, a chemoenzymatic strategy, and a more direct chemical synthesis via epoxide ring opening.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound derivatives of carbohydrates is a critical decision that impacts yield, purity, scalability, and environmental footprint. Below is a summary of the key performance indicators for the three main approaches.
| Parameter | Chemical Synthesis with Protecting Groups | Chemoenzymatic Synthesis | Chemical Synthesis via Epoxide Ring Opening |
| Starting Material | Protected Sugar (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose) | Unprotected or partially protected sugar | Protected Sugar |
| Key Reagents | Methacryloyl chloride/anhydride, deprotection agent (e.g., formic acid) | Immobilized Lipase (e.g., Novozym 435), Acyl Donor (e.g., Vinyl Methacrylate) | Epichlorohydrin, Methacrylic Acid |
| Number of Steps | 3 (Protection, Esterification, Deprotection) | 1-2 (Direct esterification, optional purification) | 2 (Epoxidation, Ring Opening) |
| Typical Yield | Moderate to High | Good to Excellent[1] | Moderate |
| Regioselectivity | High (dependent on protecting group strategy) | High (enzyme-dependent, typically at C-6 primary hydroxyl)[1] | Moderate to High |
| Reaction Conditions | Often requires harsh conditions (acid/base, low temperatures) | Mild (e.g., 50°C in organic solvent)[1] | Basic medium for epoxidation, moderate temperature for ring opening |
| Purification | Multiple chromatographic separations often required | Simplified purification, enzyme easily removed by filtration[1] | Chromatographic purification generally necessary |
| Scalability | Can be challenging due to multi-step nature and purification | Generally scalable | Moderate scalability |
| Environmental Impact | Use of protecting groups and deprotection agents can generate significant waste | Greener approach with reusable biocatalyst | Involves hazardous reagents like epichlorohydrin |
Experimental Protocols
Route 1: Chemical Synthesis of 6-O-methacryloyl-D-galactose using Protecting Groups
This protocol is adapted from the synthesis of poly-(6-O-methacryloyl-D-galactose)[2].
Step 1: Esterification of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose
-
Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine at 0°C.
-
Slowly add methacryloyl chloride to the solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to yield 6-O-methacryloyl-D-galactose
-
Dissolve the purified protected monomer in an 80% formic acid solution[3].
-
Stir the solution at room temperature for several hours[3].
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the formic acid and water under reduced pressure to obtain the syrupy, water-soluble 6-O-methacryloyl-α-D-galactopyranose[3].
Route 2: Chemoenzymatic Synthesis of Methyl 6-O-methacryloyl-α-D-glucoside
This protocol is based on the lipase-catalyzed transesterification method[1].
-
Suspend methyl α-D-glucoside and the immobilized lipase (e.g., Novozym 435) in dry acetonitrile.
-
Add vinyl methacrylate to the suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant shaking.
-
Monitor the formation of the product by TLC or High-Performance Liquid Chromatography (HPLC).
-
After the desired conversion is reached, remove the enzyme by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel to isolate the desired 6-O regioisomer.
Route 3: Chemical Synthesis of Sugar-based Methacrylates via Epoxide Ring Opening
This protocol is a general representation based on the synthesis of various sugar-based methacrylates[4].
Step 1: Synthesis of Epoxy Sugar Derivative
-
React a diacetone-protected sugar (e.g., diacetone-d-galactose) with epichlorohydrin in a basic medium.
-
Stir the reaction mixture at room temperature for several hours.
-
After the reaction, extract the epoxy sugar derivative with an appropriate organic solvent.
-
Wash the organic phase, dry it over an anhydrous salt, and concentrate it to obtain the crude epoxy derivative.
Step 2: Ring Opening with Methacrylic Acid
-
Dissolve the epoxy sugar derivative in a solvent like N,N-dimethylformamide (DMF).
-
Add methacrylic acid to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 70°C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, purify the final sugar-based methacrylate monomer by column chromatography.
Visualizing the Synthetic Workflows
To better illustrate the distinct steps and logic of each synthetic route, the following diagrams have been generated.
Caption: Chemical synthesis workflow using protecting groups.
Caption: Chemoenzymatic synthesis workflow.
Caption: Chemical synthesis workflow via epoxide ring opening.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and derivatives of poly-(6-O-methacryloyl-D-galactose) and poly-(6-O-acryloyl-D-galactose) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. 6‐O‐methacryloyl‐D‐galactose: A reactive, water‐soluble monomer | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
In Vitro Biocompatibility of Methacrylate-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vitro biocompatibility of polymeric biomaterials is a critical determinant of their success in medical devices and drug delivery systems. Among these, methacrylate-based polymers are widely utilized due to their tunable mechanical properties and versatile chemistry. This guide provides a comparative overview of the in vitro biocompatibility of various methacrylate polymers, with a focus on cytotoxicity, cell adhesion, and inflammatory responses, supported by experimental data and detailed protocols.
Comparative Analysis of In Vitro Biocompatibility
The biocompatibility of methacrylate polymers is highly dependent on their specific chemical structure, the presence of residual monomers, and surface characteristics. Below is a summary of quantitative data from various in vitro studies.
Table 1: Cytotoxicity of Methacrylate-Based Polymers
| Polymer/Monomer | Cell Line | Assay | Key Findings |
| Poly(methyl methacrylate) (PMMA) | L929 mouse fibroblasts | MTT Assay | PMMA with added hydroxyapatite (HA) showed the highest cell viability (93%), followed by PMMA with methyl methacrylate (MMA) monomer (90%), and PMMA alone (80%)[1][2]. |
| NIH3T3 fibroblasts | Trypan Blue Viability Test | Lower molecular weight PMMA (~5,000 g/mol ) was more detrimental (IC50 = 5.7 mg/cm²) than higher molecular weight PMMA (~15,000 g/mol ) (IC50 = 14.0 mg/cm²)[3]. | |
| Methacrylate-based Dental Resins | L929 cells | MTS Assay | Freshly mixed Super-Bond C&B and Super-Bond RC Sealer showed higher cell viability (66.0% and 55.5%, respectively) compared to MetaSEAL and AH Plus Sealer (10.6% and 8.9%, respectively)[4]. |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 3T3 Balb/c cells | NRU Cytotoxicity Test | PHEMA-based hydrogels demonstrated high biocompatibility[5]. |
| Glycidyl Methacrylate (GMA) | Human peripheral blood lymphocytes | Comet Assay | GMA was found to be genotoxic, inducing DNA damage[4]. |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMEM) Hydrogels | ATDC5 chondrogenic cells | MTT Assay | Homopolymeric PEGMEM hydrogels showed cell viability exceeding 70%[2]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies.
Cytotoxicity Assays (MTT and MTS)
The MTT and MTS assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: L929 or NIH3T3 cells are seeded into 96-well plates at a density of approximately 5,000 cells/well and incubated for 24 hours to allow for cell adhesion[4].
-
Material Exposure:
-
Direct Contact: Polymer samples are placed directly onto the cell monolayer.
-
Indirect Contact (Elution Test): Extracts of the polymer are prepared by incubating the material in a cell culture medium (e.g., for 24 to 72 hours). These extracts are then added to the cell cultures[4].
-
-
Incubation: Cells are incubated with the material or its extract for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
The MTT or MTS reagent is added to each well.
-
The plate is incubated to allow viable cells to convert the tetrazolium salt into a colored formazan product.
-
A solubilizing agent is added (for MTT).
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: Cell viability is typically expressed as a percentage relative to a negative control (cells cultured in medium alone).
Cell Adhesion Assays
These assays evaluate the ability of cells to attach to the surface of a biomaterial.
-
Substrate Preparation: Polymer films are prepared and sterilized.
-
Cell Seeding: A known number of cells (e.g., fibroblasts, osteoblasts) are seeded onto the polymer surfaces.
-
Incubation: Cells are allowed to adhere for a specific time (e.g., 2 to 24 hours).
-
Quantification:
-
Microscopy: Adherent cells are fixed, stained (e.g., with DAPI for nuclei and phalloidin for the actin cytoskeleton), and visualized using fluorescence microscopy. Cell morphology and spreading can be assessed.
-
Cell Counting: Non-adherent cells are washed away, and the remaining adherent cells are lysed and quantified using a DNA or protein quantification assay.
-
Inflammatory Response Assays
These assays measure the inflammatory potential of a material by quantifying the production of inflammatory mediators by immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are used[6].
-
Material Exposure: Cells are exposed to the polymer material or its extracts.
-
Cytokine Analysis:
-
The cell culture supernatant is collected after a defined incubation period.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) is measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays[6].
-
-
Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reaction as an indicator of inflammatory activation[2].
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Biocompatibility Testing
The following diagram illustrates a typical workflow for assessing the in vitro biocompatibility of a methacrylate polymer.
Caption: Experimental workflow for in vitro biocompatibility testing.
Inflammatory Signaling Pathway in Macrophages
This diagram illustrates a simplified signaling pathway that can be activated in macrophages upon interaction with biomaterial leachables, such as residual methacrylate monomers.
Caption: Simplified inflammatory signaling pathway in macrophages.
References
- 1. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assessment of inflammatory skin potential of poly(methyl methacrylate) at non-cytotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Mechanical Properties of Methacrylated Polysaccharide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of 6-O-methacrylate hydrogels, with a primary focus on Carboxymethylcellulose-Methacrylate (CMC-MA), against other commonly used methacrylated hydrogels such as Dextran-Methacrylate (DexMA) and Chondroitin Sulfate-Methacrylate (CSMA). This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable hydrogel for their specific applications in tissue engineering and drug delivery.
Introduction to Methacrylated Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a variety of biomedical applications. Methacrylation is a common chemical modification technique used to introduce photoreactive groups onto polymer backbones, enabling the formation of covalently crosslinked hydrogels upon exposure to UV light in the presence of a photoinitiator. This process allows for precise control over the mechanical properties of the resulting hydrogel.
This guide focuses on a comparative analysis of several key methacrylated hydrogels, providing a comprehensive overview of their mechanical performance.
Comparative Data on Mechanical Properties
The mechanical properties of hydrogels, such as compressive modulus, tensile strength, and swelling ratio, are critical determinants of their in vivo performance. These properties can be tailored by modulating factors like polymer concentration, degree of methacrylation, and crosslinking density.
| Hydrogel Type | Polymer Concentration (% w/v) | Degree of Methacrylation (%) | Compressive Modulus (kPa) | Young's/Shear Modulus (kPa) | Swelling Ratio (q) |
| Carboxymethylcellulose-Methacrylate (CMC-MA) | 12 - 20 | ~15 | N/A | G' = 1 - 10[1][2] | 15 - 35[3][4] |
| Dextran-Methacrylate (DexMA) | 10 | N/A | N/A | G' = 1 - 100+ | 6 - 23[5] |
| Chondroitin Sulfate-Methacrylate (CSMA) | 10 | N/A | 36 - 93[6] | N/A | Higher with increased CSMA[7] |
| Gelatin Methacryloyl (GelMA) | 5 - 15 | 50 - 80 | 2 - 30[8][9] | E = 1 - 300+[3] | ~10[10] |
| Hyaluronic Acid-Methacrylate (HA-MA) | 2 - 20 | 14 - 90 | 2 - 100+[11] | G' = 16 - 73[12] | 8 - 42[11] |
| Poly(ethylene glycol) diacrylate (PEGDA) | 10 - 40 | N/A | 60 - 1700[13] | E = 20 - 3500[14] | 2 - 32[14] |
Note: The mechanical properties are highly dependent on the specific synthesis and crosslinking conditions. The values presented here are indicative ranges found in the literature. G' refers to the shear modulus, and E refers to Young's modulus.
Experimental Protocols
Accurate and reproducible characterization of hydrogel mechanical properties is essential for comparative analysis. Below are detailed methodologies for key experiments.
Tensile Testing
Tensile testing is used to determine the elasticity and ultimate strength of a hydrogel under tension.
Methodology:
-
Sample Preparation: Hydrogel samples are cast into a specific shape, often a dumbbell shape, using a mold.[15] The dimensions of the sample should be standardized for consistent results.
-
Instrumentation: A universal testing machine equipped with a low-force load cell is used.[15][16]
-
Procedure:
-
The hydrogel sample is clamped at both ends.
-
A tensile force is applied at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[16]
-
The stress and strain are recorded throughout the test.
-
-
Data Analysis: The Young's modulus is calculated from the initial linear region of the stress-strain curve. The ultimate tensile strength is the maximum stress the hydrogel can withstand before failure, and the elongation at break represents the maximum strain.
Compression Testing
Compression testing evaluates the behavior of hydrogels under a compressive load, which is particularly relevant for applications in load-bearing tissues.
Methodology:
-
Sample Preparation: Cylindrical hydrogel samples of a defined diameter and height are prepared.[17]
-
Instrumentation: A universal testing machine with parallel plates is used.
-
Procedure:
-
The cylindrical sample is placed between the two plates.
-
A compressive force is applied at a constant strain rate (e.g., 1 mm/min).[18]
-
The force and displacement are recorded.
-
-
Data Analysis: The compressive modulus is determined from the slope of the initial linear portion of the stress-strain curve.
Rheometry
Rheometry is used to characterize the viscoelastic properties of hydrogels, including the storage modulus (G') and loss modulus (G'').
Methodology:
-
Sample Preparation: A small volume of the hydrogel precursor solution is placed on the rheometer's lower plate.
-
Instrumentation: A rheometer with a parallel plate geometry is used.[19]
-
Procedure:
-
The upper plate is lowered to a defined gap height.
-
An oscillatory strain is applied to the sample, and the resulting stress is measured.
-
Time Sweep: Monitors the evolution of G' and G'' over time during gelation to determine the gel point.[19]
-
Frequency Sweep: Measures G' and G'' across a range of frequencies to understand the hydrogel's viscoelastic behavior.[19]
-
Strain Sweep: Identifies the linear viscoelastic region (LVER) where G' and G'' are independent of the applied strain.[19]
-
-
Data Analysis: The storage modulus (G') represents the elastic component, while the loss modulus (G'') represents the viscous component of the hydrogel.
Swelling Studies
Swelling studies determine the water absorption capacity of a hydrogel, which influences its mechanical properties and nutrient transport.
Methodology:
-
Sample Preparation: A pre-weighed, dry hydrogel sample is used.[20]
-
Procedure:
-
The dry hydrogel is immersed in a solution (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C).[21]
-
At regular time intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed.[20]
-
This process is continued until the hydrogel reaches a constant weight (equilibrium swelling).
-
-
Data Analysis: The swelling ratio (q) is calculated using the following formula:
-
q = (Ws - Wd) / Wd
-
Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[20]
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological response to hydrogel properties is crucial. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for hydrogel characterization and a key signaling pathway involved in mechanotransduction.
The mechanical properties of the extracellular matrix (ECM), mimicked by hydrogels, profoundly influence cell behavior through mechanotransduction. Key signaling pathways involved are the integrin-mediated signaling and the Hippo pathway, with its downstream effectors YAP and TAZ.
Increased matrix stiffness is sensed by cells through integrins, leading to the activation of focal adhesion kinase (FAK) and the assembly of the actin cytoskeleton.[11] This process activates RhoA GTPase, which in turn inhibits the phosphorylation of YAP and TAZ, promoting their translocation into the nucleus. In the nucleus, YAP/TAZ act as transcriptional co-activators to regulate genes involved in cell proliferation, differentiation, and migration.[19]
Conclusion
The choice of a hydrogel for a specific biomedical application depends on a careful consideration of its mechanical properties and how they will interact with the biological environment. Carboxymethylcellulose-Methacrylate (CMC-MA) hydrogels, along with other methacrylated polysaccharides like DexMA and CSMA, offer a versatile platform with tunable mechanical properties. By understanding the comparative data and the underlying experimental protocols and signaling pathways, researchers can make informed decisions to advance their work in tissue engineering and drug delivery. This guide serves as a foundational resource to facilitate this selection process and to encourage further investigation into the exciting potential of these biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Creating a Functional Biomimetic Cartilage Implant Using Hydrogels Based on Methacrylated Chondroitin Sulfate and Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Characterization of Carboxymethylcellulose-Methacrylate Hydrogel Cell Scaffolds. | Semantic Scholar [semanticscholar.org]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of Carboxymethylcellulose-Methacrylate Hydrogel Cell Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. Physicochemical Properties of Cellulose-Based Hydrogel for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression [frontiersin.org]
A Researcher's Guide to Confirming Polysaccharide Methacrylation
For researchers, scientists, and drug development professionals working with modified biopolymers, accurately determining the degree of methacrylation (DM) is a critical step in characterizing these materials for applications ranging from tissue engineering to drug delivery. The degree of methacrylation, or degree of substitution (DS), directly influences the physicochemical properties of the resulting hydrogels, including their mechanical strength, swelling behavior, and degradation rate[1][2][3]. This guide provides a comparative overview of the most common analytical techniques used to quantify the DM of polysaccharides, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Fourier-Transform Infrared (FTIR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy.
Comparative Analysis of Analytical Methods
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most widely accepted and quantitative method for determining the degree of methacrylation in polysaccharides[1][2][3][4]. This technique relies on the principle that the integral of a signal in the NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of peaks corresponding to the methacrylate protons with those of the native polysaccharide backbone, a precise calculation of the DM can be achieved[1][3][5][6].
While ¹H NMR is the gold standard for quantification, other methods can provide valuable, often qualitative, confirmation of methacrylation. Fourier-Transform Infrared (FTIR) spectroscopy is effective in identifying the presence of methacrylate functional groups through characteristic vibrational bands[7][8]. However, quantifying the DM with FTIR can be less precise than with NMR[9][10]. UV-Visible (UV-Vis) spectroscopy is generally not used for direct quantification of methacrylation on polysaccharides but can be employed in specific colorimetric assays, for instance, to quantify remaining primary amino groups in chitosan after methacrylation[11][12][13].
| Method | Principle | Type of Data | Advantages | Limitations | Commonly Used For |
| ¹H NMR Spectroscopy | Measures the resonance of proton nuclei in a magnetic field. | Quantitative | High precision and reproducibility. Provides structural information. | Can be challenging for high molecular weight or viscous samples. Requires deuterated solvents. | Hyaluronic Acid, Chitosan, Dextran, Gelatin[1][3][5][6]. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Qualitative/Semi-quantitative | Rapid and requires minimal sample preparation. Confirms functional group presence. | Quantification can be difficult and less accurate than NMR. Overlapping peaks can complicate analysis. | Chitin, Chitosan, Starch[7][8][14]. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the sample. | Indirectly Quantitative | Simple and widely available. Useful for specific colorimetric assays. | Not a direct method for quantifying methacrylation. Limited to specific assays. | Gelatin, Chitosan (via assays)[12][15][16]. |
Experimental Protocols and Data Interpretation
¹H NMR Spectroscopy
Objective: To quantitatively determine the degree of methacrylation by integrating characteristic proton signals.
General Protocol:
-
Dissolve a known amount of the methacrylated polysaccharide in a suitable deuterated solvent, typically deuterium oxide (D₂O)[5][6][7].
-
Record the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 300-600 MHz)[1][5][7].
-
Identify and integrate the signals corresponding to the vinyl protons of the methacrylate group (typically between 5.5 and 6.2 ppm)[3][4][6].
-
Identify and integrate a well-resolved signal from the polysaccharide backbone that is proportional to the number of repeating units[1][3][5][6].
-
Calculate the degree of methacrylation using a formula that relates the integrals of the methacrylate and polysaccharide protons.
Workflow for ¹H NMR-based Determination of Degree of Methacrylation
Caption: Workflow for DM determination using ¹H NMR.
Example Data for Common Polysaccharides:
| Polysaccharide | Backbone Reference Peak (ppm) | Methacrylate Peaks (ppm) | Formula for Degree of Methacrylation (%) |
| Hyaluronic Acid (HA) | ~2.0 (methyl protons of N-acetyl group)[3][4] | ~5.7 and ~6.1 (vinyl protons)[3][4] | (Integral of methacrylate protons / Integral of HA methyl protons) * (1/3) * 100 |
| Chitosan | 2.8-4.0 (H2-H6 protons of glucosamine unit)[5] | ~5.35 and ~5.65 (methylene protons)[5] | (Integral of methacrylate protons / 2) / (Integral of H2-H6 protons / 7) * 100 |
| Dextran | ~4.9 (anomeric proton of glucose unit) | ~5.7 and ~6.1 (vinyl protons), ~1.9 (methyl protons)[6] | (Integral of methacrylate methyl protons / 3) / (Integral of anomeric proton) * 100 |
Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and specific polysaccharide derivative.
FTIR Spectroscopy
Objective: To qualitatively confirm the presence of methacrylate groups.
General Protocol:
-
Prepare the sample, typically as a KBr pellet or a thin film[7].
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to the methacrylate group.
Workflow for FTIR Analysis of Methacrylation
Caption: Workflow for qualitative confirmation of methacrylation using FTIR.
Key Vibrational Bands for Methacrylate Groups:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C=O stretching (ester) | ~1720[8] | Indicates the presence of the carbonyl group from the methacrylate ester. |
| C=C stretching (vinyl) | ~1635[8] | Confirms the presence of the carbon-carbon double bond, which is essential for polymerization. |
UV-Vis Spectroscopy (Indirect Methods)
Objective: To indirectly assess the degree of methacrylation by quantifying the consumption of a reactive group on the polysaccharide.
Example: Ninhydrin Assay for Chitosan This assay quantifies the primary amine groups remaining on the chitosan backbone after reaction with methacrylic anhydride. A lower number of free amines corresponds to a higher degree of methacrylation.
General Protocol:
-
Prepare a standard curve using known concentrations of unmodified chitosan.
-
React a known concentration of methacrylated chitosan with a ninhydrin solution[11].
-
Heat the samples to allow for color development.
-
Measure the absorbance of the samples at the appropriate wavelength (e.g., 570 nm).
-
Calculate the concentration of free amine groups in the methacrylated chitosan sample by comparing its absorbance to the standard curve.
-
Determine the degree of methacrylation by comparing the amount of free amines in the modified sample to the unmodified control.
Workflow for Ninhydrin Assay
Caption: Workflow for indirect DM determination of chitosan via Ninhydrin assay.
Conclusion
The confirmation and quantification of the degree of methacrylation are paramount for the development of polysaccharide-based biomaterials with tailored and reproducible properties. While ¹H NMR spectroscopy is the most reliable and widely used method for accurate quantification, FTIR and UV-Vis based assays serve as valuable complementary techniques for qualitative confirmation and indirect assessment. By selecting the appropriate analytical method and following robust experimental protocols, researchers can confidently characterize their methacrylated polysaccharides, paving the way for innovation in drug development and biomedical research.
References
- 1. Improved and Highly Reproducible Synthesis of Methacrylated Hyaluronic Acid with Tailored Degrees of Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tunable Methacrylated Hyaluronic Acid-based Hydrogels as Scaffolds for Soft Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3.3. Preparation of MC and Analysis of Degree of Methacrylation [bio-protocol.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00670D [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 6-O-Methacrylate
The responsible management of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of 6-O-Methacrylate, a member of the acrylate monomer family. Adherence to these procedures is critical due to the inherent hazards associated with this class of chemicals, including flammability, potential for uncontrolled polymerization, and skin and respiratory sensitization.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards of this compound and to be equipped with the appropriate personal protective equipment (PPE). Acrylate monomers are known to be irritants and sensitizers.[3]
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specification | Rationale |
| Hand Protection | Impervious protective gloves (e.g., Nitrile or supported Polyvinyl Alcohol - PVA for more than incidental contact).[4] | To prevent skin contact, which can cause irritation and allergic reactions.[3] |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][3][5] | To protect against splashes and vapors that can cause serious eye irritation.[3][6] |
| Skin and Body Protection | Protective clothing, such as a lab coat. For larger spills, flame-retardant and antistatic protective clothing may be necessary.[5] | To minimize skin exposure and protect from spills. |
| Respiratory Protection | To be used in poorly ventilated areas or in the event of a large spill. A full-face respirator with an appropriate chemical cartridge is recommended if exposure limits are exceeded.[5] | To prevent inhalation of vapors, which can cause respiratory irritation. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste.
For Small Quantities (e.g., residual amounts in a dappen dish):
-
Polymerization: In a well-ventilated area, such as a fume hood, mix the leftover liquid this compound with an equal amount of acrylic polymer powder.[7] This will initiate the curing process, converting the hazardous liquid into a more stable, solid mass.[7]
-
Curing: Allow the mixture to fully harden.
-
Disposal of Solidified Mass: Once completely cured and solid, the material is considered less hazardous and can typically be disposed of with regular laboratory waste.[4][7]
-
Contaminated Materials: Any materials used in this process, such as wipes or paper towels, should be placed in a sealable plastic bag to contain any residual vapors and then disposed of in the regular trash.[7][8]
For Large Quantities or Bulk Waste:
-
Do Not Mix Large Volumes: Never attempt to polymerize large quantities (e.g., more than 30ml) of acrylic liquid with powder at once, as the curing process can generate significant heat.[7]
-
Hazardous Waste Collection: Large volumes of unused or waste this compound must be treated as hazardous waste.[2][9]
-
Containerization: Store the waste in a properly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste" and should clearly identify the contents.[9]
-
Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[10]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company or your institution's Environmental Health & Safety (EH&S) department.[8][9] Methacrylate wastes may have specific classifications and required treatments under national regulations.[2]
Spill Cleanup and Disposal:
-
Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated and restrict access.[6][5] For large spills, evacuate the area and contact your institution's emergency response team.[4]
-
Absorb the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spilled liquid.[6][10]
-
Collect and Containerize: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][10]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the container with the absorbed material as hazardous waste, following the procedure for large quantities.
Key Prohibitions for Disposal:
-
DO NOT pour this compound down the sink, toilet, or any drain.[7]
-
DO NOT dispose of liquid this compound in regular trash.
-
DO NOT allow the chemical to enter soil or waterways.[7]
-
DO NOT mix with other types of waste unless specifically instructed to do so by a qualified professional.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. kishida.co.jp [kishida.co.jp]
- 4. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. nailknowledge.org [nailknowledge.org]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. newstetic.com [newstetic.com]
Personal protective equipment for handling 6-O-Methacrylate
Hazard Identification and Personal Protective Equipment (PPE)
6-O-Methacrylate, like other methacrylate esters, is presumed to pose several hazards, including skin, eye, and respiratory irritation, as well as potential flammability.[1] Strict adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| Hazard Type | Potential Effect | Recommended PPE |
| Skin Contact | May cause skin irritation and allergic reactions (dermatitis).[2] | Gloves: Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber are suitable options.[1] It is critical to select gloves with appropriate breakthrough times for the specific methacrylate being used. Always inspect gloves for any signs of degradation before use and change them frequently.[1] |
| Eye Contact | Can cause serious eye irritation.[1] | Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1] For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles. |
| Inhalation | Vapors may cause irritation to the respiratory tract. | Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
| Fire Hazard | Methacrylate esters are generally flammable liquids.[1] | Protective Clothing: A flame-retardant lab coat should be worn at all times.[1] Standard lab coats should be 100% cotton. |
Quantitative Safety Data
The following tables summarize key quantitative data for structurally similar methacrylate compounds, which can serve as a conservative guide for handling this compound.
Occupational Exposure Limits (OELs) for Common Methacrylate Esters
| Compound | OSHA PEL (8-hr TWA) | ACGIH TLV (8-hr TWA) | NIOSH REL (10-hr TWA) |
| Methyl Methacrylate (MMA) | 100 ppm[3] | 50 ppm[3] | 100 ppm[3] |
| Ethyl Methacrylate (EMA) | 100 ppm (general) | 25 - 100 ppm (range)[1] | No specific REL |
| Butyl Methacrylate (BMA) | No specific PEL | 25 - 50 ppm (range)[1] | No specific REL |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Chemical Resistance of Nitrile Gloves to Methacrylates
| Chemical | Breakthrough Time (Minutes) | Rating |
| Methyl Methacrylate | < 3 to 30-60 | Poor to Fair[4][5] |
| Ethyl Methacrylate | < 3 | Not Recommended[5] |
Note: Breakthrough times for nitrile gloves with some methacrylates can be very short.[4] For direct or prolonged contact, consider using thicker gloves or double-gloving. Always consult the glove manufacturer's specific chemical resistance data.
Experimental Protocol: A Representative Synthesis Using a Methacrylate
The following is a generalized procedure for a direct esterification reaction to synthesize a methacrylate ester, illustrating the integration of safety and handling protocols.
Objective: To synthesize an alkyl methacrylate via acid-catalyzed esterification of the corresponding alcohol with methacrylic acid.
Materials:
-
Alkyl alcohol
-
Methacrylic acid
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Polymerization inhibitor (e.g., MEHQ)
-
Toluene (azeotropic solvent)
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation and Setup:
-
Ensure the chemical fume hood is operational.
-
Set up a round-bottom flask with a Dean-Stark trap, condenser, magnetic stirrer, and temperature probe.
-
Don all required PPE: flame-retardant lab coat, chemical splash goggles, and chemical-resistant gloves.
-
-
Charging the Reactor:
-
In the fume hood, charge the flask with the alcohol, a molar excess of methacrylic acid (1.2-1.5 equivalents), a catalytic amount of p-TSA (1-2 mol%), and a small amount of a polymerization inhibitor.[6]
-
Add toluene to the flask.[6]
-
Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.[6]
-
-
Reaction:
-
Workup:
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.[6]
-
In the fume hood, carefully transfer the mixture to a separatory funnel.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst.[6]
-
Wash the organic phase with brine.[6]
-
Dry the organic phase over anhydrous magnesium sulfate.[6]
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator.
-
Workflow and Decision Making Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows for handling this compound and managing waste.
Caption: Experimental workflow for a synthesis involving this compound.
Caption: Waste disposal plan for materials contaminated with this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Methacrylate monomers can polymerize if not properly inhibited.[7] Ensure the material contains an appropriate inhibitor and is stored under an atmosphere containing oxygen, as phenolic inhibitors are ineffective in its absence.[8]
Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the contaminated absorbent into a sealed and labeled container for hazardous waste disposal.[1]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused material, reaction residues, contaminated PPE (gloves, etc.), and absorbent materials, in a designated and properly labeled hazardous waste container.[1]
-
Do not mix methacrylate waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
-
Container Labeling:
-
Clearly label the hazardous waste container with its contents, including "Hazardous Waste" and the chemical name "this compound".
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Follow your institution's procedures for the final disposal of hazardous chemical waste, which typically involves arranging for pickup by the EHS department.[5]
-
References
- 1. Exposure to Methacrylates Technical Summary | Explore Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 2. cdph.ca.gov [cdph.ca.gov]
- 3. nj.gov [nj.gov]
- 4. Permeability of different types of medical protective gloves to acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. benchchem.com [benchchem.com]
- 7. gantrade.com [gantrade.com]
- 8. specialty-chemicals.eu [specialty-chemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
